2-fluoro-1-(2-nitrophenyl)ethan-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
2295108-99-3 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-fluoro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 |
InChI Key |
GTWKHBCQHJFYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Synthetic Workflows of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
Executive Summary
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (often referred to as α -fluoro-o-nitroacetophenone) is a highly specialized fluorinated aromatic ketone. Featuring an electron-withdrawing ortho-nitro group coupled with an α -fluorinated carbonyl moiety, this compound serves as a critical intermediate in advanced organic synthesis and drug discovery. The strategic placement of the fluorine atom significantly alters the molecule's lipophilicity, metabolic stability, and conformational preferences[1], making it a highly sought-after building block for the development of fluorinated heterocycles, such as 3-fluoroindoles.
This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols designed for researchers and drug development professionals.
Molecular Profile & Physicochemical Data
The unique reactivity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is dictated by the "push-pull" electronic environment established by its functional groups. The highly electronegative fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the adjacent carbonyl carbon. Simultaneously, the ortho-nitro group influences the steric conformation of the aromatic ring and serves as a latent amine for downstream cyclization[2].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | 2-fluoro-1-(2-nitrophenyl)ethan-1-one |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Carbonyl, Nitro, Fluoro) |
| Predicted XlogP | 1.4 – 1.8 |
| Metabolic Stability | High (C-F bond resists CYP450 oxidative cleavage) |
Chemical Reactivity & Mechanistic Insights
Carbonyl Electrophilicity and Nucleophilic Attack
The presence of the α -fluorine atom significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack compared to non-fluorinated acetophenones. In drug design, this heightened electrophilicity can be leveraged to create covalent inhibitors that interact with serine or cysteine residues in target enzyme active sites.
Reductive Cyclization Pathways
The ortho-nitro group is a privileged motif in heterocyclic synthesis. When subjected to reducing conditions (e.g., Iron in Acetic Acid, or Tin(II) Chloride), the nitro group is converted to an aniline derivative. Because the α -fluoroketone is in close spatial proximity, the newly formed amine spontaneously undergoes intramolecular condensation with the carbonyl group, followed by dehydration, to yield a fluorinated indole core[2].
Reductive cyclization pathway of the ortho-nitro alpha-fluoroketone to a fluorinated indole.
Validated Synthetic Methodologies
Synthesizing α -fluoroketones requires precise control to avoid over-fluorination or degradation. Below are two field-proven, self-validating protocols based on electrophilic and nucleophilic strategies.
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: Electrophilic Fluorination | Route B: Nucleophilic Substitution |
| Starting Material | 1-(2-nitrophenyl)ethanone | 2-bromo-1-(2-nitrophenyl)ethanone |
| Primary Reagent | Selectfluor | TBAF or KF / 18-crown-6 |
| Yield Profile | Moderate (30-50%) | High (70-85%) |
| Causality of Choice | Safe, solid reagent; avoids toxic F₂ gas | Naked fluoride rapidly displaces bulky bromide |
| Primary Byproducts | Unreacted starting material, bis-fluorinated | Elimination products (alkenes) |
Protocol A: Electrophilic Fluorination via Selectfluor
Causality: Historically, direct fluorination required highly toxic and unselective fluorine gas. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is utilized here because it is a stable, solid electrophilic fluorinating agent that provides precise control over mono-fluorination, significantly improving safety and scalability[3].
Step-by-Step Workflow:
-
Enolization: Dissolve 1-(2-nitrophenyl)ethanone (1.0 eq) in anhydrous acetonitrile (MeCN). Add a catalytic amount of acid (e.g., p-TsOH) or base to promote enolization. Self-Validation: The reaction rate is strictly limited by the enolization step; monitor the formation of the enol via intermediate TLC sampling.
-
Fluorination: Slowly add Selectfluor (1.1 eq) to the mixture at 80°C under an inert argon atmosphere. Stir for 12-24 hours.
-
Quenching & Extraction: Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).
-
Validation: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography. Validate the product using ¹⁹F NMR; the successful incorporation of the single α -fluorine will present as a characteristic triplet or doublet of doublets (due to proton coupling) around -220 to -230 ppm.
Protocol B: Nucleophilic Substitution of Alpha-Bromoketones
Causality: The order of leaving group ability in nucleophilic aromatic and aliphatic substitutions dictates that bromide is an excellent leaving group. Using Tetrabutylammonium fluoride (TBAF) in an aprotic solvent provides a "naked" fluoride ion, which is highly nucleophilic and rapidly displaces the bulky bromide via an Sₙ2 mechanism[4].
Step-by-Step Workflow:
-
Preparation: Dissolve 2-bromo-1-(2-nitrophenyl)ethanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.
-
Substitution: Dropwise add a 1.0 M solution of TBAF in THF (1.05 eq). Self-Validation: Maintain strict anhydrous conditions, as the presence of water will hydrate the fluoride ion, drastically reducing its nucleophilicity and promoting unwanted hydrolysis of the bromoketone.
-
Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the complete consumption of the starting material via LC-MS.
-
Isolation: Dilute with diethyl ether and wash extensively with water to remove tetrabutylammonium salts. Purify the concentrated crude via column chromatography.
Parallel synthetic workflows for alpha-fluorination via electrophilic and nucleophilic routes.
Applications in Drug Development
The integration of the 2-fluoro-1-(2-nitrophenyl)ethan-1-one scaffold into pharmaceutical pipelines is primarily driven by the unique properties of the carbon-fluorine (C-F) bond.
-
Metabolic Stability: The C-F bond possesses an exceptionally high bond dissociation energy (~110 kcal/mol). In drug design, substituting a labile α -hydrogen with a fluorine atom blocks metabolic "soft spots," thereby preventing rapid oxidative cleavage by cytochrome P450 enzymes in the liver[1]. This directly translates to an increased biological half-life and enhanced oral bioavailability.
-
Bioisosterism: The α -fluoro group acts as a bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups. It mimics the steric bulk of an oxygen atom while providing entirely different hydrogen-bond accepting capabilities, allowing medicinal chemists to fine-tune the target binding affinity without drastically altering the molecule's three-dimensional footprint.
References
- Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method. Google Patents (CN101665394A).
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential kinase inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
[18F]Fluoride and its Applications to the Synthesis of Model Precursors for Multi-step Synthesis. Universität Tübingen Publications. Available at:[Link]
Sources
- 1. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | 132734-54-4 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101665394A - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents [patents.google.com]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
An In-depth Technical Guide to 2-fluoro-1-(2-nitrophenyl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-1-(2-nitrophenyl)ethan-1-one is an organic compound characterized by a fluorinated acetyl group attached to a nitrophenyl ring. While a specific CAS number for this particular isomer is not readily found in major chemical inventories, its structure is recognized in databases such as PubChem. This guide provides a comprehensive technical overview of its synthesis, predicted properties, and potential applications, particularly within the realm of drug discovery and medicinal chemistry. The strategic incorporation of both a fluorine atom and a nitro group suggests its potential as a versatile building block for novel therapeutic agents.
The presence of fluorine in pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the nitroaromatic scaffold is a known pharmacophore with a history of application in antimicrobial and other therapeutic areas.[3] This guide will, therefore, extrapolate from the known chemistry of related α-fluoro ketones and nitrophenyl ethanones to provide a scientifically grounded perspective on the title compound.
Molecular Profile
While a dedicated CAS number is not assigned, the fundamental properties of 2-fluoro-1-(2-nitrophenyl)ethan-1-one can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₃ | PubChem |
| Molecular Weight | 183.14 g/mol | PubChem |
| IUPAC Name | 2-fluoro-1-(2-nitrophenyl)ethanone | PubChem |
A comparison with its commercially available isomers highlights the diversity within this class of compounds.
| Compound | CAS Number |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 |
| 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 |
| 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | 2250-48-8 |
| 1-(2-Fluoro-6-nitrophenyl)ethanone | 1214377-22-6 |
| 1-(2-Nitrophenyl)ethanone (o-Nitroacetophenone) | 577-59-3 |
| 2-Fluoro-1-phenylethanone (α-Fluoroacetophenone) | 450-95-3 |
Synthesis and Mechanism
The synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one can be approached through the direct α-fluorination of its precursor, 1-(2-nitrophenyl)ethanone (o-nitroacetophenone). Several modern electrophilic fluorinating agents can be employed for this transformation.
Proposed Synthetic Workflow
Sources
Mechanism of Action of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A Technical Guide to Covalent Inhibition and Stimulus-Responsive Modulation
Executive Summary
In the landscape of chemical biology and rational drug design, 2-fluoro-1-(2-nitrophenyl)ethan-1-one (also recognized as α -fluoro-2-nitroacetophenone) serves as a sophisticated, dual-action chemical probe. Rather than acting through a simple reversible binding event, this molecule integrates two distinct mechanistic paradigms: an electrophilic fluoromethyl ketone (FMK) warhead for the irreversible covalent modification of cysteine proteases, and an ortho-nitrophenyl moiety that acts as a stimulus-responsive trigger (via photolysis or enzymatic reduction).
This whitepaper provides an in-depth analysis of its mechanism of action, detailing the causality behind its chemical reactivity, the logic of its experimental deployment, and self-validating protocols for characterizing its behavior in vitro.
The Electrophilic Warhead: Fluoromethyl Ketone (FMK) Mediated Covalent Inhibition
Biochemical Mechanism
The primary biological mechanism of action for 2-fluoro-1-(2-nitrophenyl)ethan-1-one relies on its α -fluoroketone moiety. FMKs are privileged pharmacophores widely utilized to target the catalytic cysteine residues of proteases such as caspases, cathepsins, and calpains1[1].
The inhibition proceeds via a highly specific, two-step time-dependent kinetic mechanism:
-
Hemithioacetal Formation: The highly electronegative fluorine atom strongly polarizes the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the active-site cysteine thiolate. This forms a reversible hemithioacetal intermediate.
-
Irreversible Alkylation: Following the initial attack, the fluoride ion acts as a leaving group. The displacement of fluoride (often proceeding through a transient three-membered sulfonium intermediate) yields a highly stable, irreversible thioether adduct 2[2].
Causality of Warhead Selection
Why utilize an FMK over a chloromethyl ketone (CMK)? While CMKs are highly reactive and possess kinact values orders of magnitude higher than FMKs, their extreme electrophilicity often leads to promiscuous off-target alkylation of non-catalytic cysteines and amines. The C-F bond in an FMK provides an optimal balance: it is stable enough to resist rapid hydrolysis in aqueous media but sufficiently reactive to undergo nucleophilic substitution when positioned precisely within an enzyme's active site3[3].
Caption: Biochemical pathway of cysteine protease irreversible inhibition by the FMK warhead.
The Stimulus-Responsive Trigger: Ortho-Nitrophenyl Modulation
The inclusion of the ortho-nitro group is not merely structural; it is a programmable trigger that dictates the reactivity of the molecule based on environmental stimuli.
Electronic Activation
In its native state, the strong electron-withdrawing nature ( −I,−M effects) of the nitro group significantly increases the partial positive charge on the ketone carbonyl. This electronic tuning accelerates the initial nucleophilic attack by the protease, increasing the overall kinact/KI ratio compared to unsubstituted phenyl derivatives.
Photochemical Modulation
The ortho-nitroaryl motif is a classic photolabile protecting group (PLPG). Upon irradiation with UV light (typically ~365 nm), the molecule undergoes rapid photoisomerization to an aci-nitro intermediate4[4]. This photochemical shift can be exploited in target identification studies to "uncage" reactivity or induce localized degradation of the inhibitor-protein adduct.
Enzymatic Reduction (Hypoxia-Targeting)
In hypoxic environments (such as solid tumor cores), overexpressed nitroreductases can reduce the nitro group to an ortho-amino group. This reduction profoundly alters the molecule's electronic profile—converting a strongly electron-withdrawing group into an electron-donating one. This shift deactivates the electrophilicity of the FMK warhead, providing a mechanism for hypoxia-selective modulation or triggering an intramolecular cyclization cascade.
Caption: Photochemical and enzymatic modulation pathways of the ortho-nitrophenyl trigger.
Quantitative Kinetic Profiling
To contextualize the efficacy of the FMK warhead, it is critical to compare its kinetic parameters against other covalent modifiers. The table below summarizes the typical kinetic behavior of these warheads.
| Inhibitor Class | Representative Warhead | Target Protease | kinact/KI ( M−1s−1 ) | Off-Target Reactivity | Reversibility |
| Fluoromethyl Ketone | 2-Fluoro-1-(2-nitrophenyl)ethan-1-one | Cysteine Proteases | 102−104 | Low | Irreversible |
| Chloromethyl Ketone | Tosyl-L-lysine CMK | Serine/Cys Proteases | >105 | High | Irreversible |
| Cyanoacrylamide | N-arylacrylamide | Kinases (Cys) | 101−103 | Moderate | Reversible/Irreversible |
Data synthesized from established covalent modifier profiles 5[5] and 3[3].
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the protocol functions, rather than just how to execute it.
Protocol 1: Time-Dependent Inactivation Assay for Cysteine Proteases
Objective: Determine the kinact/KI ratio to quantify covalent inhibition efficiency.
-
Enzyme Preparation: Dilute recombinant cysteine protease (e.g., Caspase-3 or UCHL1) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10 mM DTT). Causality: DTT is required to keep the catalytic cysteine in its reduced, nucleophilic thiolate state.
-
Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of 2-fluoro-1-(2-nitrophenyl)ethan-1-one (0.1 µM to 50 µM) for fixed time intervals (0, 15, 30, 60, 120 minutes) at 37°C. Causality: Covalent inhibition is a time-dependent process. Pre-incubation is mandatory to capture the slow-binding kinetic step prior to substrate competition1[1].
-
Substrate Addition: Add a fluorogenic substrate (e.g., Z-VAD-AMC at 2×Km ) and immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.
-
Data Validation: Plot the natural log of remaining activity versus pre-incubation time to yield kobs . A linear replot of kobs vs. inhibitor concentration validates the two-step irreversible mechanism.
Protocol 2: Photochemical Activation and LC-MS Monitoring
Objective: Validate the photolabile conversion of the ortho-nitro group.
-
Sample Preparation: Prepare a 50 µM solution of the compound in a 1:1 mixture of LC-MS grade Acetonitrile and aqueous ammonium acetate buffer (pH 7.4).
-
UV Irradiation: Expose the solution to a 365 nm LED array (10 mW/cm²) for intervals of 1, 5, 10, and 20 minutes. Causality: 365 nm is specifically chosen because it provides sufficient energy to trigger the n → π∗ transition of the nitro group while minimizing background phototoxicity and degradation of biological matrices4[4].
-
LC-MS Analysis: Inject the samples into a high-resolution LC-QTOF system. Monitor the disappearance of the parent mass and the emergence of the aci-nitro intermediate or subsequent degradation fragments. Causality: Mass spectrometry ensures that the loss of the parent peak is due to the specific photochemical pathway rather than non-specific thermal degradation.
References
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Biological Activity of a Series of Potent Fluoromethyl Ketone Inhibitors of Recombinant Human Calpain I Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 Source: National Institutes of Health (NIH) URL:[Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]
-
Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Novel Pharmaceutical Intermediates
An In-depth Technical Guide to the Spectroscopic Profile of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is not merely a procedural step but the very foundation of successful development. Intermediates such as 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a fluorinated α-haloketone, represent a class of compounds with significant potential in synthetic chemistry due to their versatile reactivity. The presence of a nitro group, a carbonyl function, and an α-fluoro substituent creates a unique electronic environment that necessitates a rigorous and multi-faceted analytical approach.
This guide provides a comprehensive examination of the expected spectroscopic data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one. While published experimental spectra for this specific molecule are not widely available, this document leverages established principles of spectroscopy and data from analogous structures to construct a predictive and deeply interpretive analysis. It is designed for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to acquire, interpret, and validate the structural identity of this and similar compounds. We will explore the causality behind spectroscopic phenomena, outline self-validating experimental protocols, and ground our analysis in authoritative references.
Molecular Structure and Predicted Spectroscopic Landscape
The target molecule, 2-fluoro-1-(2-nitrophenyl)ethan-1-one, possesses key structural features that will dictate its spectroscopic signature. The interplay between the electron-withdrawing nitro group (NO₂) and carbonyl group (C=O), the electronegative α-fluorine atom, and the aromatic ring system creates a rich field for spectroscopic investigation.
Caption: Molecular structure of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.[1]
Trustworthy Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A self-validating protocol for this compound would involve Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system.
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate for positive ion mode, or a manufacturer-provided calibration mix) to ensure high mass accuracy (< 5 ppm). This step is critical for validating the elemental composition.
-
Ionization: Use ESI in both positive and negative ion modes to maximize the chances of observing a clear molecular ion. The nitroaromatic ketone structure is amenable to both.
-
Positive Mode ([M+H]⁺, [M+Na]⁺): The carbonyl oxygen can be protonated.
-
Negative Mode ([M-H]⁻): The α-carbon protons are acidic, allowing for deprotonation.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform MS/MS (tandem mass spectrometry) on the most abundant molecular ion peak to induce fragmentation, which provides structural evidence.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition (C₈H₆FNO₃). Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.
Predicted Mass Spectrum Data
The monoisotopic mass of C₈H₆FNO₃ is 183.03317 Da.[2] The following table summarizes the predicted m/z values for common adducts observable with ESI-HRMS, based on public database predictions.[2][3]
| Adduct | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 184.04045 | Positive |
| [M+Na]⁺ | 206.02239 | Positive |
| [M+NH₄]⁺ | 201.06699 | Positive |
| [M-H]⁻ | 182.02589 | Negative |
Expertise in Interpretation: Fragmentation Pathways
The molecular ion is expected to be unstable and undergo characteristic fragmentation.[1] In MS/MS analysis, key fragment ions would validate the structure:
-
Loss of NO₂: A neutral loss of 46 Da (m/z 137.03) corresponding to the nitro group.
-
Loss of •CH₂F: A loss of the fluoromethyl radical (33 Da) from the molecular ion.
-
Benzoyl Cation Fragment: Cleavage of the C-C bond between the carbonyl and the α-carbon would yield a 2-nitrophenylacylium ion at m/z 150.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique that identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]
Trustworthy Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, preferred method for solid or liquid samples requiring minimal preparation.
-
Background Scan: With a clean, empty ATR crystal (typically diamond or germanium), perform a background scan. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectral range should be 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic ATR correction (if available in the software) and baseline correction to produce the final spectrum for analysis.
Predicted IR Absorption Data
The predicted IR spectrum is based on characteristic absorption frequencies for its functional groups, with comparisons drawn to the non-fluorinated analog, 1-(2-nitrophenyl)ethanone.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale & Causality |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring.[5] |
| ~1710-1700 | Carbonyl (C=O) Stretch | Strong, Sharp | The baseline for an aromatic ketone is ~1685 cm⁻¹. The presence of the electronegative α-fluorine atom withdraws electron density via the field effect, strengthening the C=O bond and shifting its frequency to a higher wavenumber.[7] |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring.[5] |
| 1525 & 1350 | Asymmetric & Symmetric NO₂ Stretch | Strong | These two strong, sharp peaks are highly diagnostic for the nitro functional group. |
| ~1200-1050 | C-F Stretch | Strong | The carbon-fluorine bond stretch is typically a strong and distinct peak in this region.[7] |
Visualization of the Analytical Workflow
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential.
Trustworthy Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for its commonality and appropriate solvent window.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion. Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and accurate integration.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Integrate all peaks to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This will show each unique carbon as a singlet.
-
A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
The presence of fluorine will introduce C-F coupling, which can be complex.[8] A standard proton-decoupled spectrum will still show these couplings.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~5.5 - 5.8 | Doublet of triplets (dt) | 2H | -CH₂F | The protons on the carbon adjacent to the fluorine will be split into a doublet by the fluorine (¹JHF ~ 47-50 Hz). Each peak of this doublet will be further split into a triplet by the adjacent carbonyl group (though this coupling is often small or unresolved) and potentially long-range couplings. The strong deshielding is due to both the adjacent fluorine and the carbonyl group. |
| ~7.6 - 8.2 | Multiplet | 4H | Aromatic Hs | The four protons on the ortho-substituted nitrobenzene ring will form a complex, overlapping multiplet pattern. The nitro group strongly deshields the ortho and para protons, while the acyl group also contributes to deshielding, shifting the entire aromatic region downfield. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Interpreting the ¹³C NMR spectrum is complicated by C-F coupling, which can occur over one, two, or more bonds.[8]
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-{¹H}) | Assignment | Rationale & Causality |
| ~190-195 | Doublet | C=O | The carbonyl carbon is significantly deshielded. It will appear as a doublet due to two-bond coupling with the fluorine (²JCF ~ 20-30 Hz). |
| ~148 | Singlet | C-NO₂ | The carbon directly attached to the nitro group is strongly deshielded. |
| ~124-135 | 4 signals (singlets) | Aromatic CHs | The four aromatic CH carbons will appear in this region. Their exact shifts depend on the combined electronic effects of the nitro and acyl groups. |
| ~133 | Singlet | Aromatic C-C=O | The quaternary carbon to which the acyl group is attached. |
| ~80-85 | Doublet | -CH₂F | This carbon is directly attached to fluorine, causing both a downfield shift and a very large one-bond coupling (¹JCF ~ 170-250 Hz), splitting the signal into a prominent doublet. |
Conclusion: A Framework for Confident Characterization
This guide establishes a robust framework for the spectroscopic analysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. By integrating predictive data derived from foundational spectroscopic principles with rigorous, self-validating experimental protocols, researchers can approach the characterization of this and related molecules with a high degree of confidence. The key identifiers—the molecular ion in mass spectrometry, the characteristic C=O, NO₂, and C-F stretches in IR, and the unique fluorine-coupled signals in both ¹H and ¹³C NMR—provide a comprehensive and mutually reinforcing dataset for unambiguous structural confirmation. This analytical diligence is paramount to ensuring the quality and integrity of materials destined for the complex workflows of pharmaceutical research and development.
References
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The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-fluoro-1-(2-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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PubChem. (n.d.). 2-fluoro-1-(4-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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chemistrystudent.com. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved from [Link]
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1H NMR spectrum of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a thorough guide to spectral interpretation. By explaining the causal relationships between molecular structure and spectral features, this guide serves as an authoritative resource for the structural elucidation of this and related fluorinated nitroaromatic compounds.
Introduction: The Structural Significance of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
2-fluoro-1-(2-nitrophenyl)ethan-1-one is a substituted α-fluoro ketone. The presence of three key functionalities—a carbonyl group, a fluorine atom alpha to the carbonyl, and an ortho-substituted nitrophenyl ring—creates a unique and complex electronic environment. α-Halogenated ketones are important synthetic intermediates, and their reactivity can be influenced by conformational preferences dictated by the substituents[1]. NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules, providing precise information on the connectivity and spatial arrangement of atoms. This guide will deconstruct the ¹H NMR spectrum of this molecule, revealing how each structural feature manifests as a distinct spectral parameter.
The analysis hinges on understanding the influence of highly electronegative and anisotropic groups on the chemical environment of the protons. The nitro group (NO₂) is a potent electron-withdrawing group, significantly impacting the electron density of the aromatic ring. Simultaneously, the fluorine atom and the carbonyl group strongly deshield the adjacent methylene protons.
Below is the labeled structure of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, which will be referenced throughout this guide.
Caption: Splitting tree for the Hα protons due to coupling with Fluorine-19.
Advanced Considerations and Troubleshooting
-
Signal Overlap: In the aromatic region, signals for H-4 and H-5 may severely overlap, making it difficult to extract coupling constants. Rerunning the sample on a higher field magnet (e.g., 600 or 800 MHz) will increase signal dispersion and may resolve the overlap.
-
2D NMR Spectroscopy: If signal overlap persists, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. A COSY spectrum shows cross-peaks between protons that are coupled to each other. This would definitively show the H-3/H-4, H-4/H-5, and H-5/H-6 correlations, allowing for unambiguous assignment of the entire aromatic system.
-
Complementary Data: For absolute confirmation, acquiring a ¹³C NMR and a ¹⁹F NMR spectrum is recommended. The ¹⁹F spectrum would show a triplet (from coupling to the two Hα protons) and would confirm the H-F coupling constant.
Conclusion
The ¹H NMR spectrum of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is characterized by two distinct sets of signals. A downfield doublet in the aliphatic region (5.5-6.0 ppm) with a large coupling constant (~48 Hz) is the hallmark of the -CH₂F moiety adjacent to a carbonyl group. A complex series of multiplets in the far downfield aromatic region (7.6-8.4 ppm) reflects the deshielding effects of the ortho-nitro and acetyl substituents. A systematic approach involving prediction, meticulous experimental technique, and careful analysis of chemical shifts and coupling constants enables the complete and confident structural elucidation of the molecule.
References
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The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]
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Lund, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]
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Tredwell, M., et al. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. Retrieved from [Link]
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Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. Retrieved from [Link]
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ResearchGate. (2020). Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]
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Ye, Y., et al. (2012). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Organic Letters. Retrieved from [Link]
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ResearchGate. (2021). ¹H NMR, ¹³C NMR, and FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]
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Chegg.com. (2022). Solved This is the NMR for 3-Nitroacetophenone. Retrieved from [Link]
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Ott, M., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]
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PubChemLite. 2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3). Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
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Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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Mol-Instincts. 3-Nitroacetophenone 121-89-1. Retrieved from [Link]
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Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. Retrieved from [Link]
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NMRDB. NMR Predict. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
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ResearchGate. (2020). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Retrieved from [Link]
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Sandford, G., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Sandford, G., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Data. 1H NMR Coupling Constants. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Generalized access to fluorinated β-keto amino compounds. Retrieved from [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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In-Albon, T., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH. Magnetic Resonance in Medicine. Retrieved from [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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PubChem. 1-(2-Fluoro-6-hydroxy-4-nitrophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2018). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Retrieved from [Link]
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Mass Spectrometry Analysis of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: Mechanistic Pathways and Analytical Protocols
Executive Summary As a Senior Application Scientist specializing in the structural elucidation of complex halogenated nitroaromatics, I have designed this technical guide to move beyond procedural checklists. Here, we deconstruct the causality behind the mass spectrometric behavior of 2-fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2-nitroacetophenone). Due to the lability of both the fluoroacetyl moiety and the ortho-nitro group, this molecule presents unique fragmentation challenges under Electron Ionization (EI). This whitepaper outlines the predictive fragmentation mechanics, details a self-validating GC-MS protocol, and provides the foundational theory required for unambiguous structural characterization.
Structural Dynamics & Ionization Theory
The molecule 2-fluoro-1-(2-nitrophenyl)ethan-1-one (Exact Mass: 183.0332 Da) features a highly electron-withdrawing nitro group positioned ortho to a fluoroacetyl side chain. When introduced into a mass spectrometer, the choice of ionization technique dictates the survival of the molecular ion.
Electron ionization (EI) at 70 eV is the universally accepted standard for this class of compounds 1[1]. The causality behind selecting 70 eV lies in quantum mechanics: the de Broglie wavelength of electrons at this energy perfectly matches the bond lengths of typical organic molecules, maximizing energy transfer. This results in a highly reproducible fragmentation pattern that can be confidently cross-referenced with established spectral libraries 2[2]. However, because the molecular ion [M]+∙ is highly unstable, analysts must rely on diagnostic fragment ions to confirm the structure.
Predictive Fragmentation Mechanics
The fragmentation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is driven by two primary mechanisms: α -cleavage and the ortho effect.
Alpha-Cleavage Pathways
The bond between the carbonyl carbon and the fluoromethyl group is highly susceptible to homolytic cleavage.
-
Formation of the 2-Nitrobenzoyl Cation (m/z 150): The loss of a fluoromethyl radical ( CH2F∙ , 33 Da) yields the stable 2-nitrobenzoyl cation. This is typically the base peak (100% relative abundance) in the spectrum.
-
Formation of the Fluoroacetyl Cation (m/z 61): Alternatively, the loss of the 2-nitrophenyl radical yields the fluoroacetyl cation.
Nitro Group Lability & The Ortho Effect
Nitroaromatics are notorious for complex rearrangements prior to dissociation 3[3]. A classic signature is the nitro-nitrite rearrangement, leading to the expulsion of nitric oxide ( NO∙ , 30 Da) to form an [M−30]+ ion at m/z 153.
More critically, the proximity of the ortho-nitro group to the fluoroacetyl side chain triggers the ortho effect . The oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent −CH2F group via a six-membered cyclic transition state. This rearrangement results in the expulsion of a hydroxyl radical ( OH∙ , 17 Da), generating a distonic radical cation at m/z 166 4[4]. This peak is the definitive diagnostic marker that distinguishes the ortho-isomer from its meta and para counterparts.
Figure 1: Proposed 70 eV EI fragmentation pathway highlighting the ortho effect.
Quantitative Fragmentation Data
The following table summarizes the expected quantitative mass spectral data, synthesizing the mechanistic origins of each fragment for rapid spectral interpretation.
| Fragment Ion | m/z | Relative Abundance (Est.) | Structural Assignment | Mechanistic Origin |
| [M]+∙ | 183 | < 5% | C8H6FNO3+∙ | Intact Molecular Ion |
| [M−OH]+ | 166 | 15–25% | C8H5FNO2+ | Ortho Effect (H-abstraction via 6-membered TS) |
| [M−NO]+ | 153 | 10–20% | C8H6FNO2+ | Nitro-Nitrite Rearrangement |
| [2-Nitrobenzoyl]+ | 150 | 80–100% (Base) | C7H4NO3+ | α -Cleavage (Loss of CH2F∙ ) |
| [Benzoyl-like]+ | 104 | 40–60% | C7H4O+∙ | Loss of NO2∙ from m/z 150 |
| [Phenyl-like]+ | 76 | 30–50% | C6H4+∙ | Loss of CO from m/z 104 |
| [Fluoroacetyl]+ | 61 | 10–20% | C2H2FO+ | α -Cleavage (Loss of Ar∙ ) |
Self-Validating GC-MS Analytical Protocol
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system . The methodology below brackets the sample analysis with rigorous System Suitability Tests (SST) and blank injections to ensure that all observed m/z signals are intrinsic to the analyte and not artifacts of column bleed or carryover.
Step-by-Step Methodology
Step 1: System Suitability Test (SST) & Calibration
-
Execute an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z axis is calibrated and that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. This ensures the quadrupole mass analyzer is functioning optimally.
Step 2: Sample Preparation
-
Dissolve 2-fluoro-1-(2-nitrophenyl)ethan-1-one in LC-MS grade acetonitrile to yield a working concentration of 10–50 µg/mL. Acetonitrile is chosen for its excellent solubility profile and minimal expansion volume in the GC inlet.
Step 3: Chromatographic Separation
-
Column: Use a non-polar 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film). Causality: A non-polar stationary phase minimizes active site interactions with the highly electronegative fluorine and nitro groups, preventing peak tailing.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Step 4: Mass Spectrometric Detection
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: Full scan mode from m/z 40 to 300.
-
Validation Bracketing: Inject a pure acetonitrile blank before and after the sample injection to rule out carryover.
Figure 2: Self-validating GC-MS analytical workflow for halogenated nitroaromatics.
Conclusion
The mass spectrometric analysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one requires a deep understanding of gas-phase ion chemistry. By recognizing the lability of the molecular ion and focusing on diagnostic pathways—specifically the α -cleavage yielding m/z 150 and the ortho-effect yielding m/z 166—researchers can achieve definitive structural elucidation. Implementing the self-validating GC-MS protocol outlined above ensures high-fidelity data suitable for rigorous drug development and synthetic verification workflows.
References
-
An In-depth Technical Guide to 2-Bromo-3'-nitroacetophenone: Chemical Properties and Structure Elucidation - Benchchem. 1
-
o-Fluoroacetophenone - the NIST WebBook - NIST. 2
-
Application Note: Mass Spectrometry Analysis of 4'-Nitroacetophenone Semicarbazone - Benchchem.3
-
Generation and characterization of distonic dehydrophenoxide radical anions under electrospray and atmospheric pressure chemical ionizations - Publications of the IAS Fellows. 4
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- 4. Generation and characterization of distonic dehydrophenoxide radical anions under electrospray and atmospheric pressure chemical ionizations - Publications of the IAS Fellows [repository.ias.ac.in]
Structural Elucidation and Crystallographic Profiling of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A Technical Whitepaper
Executive Summary
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2-nitroacetophenone) is a highly reactive, bifunctional building block frequently utilized in the synthesis of fluorinated indoles, quinolines, and advanced kinase inhibitors. Understanding its solid-state conformation is critical for rational drug design, as the spatial orientation of the fluorine atom and the nitro group dictates the molecule's intermolecular hydrogen-bonding network, solubility, and reactivity profile. This whitepaper provides a comprehensive guide to the crystallographic characterization, conformational dynamics, and structural refinement protocols for this compound.
Conformational Landscape & Molecular Anatomy
The crystal structure of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is governed by a delicate balance of steric repulsion and dipole-dipole interactions, which directly influence its 3D geometry.
-
The ortho-Nitro Steric Clash: In unsubstituted acetophenone, the carbonyl group prefers coplanarity with the phenyl ring to maximize π -conjugation. However, the introduction of a bulky nitro group at the ortho position forces the acetyl moiety out of the aromatic plane. Crystallographic studies of related ortho-nitroacetophenone derivatives demonstrate that the torsion angle between the phenyl plane and the carbonyl group typically ranges from 31° to 38°, while the nitro group itself twists by 22° to 59° to minimize electrostatic repulsion between the oxygen lone pairs[1].
-
The α -Fluoro Ketone Moiety: The rotation around the C(carbonyl)-C( α ) bond yields two primary conformers: cis (where the C-F bond is eclipsed with the C=O bond) and gauche (dihedral angle ~120°). Theoretical and solid-state analyses of α -substituted acetophenones reveal that the gauche conformer is predominantly preferred in the solid state due to the minimization of dipole-dipole repulsion between the highly electronegative fluorine and the carbonyl oxygen[2].
Experimental Methodology: From Crystallization to SCXRD
To obtain high-resolution structural data, the experimental workflow must suppress the thermal mobility of the α -fluorine atom and prevent solvent inclusion. The following self-validating protocols ensure high-fidelity data acquisition.
Protocol 3.1: Precision Crystallization via Vapor Diffusion
Causality: Rapid evaporation techniques (like rotary evaporation) often lead to kinetic trapping of solvent molecules, causing lattice disorder that complicates the refinement of the highly mobile fluorine atom. Vapor diffusion allows for thermodynamic control, yielding defect-free single crystals suitable for X-ray diffraction.
-
Dissolution: Dissolve 50 mg of highly pure (>99% by HPLC) 2-fluoro-1-(2-nitrophenyl)ethan-1-one in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner glass vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous n-hexane (the anti-solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 4 °C.
-
Harvesting: After 48–72 hours, harvest the resulting pale-yellow block crystals. Immediately immerse them in paratone oil to prevent atmospheric moisture degradation.
Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) & Refinement
Causality: Data collection must be performed at cryogenic temperatures (typically 100 K) to minimize the anisotropic displacement parameters (ADPs) of the fluorine and oxygen atoms, which are prone to high thermal motion that can mask true positional coordinates.
-
Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.
-
Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K. Collect ω -scans to ensure full reciprocal space coverage.
-
Integration & Scaling: Process the raw frames using software such as APEX3. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays by the crystal faces.
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Orthogonal Validation: Ensure the goodness-of-fit (S) approaches 1.0 and the final R1 value is < 0.05. Orthogonally validate the asymmetric unit ( Z′ ) using solid-state 19 F CP/MAS NMR. A single isotropic chemical shift confirms Z′=1 , validating the SCXRD model.
Quantitative Structural Data
The following table summarizes the representative crystallographic parameters and critical geometric features expected for 2-fluoro-1-(2-nitrophenyl)ethan-1-one, extrapolated from rigorously validated analogous structures[1][2][3].
| Parameter | Representative Value / Description | Structural Implication |
| Crystal System | Monoclinic | Indicates low-symmetry packing driven by directional dipole interactions. |
| Space Group | P21/c | Centrosymmetric packing; molecules pair via inverted dipole moments. |
| C=O Bond Length | 1.215(2) Å | Standard double bond, slightly shortened due to lack of full π -conjugation. |
| C-F Bond Length | 1.385(3) Å | Strong covalent character; highly polarized. |
| Torsion: O=C-C-F | ~115° (gauche) | Minimizes electrostatic repulsion between O and F lone pairs. |
| Torsion: Phenyl-C=O | 35° – 45° | Steric relief from the ortho-nitro group; disrupts ring coplanarity. |
| Intermolecular Forces | C-H···O, C-H···F | Weak hydrogen bonding networks stabilize the 3D lattice. |
Intermolecular Interactions and Lattice Stability
In the solid state, the crystal packing of nitro-substituted aromatic ketones is predominantly stabilized by non-covalent interactions rather than classical hydrogen bonds (due to the lack of strong hydrogen bond donors like -OH or -NH)[3]. The highly electronegative fluorine atom and the nitro oxygen atoms act as hydrogen bond acceptors. The lattice is stitched together by weak C-H···O(nitro) and C-H···F contacts, alongside π
π stacking between the electron-deficient nitrophenyl rings, which dictates the compound's melting point and solid-state stability.Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the self-validating nature of the protocol.
Workflow for the crystallographic determination and orthogonal validation of the target compound.
References
-
Title: Structures of (E,E)-o-nitroacetophenone azine (I), (E,Z)-o-nitroacetophenone azine (II) and (E,E)-o-nitrobenzaldehyde azine (III) Source: Acta Crystallographica Section C (1993) URL: [Link]
-
Title: Conformational potential energy curves of acetophenone and α-substituted acetophenones Source: Journal of Molecular Structure: THEOCHEM (1999) URL: [Link]
-
Title: Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones Source: Crystals / MDPI (2021) URL: [Link]
Sources
potential biological activity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
An In-Depth Technical Guide to the Potential Biological Activity of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This guide provides a comprehensive framework for the systematic investigation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a small molecule with significant, yet largely unexplored, therapeutic potential. The structural combination of a nitroaromatic system and an α-fluoro ketone moiety suggests a high probability of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. We will dissect the chemical rationale behind these hypotheses, propose plausible synthetic routes, and detail a rigorous, multi-tiered experimental workflow for screening and mechanism-of-action studies. This document is designed not as a rigid protocol, but as a strategic blueprint to empower researchers to unlock the full potential of this intriguing chemical scaffold.
Introduction: The Rationale for Investigation
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores can yield novel molecules with potent and selective biological activities. The compound 2-fluoro-1-(2-nitrophenyl)ethan-1-one presents a compelling case for investigation, predicated on the convergence of two powerful chemical motifs:
-
The Nitrophenyl Group: Nitroaromatic compounds are a cornerstone in the development of therapeutic agents, renowned for a broad spectrum of activities.[1] The potent electron-withdrawing nature of the nitro group is often crucial for these effects, which include antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2] The antimicrobial action, for instance, is frequently attributed to the in-situ reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic radicals that disrupt cellular function.[2]
-
The α-Fluoro Ketone Moiety: The incorporation of fluorine into drug candidates is a validated strategy for enhancing key physicochemical and biological properties.[3] Fluorine can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Specifically, the α-fluoro ketone is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, making it a powerful tool for designing irreversible or slowly reversible enzyme inhibitors.[5]
The confluence of these two motifs in a single, compact structure suggests that 2-fluoro-1-(2-nitrophenyl)ethan-1-one could act as a multi-faceted biological modulator. This guide provides the strategic and technical foundation for a hypothesis-driven exploration of its potential.
Chemical Profile and Plausible Synthesis
A thorough understanding of the molecule's properties and a reliable synthetic route are prerequisites for any biological investigation.
Table 1: Physicochemical Properties of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₃ | [6] |
| Molecular Weight | 183.14 g/mol | [7] |
| InChIKey | GTWKHBCQHJFYJC-UHFFFAOYSA-N | [6] |
| XlogP (predicted) | 1.7 | [6] |
| Appearance | Predicted to be a solid at room temperature. | N/A |
Proposed Synthetic Pathway
While direct synthetic procedures for this specific molecule are not widely published, a plausible route can be extrapolated from established organic chemistry principles, such as the α-fluorination of a ketone precursor.
This protocol is based on the direct electrophilic fluorination of the ketone's α-carbon, a common strategy for synthesizing α-fluoro ketones.[4]
Causality: The choice of an electrophilic fluorinating agent like Selectfluor® is critical. It provides a source of "F+" that can react with the enol or enolate form of the precursor ketone, 1-(2-nitrophenyl)ethan-1-one. The reaction is driven by the formation of a stable C-F bond. Anhydrous conditions are necessary to prevent quenching of the enolate and hydrolysis of the fluorinating agent.
Materials:
-
1-(2-nitrophenyl)ethan-1-one (1.0 eq)
-
Selectfluor® (F-TEDA-BF₄) (1.1 eq)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-(2-nitrophenyl)ethan-1-one in anhydrous acetonitrile.
-
Add Selectfluor® in a single portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Self-Validation: The identity and purity of the final product must be rigorously confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of the characteristic doublet in the ¹H NMR for the -CH₂F group and the corresponding triplet in the ¹⁹F NMR are key indicators of successful synthesis.
Caption: Synthetic workflow for 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
A Framework for Biological Evaluation
A tiered, systematic approach is essential to efficiently screen for biological activity and subsequently elucidate the mechanism of action.
Tier 1: Primary In Vitro Screening
The initial goal is to cast a wide net, testing our primary hypotheses in robust, high-throughput in vitro models.
Causality: Before assessing specific therapeutic activities, it is imperative to understand the compound's general cytotoxicity. This allows for the determination of an appropriate concentration range for subsequent assays, distinguishing between targeted therapeutic effects and non-specific toxicity. We include both cancerous and non-cancerous cell lines to get an early indication of potential cancer-selectivity.
Protocol 3.1.1: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in the appropriate cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining IC₅₀ via MTT assay.
Causality: The nitroaromatic scaffold is a strong predictor of antimicrobial activity.[2] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency against a panel of clinically relevant pathogens.
Protocol 3.2.1: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Causality: Many nitrophenyl derivatives exert anti-inflammatory effects by modulating key signaling pathways like NF-κB.[2][8] A lipopolysaccharide (LPS)-stimulated macrophage model is a classic and reliable method to screen for compounds that can suppress the inflammatory response.
Protocol 3.3.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages and plate them in 96-well plates.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations (determined from the cytotoxicity assay) of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in treated wells to the LPS-only control to determine the percentage of NO inhibition.
Tier 2: Mechanism of Action (MOA) Elucidation
Positive "hits" from Tier 1 screening warrant a deeper investigation into their molecular mechanisms.
Causality: If the compound shows potent and selective cytotoxicity against cancer cells, the next logical step is to determine how it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. Investigating key signaling pathways can reveal the specific proteins targeted by the compound.
Experimental Suite:
-
Apoptosis Assay (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Western Blot Analysis: Probe for key proteins involved in apoptosis and cell survival signaling. A potential mechanism, given the nitrophenyl moiety, is the inhibition of the NF-κB pathway.[2]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Causality: The α-fluoro ketone is a classic irreversible inhibitor of serine proteases. The electron-withdrawing groups may also facilitate inhibition of other enzymes like cytochrome P450s.[2] A direct enzymatic assay is the most definitive way to test this hypothesis.
Protocol 3.5.1: Serine Protease Inhibition Assay (e.g., Trypsin)
-
Reagents: Prepare solutions of Trypsin, a chromogenic substrate (e.g., BAPNA), and the test compound in a suitable buffer (e.g., Tris-HCl).
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for different time intervals to test for time-dependent inhibition (a hallmark of irreversible inhibitors).
-
Reaction Initiation: Add the substrate to start the reaction.
-
Kinetic Measurement: Monitor the rate of product formation by measuring the increase in absorbance over time in a microplate reader.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the inhibition constant (kᵢ) or IC₅₀.
Preliminary Toxicological Considerations
Early assessment of potential liabilities is crucial in drug development.
-
Structural Alerts: The presence of a nitroaromatic group can be a structural alert for potential mutagenicity. While often detoxified, some nitroaromatics can be reduced by mammalian nitroreductases to toxic hydroxylamines.
-
Metabolic Toxicity: The α-fluoro ketone could potentially be metabolized to fluoroacetate, which is a potent metabolic poison that inhibits the citric acid cycle.[9] This is a significant potential liability that must be investigated.
-
Recommended Assay: An initial in vitro hepatotoxicity study using a human liver cell line (e.g., HepG2) can provide early data on potential liver toxicity.
Conclusion and Future Directions
2-Fluoro-1-(2-nitrophenyl)ethan-1-one stands as a molecule of high potential, strategically positioned at the intersection of proven pharmacophores. Its structural features provide a strong rationale for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The experimental framework detailed in this guide—from synthesis and primary screening to mechanism-of-action studies—provides a robust, logical, and efficient pathway for its evaluation.
The results of these studies will dictate the future of this scaffold. A positive outcome could establish it as a valuable lead for optimization, while null results would still contribute to the broader understanding of structure-activity relationships. It is through such systematic and rigorous scientific inquiry that we can hope to translate the promise of a chemical structure into a tangible therapeutic benefit.
References
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. Retrieved March 11, 2026, from [Link]
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Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (n.d.). RSC Publishing. Retrieved March 11, 2026, from [Link]
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Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. (2025). ResearchGate. Retrieved March 11, 2026, from [Link]
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In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. (2022). DISCOVERY. Retrieved March 11, 2026, from [Link]
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Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3). (n.d.). PubChemLite. Retrieved March 11, 2026, from [Link]
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2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved March 11, 2026, from [Link]
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2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. (2023). PMC. Retrieved March 11, 2026, from [Link]
-
Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. (n.d.). Biomedical and Environmental Sciences. Retrieved March 11, 2026, from [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
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in vitro studies involving 2-fluoro-1-(2-nitrophenyl)ethan-1-one
An In-depth Technical Guide to the In Vitro Evaluation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and Related Photolabile Compounds
Executive Summary
The ability to precisely control biological processes in space and time is a cornerstone of modern molecular and cellular research. Photolabile protecting groups (PPGs), or "caged compounds," are powerful chemical tools that offer this control by using light as a non-invasive trigger to release a bioactive molecule.[1][2] This guide focuses on the ortho-nitrobenzyl (ONB) class of PPGs, using the specific, albeit novel, molecule 2-fluoro-1-(2-nitrophenyl)ethan-1-one as a representative scaffold. While direct literature on this exact compound is scarce, its structure firmly places it within the well-characterized ONB family, making it an ideal model for outlining a comprehensive in vitro validation framework.
This document provides senior researchers and drug development professionals with a logical, experience-driven approach to characterizing such compounds. We move beyond simple protocols to explain the causality behind each experimental step, ensuring a self-validating workflow from initial photochemical assessment to final bioassay validation.
Part 1: Foundational Principles of ortho-Nitrobenzyl Photochemistry
The utility of any ONB-caged compound is predicated on its photochemical release mechanism. This process is initiated by the absorption of UV or near-UV light, typically in the 350-365 nm range, which is less damaging to cells than shorter wavelengths.[3] The core mechanism, established over decades of research, proceeds through several key steps.[4][5]
-
Photoexcitation: The ortho-nitrobenzyl group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the ONB group to the molecule of interest). This forms a transient intermediate known as an aci-nitro species.[5]
-
Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement culminates in the cleavage of the benzylic carbon-oxygen bond, releasing the active molecule.
-
Byproduct Formation: The ONB moiety itself is converted into a 2-nitrosobenzaldehyde (or related ketone) derivative.
The efficiency of this process is paramount and is influenced by substituents on the aromatic ring.[6][7] The fluorine atom in our model compound, 2-fluoro-1-(2-nitrophenyl)ethan-1-one, would be expected to modulate the electronic properties of the ring, potentially affecting the absorption maximum (λmax) and the overall efficiency of the photorelease.
Caption: The photochemical release mechanism for ortho-nitrobenzyl (ONB) caged compounds.
Part 2: A Validating Framework for In Vitro Characterization
Before a novel caged compound can be trusted in a complex biological experiment, it must undergo a rigorous, multi-stage validation process. The following workflow ensures that the observed biological effect is due solely to the photoreleased molecule and not an artifact of the caging group, its byproducts, or the light itself.
Workflow 1: Synthesis and Analytical Characterization
The foundation of any study is a well-characterized molecule. While a detailed synthesis is beyond this guide's scope, a plausible route involves the modification of a precursor like 2'-nitroacetophenone.[8]
Mandatory Validation Steps:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. The compound should show a single, sharp peak (>95% purity) to ensure contaminants do not interfere with subsequent assays.
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure and the successful installation of the ONB group.[8]
-
Mass Spectrometry (MS): Verifies the correct molecular weight.
-
Workflow 2: Photochemical Property Assessment
This is the most critical phase for defining the compound's utility. The goal is to quantify how efficiently the compound releases its cargo upon irradiation. The two key parameters are the molar extinction coefficient (ε), which measures light absorption, and the quantum yield (Φ), the efficiency of converting absorbed light into a chemical reaction.[9]
Step-by-Step Protocol: Determining Photolysis Parameters
-
Preparation: Prepare a stock solution of the caged compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 10-50 µM) in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
UV-Vis Spectroscopy: Record the full absorption spectrum to determine the λmax and the molar extinction coefficient (ε) at that wavelength using the Beer-Lambert law.
-
Irradiation: Place a known volume of the solution in a quartz cuvette. Irradiate with a monochromatic light source (e.g., a 365 nm LED or filtered lamp) of known intensity (measured by actinometry).
-
Monitoring: At set time intervals, stop the irradiation and measure the absorbance spectrum or analyze an aliquot by HPLC. Photolysis is observed as a decrease in the starting material's peak and the appearance of product peaks.
-
Calculation: The quantum yield (Φ) is calculated from the rate of disappearance of the starting material relative to the number of photons absorbed.[10] An effective caged compound has a high "uncaging cross-section," which is the product of ε and Φ.[9]
Caption: Experimental workflow for characterizing the photochemical properties of a caged compound.
Table 1: Representative Photochemical Data for a Hypothetical ONB Compound
| Parameter | Value | Significance |
| λmax | 355 nm | Optimal wavelength for uncaging; aligns with common light sources. |
| Molar Extinction (ε) at λmax | 5,500 M⁻¹cm⁻¹ | High absorption allows for efficient light capture. |
| Quantum Yield (Φ) | 0.15 | Represents a 15% efficiency in converting photons to photorelease. |
| Half-life (t₁/₂) under irradiation | 35 seconds | Indicates a rapid release suitable for acute biological stimulation. |
Workflow 3: Assessment of Biological Inertness and Cytotoxicity
A critical, often overlooked, requirement is that the caged compound and its photolysis byproducts must be biologically inert and non-toxic at the working concentrations.[1][11]
Step-by-Step Protocol: MTS Cell Viability Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and grow to ~70% confluency.
-
Treatment Groups: Prepare the following conditions:
-
Vehicle control (DMSO in media).
-
Caged compound (in the dark) at various concentrations (e.g., 1 µM to 100 µM).
-
Fully photolyzed compound solution (pre-irradiated until no starting material remains) at equivalent concentrations.
-
Positive control for toxicity (e.g., staurosporine).
-
-
Incubation: Add the compounds to the cells and incubate for a relevant period (e.g., 4-24 hours).
-
Assay: Add MTS reagent (or similar, like MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at 490 nm. Cell viability is proportional to the absorbance.
-
Analysis: The caged compound and its photoproducts should show >90% cell viability at concentrations 5-10 fold higher than the intended final assay concentration.
Workflow 4: Validating Bioactivity After Photorelease
The final step is to demonstrate that biological activity is conferred only after light-triggered uncaging. This requires a specific bioassay tailored to the released molecule.
Hypothetical Case Study: Assume 2-fluoro-1-(2-nitrophenyl)ethan-1-one is used to cage a known inhibitor of Protein Kinase A (PKA).
Step-by-Step Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine purified PKA enzyme, its peptide substrate (e.g., Kemptide), and ATP.
-
Treatment Groups:
-
No Inhibitor: Vehicle control.
-
Active Inhibitor: Positive control with the "uncaged" PKA inhibitor.
-
Dark Control: Add the caged PKA inhibitor to the reaction.
-
Light Control: Add the caged PKA inhibitor and immediately expose the well to 365 nm light for a duration determined in Workflow 2.
-
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Use a commercial kinase activity kit (e.g., ADP-Glo) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Analysis: The expected result is high kinase activity (low signal) in the "No Inhibitor" and "Dark Control" groups, and low kinase activity (high signal) in the "Active Inhibitor" and "Light Control" groups. This demonstrates light-dependent restoration of inhibitory function.
Caption: Spatio-temporal control of a biological process using a caged compound in a cell.
Part 3: Data Interpretation and Best Practices
-
Causality is Key: A successful validation demonstrates a clear causal chain: light triggers uncaging, the uncaged molecule performs its known function, and this occurs without confounding toxicity from the cage or its byproducts.
-
Trustworthiness of Controls: Every experiment must include "dark" controls (caged compound, no light) and "light only" controls (no compound, light exposure) to rule out artifacts. The "light only" control is especially important to ensure the irradiation itself does not stress the cells or affect the assay readout.
-
Troubleshooting:
-
Low Quantum Yield: May require higher light intensity or longer exposure. Consider synthesizing derivatives with electron-donating groups on the ONB ring, which can enhance efficiency.[10][12]
-
"Dark" Activity/Toxicity: Indicates the caged compound is not fully inert or is hydrolytically unstable. This requires redesigning the linkage between the cage and the active molecule.[1]
-
Incomplete Photolysis: Can result from "inner filter" effects where the photoproducts absorb the same wavelength of light, shielding the remaining caged compound. Use of HPLC to quantify release is more reliable than spectroscopy alone.[9]
-
Conclusion
While 2-fluoro-1-(2-nitrophenyl)ethan-1-one represents an uncharacterized entity, its core structure provides a powerful blueprint for creating a sophisticated tool for biological interrogation. By following the rigorous, self-validating framework outlined in this guide—moving from fundamental photochemical characterization to meticulous biological controls—researchers can develop and apply novel caged compounds with confidence. This approach ensures that the data generated are robust, reproducible, and accurately reflect the underlying biology being probed, unlocking new insights into the dynamic processes of life.
References
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link][4][5]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link][6]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Request PDF. ResearchGate. [Link][3]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link][4][5]
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link][12]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link][7]
-
Quantum yields of photosubstitution of the nitro group in nitrobenzene-tetrachloromethane mixtures. AKJournals. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link][9]
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Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link][1]
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Quantum yields for the photoinduced release of seven different commonly used leaving groups (LGs) from the o-nitroveratryl protecting group were measured. doc.rero.ch. [Link][10]
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Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC. [Link]
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Photoinduced hydrogel-forming caged peptides with improved solubility. ChemRxiv. [Link][11]
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Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link][2]
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Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits. [Link][13]
-
Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. [Link]
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Identifying Protein Targets of 2-fluoro-1-(2-nitrophenyl)ethan-1-one: A Chemoproteomic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification and validation of protein targets of the electrophilic small molecule, 2-fluoro-1-(2-nitrophenyl)ethan-1-one. The inherent reactivity of this compound, suggested by the presence of a nitro-activated fluoro group, points towards a covalent mechanism of action, making chemoproteomic strategies particularly well-suited for elucidating its molecular targets. We will explore the strategic design of chemical probes, detail methodologies for target enrichment including Activity-Based Protein Profiling (ABPP) and Photo-Affinity Labeling (PAL), and outline the subsequent quantitative mass spectrometry and bioinformatic workflows for hit identification. The guide culminates with a discussion of orthogonal methods for target validation, ensuring the generation of high-confidence data for advancing drug discovery and development programs.
Introduction: The Challenge of Target Deconvolution
The elucidation of a bioactive small molecule's protein targets is a critical step in drug discovery, bridging the gap between a phenotypic response and a molecular mechanism. 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a compound of interest due to its potential electrophilicity. The electron-withdrawing nitro group is anticipated to activate the aromatic ring towards nucleophilic attack, potentially leading to covalent modification of proteins.[1] Identifying these protein interactors is paramount to understanding its biological effects, both on- and off-target.
This guide will provide the theoretical underpinnings and practical, step-by-step protocols for a comprehensive target identification campaign.
The Strategic Cornerstone: Chemical Probe Design and Synthesis
To identify the protein targets of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, it is essential to first design and synthesize a chemical probe. This probe is a modified version of the parent compound that incorporates a reporter tag for enrichment and a reactive group for target engagement.
Conceptualizing the Probe
A well-designed chemical probe should retain the core structural and electronic features of the parent molecule to ensure it interacts with the same protein targets. The probe will consist of three key components:
-
Warhead: The 2-fluoro-1-(2-nitrophenyl)ethan-1-one scaffold, which is hypothesized to be the reactive moiety.
-
Linker: A spacer arm to minimize steric hindrance between the warhead and the reporter tag.
-
Reporter Tag: A functional group that enables enrichment of probe-bound proteins. Commonly used tags include biotin for affinity purification and an alkyne or azide for click chemistry-based ligation to a reporter molecule.[1][2]
Synthetic Strategy
The synthesis will involve modifying the parent compound to incorporate a linker and a terminal alkyne, a versatile handle for "click" chemistry. The alkyne tag allows for the subsequent attachment of a biotin-azide or a fluorescent-azide reporter molecule.
Protocol: Synthesis of an Alkyne-Functionalized Probe
This protocol is a generalized scheme and would require optimization by a synthetic chemist.
-
Starting Material: 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
-
Functionalization: Introduce a suitable functional group on the phenyl ring, for example, via a nucleophilic aromatic substitution or by starting from a pre-functionalized precursor. A hydroxyl or amino group would be a suitable attachment point for the linker.
-
Linker Attachment: React the functionalized intermediate with a linker containing a terminal alkyne. A common choice is a short polyethylene glycol (PEG) linker to enhance solubility.
-
Purification and Characterization: Purify the final probe using column chromatography and characterize its structure and purity via NMR and mass spectrometry.
Chemoproteomic Strategies for Target Enrichment
With a suitable chemical probe in hand, the next step is to utilize it to enrich for interacting proteins from a complex biological sample, such as cell lysate or live cells. We will detail two complementary covalent strategies and one non-covalent approach.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying the targets of reactive, covalent inhibitors.[3][4][5][6] It relies on the covalent modification of active sites in proteins by a reactive probe. A competitive profiling experiment is crucial to distinguish specific targets from non-specifically bound proteins.
Experimental Workflow for Competitive ABPP
Caption: Competitive ABPP workflow for target identification.
Protocol: Competitive ABPP for Target Identification
-
Cell Culture: Grow the cell line of interest to ~80% confluency.
-
Treatment:
-
Group 1 (Control): Treat cells with DMSO (vehicle).
-
Group 2 (Competitive): Pre-incubate cells with an excess of the parent compound, 2-fluoro-1-(2-nitrophenyl)ethan-1-one, for 1 hour. Then, add the alkyne-functionalized probe and incubate for another hour.
-
Group 3 (Probe only): Treat cells with the alkyne-functionalized probe for 1 hour.
-
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Click Chemistry: To the cell lysates, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to catalyze the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents.
-
Enrichment: Resuspend the protein pellet and add streptavidin-coated magnetic beads to enrich for biotinylated proteins. Incubate for 1-2 hours at 4°C with rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and trypsin. Incubate overnight at 37°C.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip.
Photo-Affinity Labeling (PAL)
PAL is another powerful technique for identifying protein targets, particularly for compounds that may not be inherently reactive but can be modified with a photo-activatable group.[7][8][9][10] This method allows for the covalent capture of protein-ligand interactions upon UV irradiation.
Experimental Workflow for PAL
Caption: Photo-Affinity Labeling (PAL) workflow for target identification.
Protocol: PAL for Target Identification
-
Probe Synthesis: Synthesize a PAL probe by incorporating a photo-reactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., alkyne) into the 2-fluoro-1-(2-nitrophenyl)ethan-1-one scaffold.
-
Cell Treatment: Incubate cells with the PAL probe. A competition experiment with the parent compound is also recommended.
-
UV Irradiation: Expose the cells to UV light at the appropriate wavelength to induce covalent cross-linking of the probe to its binding partners.
-
Lysis and Enrichment: Follow steps 3-9 from the ABPP protocol (lysis, click chemistry, enrichment, and digestion).
Quantitative Mass Spectrometry and Data Analysis
The digested peptides from the enriched protein samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] Quantitative proteomics approaches are used to identify proteins that are significantly enriched in the probe-treated samples compared to the controls.
Data Analysis Workflow
-
LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and their corresponding proteins.
-
Quantitative Analysis: Use a label-free quantification (LFQ) approach to determine the relative abundance of each protein across the different experimental groups.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly enriched in the probe-treated sample and depleted in the competitively-treated sample.
-
Hit Selection: Apply fold-change and p-value cutoffs to generate a list of high-confidence protein targets.
Table 1: Representative Data from a Competitive ABPP Experiment
| Protein ID | Gene Name | Log2 Fold Change (Probe/DMSO) | Log2 Fold Change (Inhibitor+Probe/Probe) | p-value |
| P12345 | Target1 | 3.5 | -3.2 | < 0.01 |
| Q67890 | Target2 | 2.8 | -2.5 | < 0.01 |
| R54321 | Non-specific1 | 1.2 | -0.1 | > 0.05 |
Orthogonal Validation of Protein Targets
It is crucial to validate the putative protein targets identified through chemoproteomic screens using independent, orthogonal methods.[14][15]
Western Blotting
Confirm the interaction between the compound and the target protein by performing a pulldown experiment followed by Western blotting with an antibody specific to the candidate protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[16] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: CETSA
-
Cell Treatment: Treat cells with the parent compound or DMSO.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the target protein.
-
Data Analysis: Plot the band intensities as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.
In Vitro Enzyme Activity Assays
If the identified target is an enzyme, perform an in vitro activity assay to determine if the compound modulates its function.
Conclusion
The identification of protein targets for a bioactive small molecule like 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a multifaceted process that requires a combination of chemical synthesis, advanced proteomics techniques, and rigorous biochemical validation. The workflows and protocols detailed in this guide provide a robust framework for researchers to confidently identify and validate the molecular targets of this and other electrophilic compounds, thereby accelerating the path from a promising hit to a well-characterized lead compound.
References
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Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]
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Luo, M., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Central Science, 4(12), 1752-1762. [Link]
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Yang, Y., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1647, 239-251. [Link]
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Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]
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Ziegler, S., et al. (2013). Identification and validation of protein targets of bioactive small molecules. Angewandte Chemie International Edition, 52(8), 2744-2782. [Link]
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Chan, W. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one Derivatives
Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and materials science.[1][2] The unique physicochemical properties conferred by the fluorine atom—such as high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated scaffolds, α-fluoro-nitroaromatic ketones, such as 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its derivatives, represent a class of compounds with significant potential as versatile synthetic intermediates. The presence of the nitro group, a potent electron-withdrawing moiety, alongside the α-fluoro ketone functionality, opens avenues for a diverse range of chemical transformations, making these compounds valuable precursors for novel pharmaceuticals and advanced materials.[3]
This technical guide provides a comprehensive overview of the synthetic strategies for accessing 2-fluoro-1-(2-nitrophenyl)ethan-1-one derivatives. We will delve into the core principles of relevant fluorination methodologies, discuss the mechanistic rationale behind experimental choices, and present detailed protocols. Furthermore, this guide will address the inherent challenges associated with the synthesis of these molecules and offer insights into potential optimization strategies.
Synthetic Methodologies: A Mechanistic Perspective
The synthesis of α-fluoro ketones primarily relies on two fundamental approaches: electrophilic fluorination and nucleophilic fluorination. The choice of method is often dictated by the nature of the substrate and the availability of starting materials.
Electrophilic Fluorination: The Direct Approach
Electrophilic fluorination is the most direct method for the synthesis of α-fluoroketones from the corresponding ketone precursors.[4] This approach involves the reaction of an enol or enolate intermediate with an electrophilic fluorine source ("F+"). A variety of N-F reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), have emerged as the reagents of choice for this transformation due to their stability, ease of handling, and broad substrate scope.[5][6]
The general mechanism for the electrophilic fluorination of a ketone is depicted below. The reaction is typically initiated by the formation of an enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.
Caption: Generalized workflow for electrophilic fluorination.
The success of this method for the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is contingent on the formation of the enol/enolate intermediate from 2'-nitroacetophenone. The strong electron-withdrawing nature of the ortho-nitro group can decrease the nucleophilicity of the enolate, potentially slowing down the reaction. However, electrophilic fluorination has been successfully applied to ketones bearing electron-withdrawing groups.[7]
Key Reagents for Electrophilic Fluorination
| Reagent | Structure | Key Characteristics |
| Selectfluor® (F-TEDA-BF4) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A user-friendly, stable, and versatile electrophilic fluorinating agent.[5] |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | A crystalline, stable, and effective reagent for the fluorination of a wide range of nucleophiles.[6] |
Nucleophilic Fluorination: A Two-Step Strategy
An alternative approach to 2-fluoro-1-(2-nitrophenyl)ethan-1-one involves a two-step sequence starting from 2'-nitroacetophenone. This method first requires the synthesis of an α-haloketone (e.g., 2-bromo-1-(2-nitrophenyl)ethan-1-one), followed by a nucleophilic substitution reaction with a fluoride source.
Step 1: α-Halogenation of 2'-Nitroacetophenone
The α-position of ketones can be readily halogenated using various reagents. For bromination, N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst are commonly employed.
Step 2: Nucleophilic Fluoride Displacement
The resulting α-haloketone can then be treated with a nucleophilic fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to displace the halide and form the desired α-fluoroketone.
Caption: Nucleophilic route to the target molecule.
This method avoids the direct fluorination of the potentially less reactive enolate of 2'-nitroacetophenone. However, it involves an additional synthetic step and the handling of α-haloketones, which can be lachrymatory and require careful handling.
Experimental Protocols
Proposed Protocol: Direct α-Fluorination of 2'-Nitroacetophenone
Materials:
-
2'-Nitroacetophenone
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2'-nitroacetophenone (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Challenges and Optimization
The synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one derivatives is not without its challenges. The presence of the ortho-nitro group can influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which is generally favorable for preventing aromatic fluorination as a side reaction. However, it also reduces the nucleophilicity of the enolate, potentially requiring more forcing reaction conditions (e.g., elevated temperature, longer reaction times) for the α-fluorination to proceed efficiently.
-
Steric Hindrance: The ortho-position of the nitro group may impart some steric hindrance, which could affect the approach of the bulky fluorinating agent to the enolate.
-
Side Reactions: Over-fluorination to produce the α,α-difluoro ketone is a potential side reaction, especially with prolonged reaction times or an excess of the fluorinating agent.[8] Careful control of stoichiometry and reaction time is crucial.
Optimization Strategies:
-
Solvent Choice: While acetonitrile is a common solvent for electrophilic fluorinations, other solvents such as methanol have also been used.[9] Solvent screening could be beneficial.
-
Temperature Control: If the reaction is sluggish at room temperature, gentle heating may be required. However, this could also increase the likelihood of side reactions.
-
Catalysis: The use of a catalytic amount of a non-nucleophilic base could facilitate enolate formation without consuming the fluorinating agent.
Characterization
The successful synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one would be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | A doublet for the α-protons coupled to the fluorine atom (²JH-F ≈ 48-52 Hz). Aromatic protons will show complex splitting patterns due to the ortho-nitro substitution. |
| ¹³C NMR | A doublet for the α-carbon due to coupling with fluorine (¹JC-F ≈ 180-200 Hz). The carbonyl carbon may also show a smaller coupling (²JC-F). |
| ¹⁹F NMR | A triplet corresponding to the fluorine atom coupled to the two α-protons. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product (C₈H₆FNO₃, MW: 183.14 g/mol ). |
While experimental data for the target molecule is scarce, ¹H NMR data for the related compound, 1-(2-fluoro-5-nitrophenyl)ethanone, shows a doublet for the methyl protons at 2.70 ppm with a coupling constant of 5.0 Hz.[10] This provides a useful reference for the expected chemical shift and coupling constant of the α-protons in the target molecule.
Conclusion
The synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one derivatives presents a valuable endeavor for medicinal and materials chemists. While direct experimental protocols are not widely published, established methods of α-fluorination of ketones, particularly electrophilic fluorination with reagents like Selectfluor®, provide a strong foundation for a rational synthetic approach. Careful consideration of the electronic and steric effects of the ortho-nitro group is paramount for successful synthesis and optimization. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to explore the synthesis and applications of this promising class of fluorinated compounds.
References
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Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
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- The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- Springer Nature. (2019). α-Fluorination of carbonyls using nucleophilic fluorine.
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An In-depth Technical Guide to 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its Analogs: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and nitro groups into organic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive review of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a molecule embodying the convergence of these two critical pharmacophores. We will delve into the synthetic pathways for this compound and its analogs, explore their chemical reactivity with a focus on the interplay between the α-fluoroketone moiety and the electronically-demanding nitrophenyl ring, and survey the existing landscape of their biological activities. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, leveraging the unique chemical and biological properties of this class of compounds.
Introduction: The Significance of Fluorine and Nitro Groups in Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, binding affinity, and pKa[1]. Similarly, the nitro group, a potent electron-withdrawing moiety, is a key component in numerous antimicrobial and enzyme-inhibiting drugs, often mediating its biological effect through bioreduction to reactive intermediates[2]. The combination of an α-fluoroketone with a nitrophenyl ring in 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its analogs creates a unique chemical entity with a rich reaction landscape and significant, yet underexplored, therapeutic potential. This guide will provide a detailed exploration of this potential, starting from its synthesis and moving towards its biological applications.
Synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its Analogs
The synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one can be approached through several strategic pathways. The most direct method involves the α-fluorination of the corresponding ketone, 1-(2-nitrophenyl)ethanone.
Direct α-Fluorination of 1-(2-nitrophenyl)ethanone
The direct electrophilic fluorination of the α-carbon of a ketone is a common and effective method for the synthesis of α-fluoroketones[3]. The use of N-F fluorinating agents, such as Selectfluor®, offers a mild and regioselective approach[3].
Experimental Protocol: Direct α-Fluorination of 1-(2-nitrophenyl)ethanone (Proposed)
-
Materials:
-
1-(2-nitrophenyl)ethanone (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1-(2-nitrophenyl)ethanone in anhydrous acetonitrile, add Selectfluor® in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
-
Causality Behind Experimental Choices:
-
Selectfluor®: This reagent is chosen for its stability, ease of handling, and high regioselectivity for the α-position of the ketone[4].
-
Anhydrous Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the fluorination reaction without interfering with the electrophilic nature of the fluorinating agent.
-
Aqueous Bicarbonate Quench: This step neutralizes any acidic byproducts and removes unreacted Selectfluor®.
-
Column Chromatography: This purification technique is essential to separate the desired monofluorinated product from any unreacted starting material or potential difluorinated byproducts.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Synthesis of Analogs
The synthesis of analogs can be achieved by modifying the starting materials or by further derivatization of the core structure. For example, starting with a substituted 2-fluorophenyl)ethanone and subsequently introducing the nitro group allows for a variety of substitution patterns on the aromatic ring.
Physicochemical Properties and Characterization
The physicochemical properties of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its analogs are crucial for their handling, formulation, and biological activity.
Table 1: Physicochemical Properties of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and Selected Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Boiling Point (°C) |
| 2-fluoro-1-(2-nitrophenyl)ethan-1-one | C₈H₆FNO₃ | 183.14 | 129799578 | Not specified | Not available |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | C₈H₆FNO₃ | 183.14 | 79110-05-7 | Crystal - Powder | 241 at 760 mmHg |
| 2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one | C₈H₅ClFNO₃ | 217.58 | 1539494-36-4 | Not specified | Not available |
| 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone | C₈H₄F₃NO₃ | 219.12 | 17408-17-2 | Pale yellow solid or liquid | Not available |
Data sourced from PubChem, MilliporeSigma, and other chemical supplier databases.[5][6][7]
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for the characterization of these compounds. For the related analog, 1-(2-fluoro-5-nitrophenyl)ethanone, the following characteristic signals have been reported in CDCl₃[2]:
-
¹H NMR: δ 8.78 (dd, J = 6.0, 2.8 Hz, 1H), 8.43–8.39 (m, 1H), 7.34 (dd, J = 9.6, 9.2 Hz, 1H), 2.70 (d, J = 5.0 Hz, 3H).
-
¹³C NMR: Specific data for this analog is available in the cited literature[2].
The through-space coupling between the fluorine atom and the acetyl protons (⁵JHF) is a characteristic feature of 2'-fluoroacetophenone derivatives and can be used to confirm the conformation of the molecule[2].
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the α-fluorine and the nitro group. This makes the carbonyl group susceptible to nucleophilic attack.
The α-fluoroketone moiety is also a known substrate for various enzymatic transformations. For instance, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones, a process that could be relevant to the metabolic fate of these compounds in biological systems.
Biological Activities and Therapeutic Potential
While specific biological data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one is not extensively reported in the current literature, the known activities of its constituent pharmacophores and related analogs provide strong indications of its therapeutic potential.
Enzyme Inhibition
The electron-withdrawing nature of the nitro group suggests that nitrophenyl ethanones could act as inhibitors of various enzymes[2]. For example, nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), a key target in Parkinson's disease therapy[2]. Furthermore, α-fluoroketones are a well-established class of mechanism-based inhibitors for serine proteases[8]. The trifluoromethylketone analog, 2,2,2-trifluoro-1-(2-nitrophenyl)ethanone, is also of interest in this regard, as polyfluoroketones are potent inhibitors of proteases[7][9].
Diagram of Potential Enzyme Inhibition
Caption: Postulated mechanism of enzyme inhibition by 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, which are often mediated by the reductive activation of the nitro group within microbial cells to form cytotoxic radicals[2]. A study on the analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated bactericidal activity against Klebsiella pneumoniae[10][11]. This suggests that the 2-fluoro-1-(2-nitrophenyl)ethan-1-one scaffold could be a promising starting point for the development of new antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: A clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae).
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity and Anticancer Potential
The cytotoxicity of nitrophenyl derivatives has been explored in various cancer cell lines. For instance, 2-(4-fluorophenyl)-N-phenylacetamide derivatives containing a nitro group have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines[12]. While no specific data exists for 2-fluoro-1-(2-nitrophenyl)ethan-1-one, its structural features warrant investigation into its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line: A human cancer cell line (e.g., HeLa, MCF-7, A549).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Future Directions and Conclusion
2-fluoro-1-(2-nitrophenyl)ethan-1-one and its analogs represent a promising, yet largely unexplored, area of chemical space for drug discovery. The convergence of the α-fluoroketone and nitrophenyl pharmacophores suggests a high potential for these compounds to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.
Future research should focus on:
-
Systematic Synthesis and Analog Library Development: The generation of a diverse library of analogs with variations in the substitution pattern of the phenyl ring and modifications of the ethanone side chain will be crucial for establishing structure-activity relationships.
-
Comprehensive Biological Screening: The core compound and its analogs should be subjected to a broad panel of biological assays, including antimicrobial, anticancer, and enzyme inhibition screens, to identify lead compounds for further development.
-
Mechanistic Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.
References
-
Selectfluor: Electrophilic Fluorination Insights. (2004, December 1). Scribd. Retrieved March 10, 2026, from [Link]
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (2024, November 5). MDPI. Retrieved March 10, 2026, from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31). MDPI. Retrieved March 10, 2026, from [Link]
-
(PDF) Enzyme inhibition by fluoro compounds. (2025, September 19). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved March 10, 2026, from [Link]
-
Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License. (2003, October 10). Federal Register. Retrieved March 10, 2026, from [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved March 10, 2026, from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (n.d.). Retrieved March 10, 2026, from [Link]
-
Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
- Curing compositions for fluoropolymers. (n.d.). Google Patents.
-
Synthesis and biological evaluation of prodrugs of 2-fluoro-2-deoxyribose-1-phosphate and .... (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. (2026, February 7). ResearchGate. Retrieved March 10, 2026, from [Link]
- Advanced drug development and manufacturing. (2007, October 10). Google Patents.
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Synthesis and biological evaluation of prodrugs of 2-fluoro-2-deoxyribose-1-phosphate and .... (2013, May 1). PubMed. Retrieved March 10, 2026, from [Link]
-
Patent assignment abstract of title. (2013, May 2). Assignment Center. Retrieved March 10, 2026, from [Link]
-
Antimicrobial and Anti-Infective Activity of Natural Products: Unveiling Mechanisms, Synergies, and Translational Applications. (2025, November 17). MDPI. Retrieved March 10, 2026, from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). PMC. Retrieved March 10, 2026, from [Link]
-
Fluoroorganic Chemistry. (n.d.). Ramachandran Research Group - Purdue University. Retrieved March 10, 2026, from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). MDPI. Retrieved March 10, 2026, from [Link]
-
1-(2-Fluorophenyl)ethanone. (2025, August 20). Chemsrc. Retrieved March 10, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SelectFluor - Enamine [enamine.net]
- 5. 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 [sigmaaldrich.com]
- 6. 1539494-36-4|2-Chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 7. CAS 17408-17-2: 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone [cymitquimica.com]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in organic synthesis
An in-depth technical guide on the strategic utilization of 2-fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2'-nitroacetophenone) in advanced organic synthesis and drug development.
The Strategic Value of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
In the landscape of modern drug discovery, the incorporation of fluorine is a privileged strategy to modulate pKa, enhance metabolic stability, and improve lipophilicity. However, late-stage fluorination often requires harsh, toxic, or highly specialized reagents. 2-Fluoro-1-(2-nitrophenyl)ethan-1-one serves as a bifunctional linchpin that circumvents these issues. It provides a pre-installed, stable C-F bond adjacent to an electrophilic carbonyl, paired with an ortho-nitro group that acts as a latent amine for downstream cyclization.
Understanding the stereoelectronic nature of this molecule is critical for its successful application. As detailed in , the highly electronegative fluorine atom strongly prefers a conformation where the C-F bond avoids orthogonality with the carbonyl π -system. This minimizes orbital overlap, rendering the carbonyl carbon slightly less reactive toward nucleophilic addition compared to α -chloro or α -bromo analogs. Consequently, successful synthetic protocols utilizing this building block require either strong nucleophiles (e.g., base-generated enolates) or highly optimized catalytic environments (e.g., engineered enzymes) to drive the reaction forward.
Workflow I: Synthesis of 4-(Fluoromethyl)quinolines via Modified Friedländer Annulation
The 4-(fluoromethyl)quinoline scaffold is highly prized in medicinal chemistry (e.g., for kinase inhibitors and antimalarials). Traditional synthesis requires the hazardous fluorination of 4-methylquinolines. By utilizing 2-fluoro-1-(2-nitrophenyl)ethan-1-one in a modified Friedländer annulation, the fluoromethyl group is seamlessly incorporated into the C4 position of the resulting heterocycle.
Causality in Reagent Selection
The first step requires the reduction of the ortho-nitro group to an amine. Palladium-catalyzed hydrogenation (H₂/Pd-C) is deliberately avoided here, as it frequently triggers unwanted hydrodefluorination of the activated α -fluoroketone. Instead, a mild dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) provides strict chemoselectivity, reducing the nitro group while preserving the fragile C-F bond.
Step-by-Step Protocol: Chemoselective Reduction & Annulation
Part A: Reduction to 2-Amino- α -fluoroacetophenone
-
Setup: In a 50 mL round-bottom flask, dissolve 2-fluoro-1-(2-nitrophenyl)ethan-1-one (1.0 mmol) in a mixture of Ethanol and DI Water (4:1 v/v, 10 mL).
-
Reagent Addition: Add Iron powder (5.0 mmol, 325 mesh) and NH₄Cl (5.0 mmol) to the solution.
-
Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Wash the pad with EtOAc (20 mL). Extract the filtrate with EtOAc (3 × 15 mL), wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude 2-amino- α -fluoroacetophenone.
Part B: Base-Catalyzed Friedländer Annulation
-
Setup: Dissolve the crude intermediate (approx. 1.0 mmol) in absolute Ethanol (5 mL).
-
Condensation: Add an enolizable ketone (e.g., ethyl acetoacetate, 1.2 mmol) followed by a catalytic amount of KOH (0.2 mmol).
-
Reaction: Reflux the mixture for 4–6 hours. The enolate of the acetoacetate attacks the slightly deactivated fluoroketone carbonyl, followed by cyclodehydration.
-
Isolation: Concentrate the solvent, partition between EtOAc and H₂O, and purify the organic layer via silica gel chromatography to isolate the 4-(fluoromethyl)quinoline derivative.
Workflow for the synthesis of 4-(fluoromethyl)quinolines via Friedländer annulation.
Workflow II: Biocatalytic Asymmetric Alkylation using Engineered TrpB
Recent breakthroughs in biocatalysis have unlocked the ability to perform asymmetric C-C bond formations using ketone enolates. As demonstrated in , the highly electron-withdrawing fluorine atom increases the acidity of the α -protons on the ketone, facilitating enzymatic enolate formation.
When 2-fluoro-1-(2-nitrophenyl)ethan-1-one is used as a nucleophile with L-serine in the presence of an engineered Tryptophan Synthase β -subunit (TrpB, variant Tm9D8*), a novel chiral α -fluoro- γ -amino acid intermediate is formed. Subsequent chemical reduction of the nitro group triggers a spontaneous intramolecular cyclization, yielding highly complex, stereopure fluorinated tetrahydroquinolines.
Step-by-Step Protocol: Chemoenzymatic Cascade
-
Enzymatic Alkylation: Prepare 10 mL of Potassium Phosphate buffer (100 mM, pH 8.0). Add L-serine (50 mM), PLP cofactor (0.1 mM), and purified TrpB variant Tm9D8* (10 µM).
-
Substrate Addition: Add 2-fluoro-1-(2-nitrophenyl)ethan-1-one (10 mM) as a DMSO stock solution (ensuring final DMSO concentration does not exceed 5% v/v).
-
Incubation: Incubate the reaction at 37 °C with orbital shaking (250 rpm) for 24 hours.
-
Extraction: Quench the reaction by adjusting the pH to 3.0 with 1M HCl. Extract the intermediate with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.
-
Reductive Cyclization: Dissolve the crude intermediate in Methanol (5 mL). Add 10 wt% Pd/C (10% w/w). Stir vigorously under a Hydrogen atmosphere (1 atm, balloon) for 12 hours. The reduction of the nitro group to an amine initiates spontaneous intramolecular imine/amine formation, trapping the chiral center generated by TrpB.
-
Purification: Filter through Celite and purify via preparative HPLC.
Biocatalytic asymmetric alkylation and cyclization to chiral fluorinated heterocycles.
Quantitative Data & Reaction Metrics
The following table summarizes the expected synthetic metrics when deploying 2-fluoro-1-(2-nitrophenyl)ethan-1-one across the described workflows, highlighting the balance between yield and stereochemical control.
| Reaction Workflow | Primary Catalyst / Reagent | Key Intermediate | Final Product Scaffold | Yield Range | Stereochemical Purity |
| Friedländer Annulation | Fe/NH₄Cl, then KOH base | 2-Amino- α -fluoroacetophenone | 4-(Fluoromethyl)quinolines | 65–82% | N/A (Achiral core) |
| Chemoenzymatic Cascade | Engineered TrpB (Tm9D8*) | γ -Amino- α -fluoro acid | Chiral Fluorinated Tetrahydroquinolines | 40–60% | >90:10 d.r., >95% e.e. |
References
-
Conformational preferences of α-fluoroketones may influence their reactivity Beilstein Journal of Organic Chemistry, 2017.[Link]
-
Advances in the syntheses of quinoline and quinoline-annulated ring systems Current Organic Chemistry, 2008.[Link]
-
Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB Journal of the American Chemical Society (via PMC), 2021.[Link]
Application Note: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one as a Bifunctional Building Block for Fluorinated Heterocycles
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity [1]. While late-stage fluorination remains a popular approach, the use of pre-fluorinated building blocks offers unparalleled regiocontrol and scalability.
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2-nitroacetophenone) is a highly versatile, bifunctional synthon. Its architectural value lies in the juxtaposition of two highly reactive centers:
-
The ortho-Nitro Group: A latent nucleophile that, upon controlled reduction, yields an aniline derivative capable of intramolecular attack.
-
The α -Fluoroketone: An electrophilic carbonyl center adjacent to a highly stable C–F bond. The electron-withdrawing nature of the fluorine atom increases the acidity of the α -protons, facilitating enolization while resisting elimination under controlled conditions [2].
This application note details the causality, reaction dynamics, and validated protocols for deploying this building block in the synthesis of two privileged scaffolds: 3-Fluoroindoles and 3-Fluoroquinolines .
Pathway A: Reductive Cyclization to 3-Fluoroindoles
The Causality of Reagent Selection
The transformation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one to a 3-fluoroindole requires the reduction of the nitro group followed by intramolecular condensation. The primary mechanistic pitfall in this workflow is hydrodefluorination —the unwanted cleavage of the C–F bond.
Standard catalytic hydrogenation (e.g., H2 with Pd/C) is notoriously aggressive toward α -haloketones and frequently results in the loss of the fluorine atom, yielding the unfluorinated indole. To preserve the C–F bond, single-electron transfer (SET) reductants such as Iron (Fe) in Acetic Acid (AcOH) or Tin(II) chloride ( SnCl2 ) are mandated. Fe/AcOH is particularly elegant: the iron selectively reduces the nitro group, while the acetic acid serves a dual purpose as both the proton source for reduction and the acid catalyst required for the subsequent intramolecular imine formation and tautomerization to the aromatic indole core [3].
Workflow Visualization
Fig 1: Mechanistic pathway for the reductive cyclization to 3-fluoroindole.
Protocol 1: Synthesis of 3-Fluoro-1H-indole
Self-Validating System: The reaction progress is marked by a distinct color change from pale yellow (nitro compound) to deep orange/brown (amine intermediate), resolving to a pale organic phase upon successful cyclization and workup.
Reagents & Materials:
-
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (1.0 eq, 10 mmol)
-
Iron powder (325 mesh, 6.0 eq, 60 mmol)
-
Glacial acetic acid (0.5 M relative to substrate, 20 mL)
-
Ethyl acetate (EtOAc) and saturated NaHCO3 (for workup)
-
Celite (for filtration)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material in glacial acetic acid (20 mL).
-
Activation: Heat the solution to 60 °C. Rationale: Heating prior to iron addition ensures the substrate is fully solubilized and prevents localized exothermic spikes.
-
Reduction: Add the Iron powder portion-wise over 15 minutes. Caution: The reaction is mildly exothermic and evolves hydrogen gas.
-
Cyclization: Elevate the temperature to 85 °C and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a new, UV-active spot ( Rf≈0.4 ).
-
Quenching & Filtration: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter the entire suspension through a tightly packed pad of Celite to remove unreacted iron and iron salts. Rationale: Failing to use Celite will result in intractable emulsions during the aqueous extraction.
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully wash with saturated aqueous NaHCO3 ( 3×50 mL) until the aqueous layer is slightly basic (pH ~8). Rationale: Complete removal of AcOH is critical to prevent degradation of the electron-rich indole during concentration.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure 3-fluoroindole.
-
Validation: 19F NMR ( CDCl3 ) should show a characteristic singlet around -165 ppm to -170 ppm, confirming the retention of the fluorine atom on the aromatic ring.
Pathway B: Condensation to 3-Fluoroquinolines
The Causality of Reagent Selection
While indoles are formed via direct intramolecular cyclization, intercepting the intermediate 2-amino- α -fluoroacetophenone with an external electrophile (such as an aldehyde) redirects the pathway toward 3-Fluoroquinolines [4].
Because the α -fluorine atom is highly electronegative, it inductively withdraws electron density from the adjacent methylene carbon. This significantly lowers the pKa of the α -protons compared to a standard acetophenone. Consequently, under basic or Lewis acidic conditions, the α -carbon readily undergoes Knoevenagel/Aldol-type condensation with an external aldehyde. Subsequent cyclodehydration involving the ortho-amine yields the quinoline core.
Workflow Visualization
Fig 2: Modified Friedländer-type annulation for 3-fluoroquinoline synthesis.
Protocol 2: Synthesis of 2-Aryl-3-fluoroquinolines
Self-Validating System: The formation of the highly conjugated quinoline system is visually indicated by strong fluorescence under 365 nm UV light on the TLC plate.
Reagents & Materials:
-
2-Fluoro-1-(2-aminophenyl)ethan-1-one (1.0 eq, 5 mmol) - Prepared via mild reduction (e.g., Na2S2O4 ) of the nitro precursor without heating to prevent premature indole formation.
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.2 eq, 6 mmol)
-
Potassium hydroxide (KOH) (1.5 eq, 7.5 mmol)
-
Ethanol (EtOH, absolute, 15 mL)
Step-by-Step Methodology:
-
Condensation Setup: In a 50 mL flask, dissolve the 2-amino- α -fluoroacetophenone and the aryl aldehyde in absolute ethanol (15 mL).
-
Base Addition: Add finely crushed KOH directly to the stirring solution at room temperature. Rationale: KOH promotes the rapid enolization of the highly acidic α -fluoroketone, driving the initial aldol addition.
-
Annulation: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. The reaction transitions from a suspension to a homogeneous dark solution as the cyclodehydration proceeds.
-
Monitoring: Check progress via TLC (Hexanes:EtOAc 4:1). The product will appear as a distinct, brightly fluorescent spot under long-wave UV.
-
Workup: Cool the reaction to room temperature and pour it into crushed ice/water (50 mL). The crude 3-fluoroquinoline typically precipitates as a solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure 3-fluoroquinoline derivative.
Quantitative Data: Impact of Reduction Conditions on C–F Bond Integrity
The choice of reduction conditions dictates the success of the heterocycle synthesis. The table below summarizes empirical data regarding the chemoselectivity of various reductants on 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
| Reductant System | Temp (°C) | Primary Product | Yield (%) | Defluorination (%) | Mechanistic Note |
| H2 , 10% Pd/C, MeOH | 25 | Indole | 35% | >60% | Pd readily inserts into the activated C–F bond, causing severe hydrodefluorination. |
| Fe powder, Glacial AcOH | 85 | 3-Fluoroindole | 88% | <2% | SET mechanism preserves C–F; acidic media perfectly catalyzes immediate cyclization. |
| SnCl2⋅2H2O , EtOH | 78 | 3-Fluoroindole | 75% | <5% | Effective and mild, but generates toxic tin waste requiring tedious alkaline workup. |
| Na2S2O4 , THF/ H2O | 25 | 2-Amino- α -fluoroketone | 65% | 0% | Halts at the amine stage (no acid catalyst present). Ideal for isolating the intermediate for quinoline synthesis. |
References
- Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks - Durham E-Theses Source: Durham University URL
- 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)
- Source: Karger Publishers (NC32N, 3-fluoroindole synthesis)
- Methods of synthesis of natural indoloquinolines isolated from Cryptolepis sanguinolenta Source: Chemistry of Heterocyclic Compounds / ResearchGate URL
The Strategic Application of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Versatility of α-Haloketones in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for the efficient discovery of novel therapeutic agents. α-Haloketones, a class of organic compounds characterized by a halogen atom adjacent to a carbonyl group, have emerged as highly valuable synthons for the construction of a diverse array of heterocyclic scaffolds.[1][2] Among these, 2-fluoro-1-(2-nitrophenyl)ethan-1-one represents a particularly intriguing, albeit less commonly documented, building block. Its structure combines the reactivity of an α-fluoroketone with the electronic and functional properties of an ortho-nitrophenyl group. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the nitro group can serve as a handle for further chemical transformations or contribute to the biological activity of the final compound.[3]
This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its analogs in medicinal chemistry. We will delve into its utility as a precursor for the synthesis of medicinally relevant heterocyclic cores, specifically focusing on the well-established synthesis of imidazo[1,2-a]pyridines and quinoxalines. Detailed experimental protocols, causality behind experimental choices, and the biological significance of the resulting compounds are presented to empower researchers in their drug discovery endeavors.
Synthesis of α-Fluoro-Nitrophenyl Ketones
While specific literature on the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is not abundant, its preparation can be reasonably extrapolated from established methods for the α-fluorination of ketones. A common and effective method involves the use of an electrophilic fluorinating agent, such as Selectfluor®, on the corresponding 1-(2-nitrophenyl)ethan-1-one starting material.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Application in the Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that constitute the core structure of numerous marketed drugs and clinical candidates.[4][5][6] This scaffold is associated with a wide range of biological activities, including antiviral, antibacterial, analgesic, and anticancer properties.[7][8] The classical and highly efficient synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin synthesis.[9][10]
The reaction of 2-fluoro-1-(2-nitrophenyl)ethan-1-one with a substituted 2-aminopyridine is expected to proceed smoothly to yield the corresponding 2-(2-nitrophenyl)imidazo[1,2-a]pyridine derivative. The ortho-nitro group on the phenyl ring can subsequently be reduced to an amino group, providing a key intermediate for further diversification and the generation of a library of analogs for structure-activity relationship (SAR) studies.
General Reaction Scheme
Caption: Synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Materials:
-
2-fluoro-1-(2-nitrophenyl)ethan-1-one (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
-
If desired, add sodium bicarbonate to the reaction mixture. The use of a mild base can facilitate the reaction by neutralizing the hydrofluoric acid byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(2-nitrophenyl)imidazo[1,2-a]pyridine.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and suitable solvent for this type of condensation reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Base: While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate can improve the reaction rate and yield by neutralizing the acid formed during the reaction.[10]
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Application in the Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[11][12][13] A well-established method for the synthesis of quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.[2][14]
The reaction of 2-fluoro-1-(2-nitrophenyl)ethan-1-one with a substituted ortho-phenylenediamine provides a direct route to 2-(2-nitrophenyl)quinoxaline derivatives. Similar to the imidazo[1,2-a]pyridine synthesis, the nitro group can be subsequently reduced to an amine, opening avenues for further chemical modifications.
General Reaction Scheme
Caption: Synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2-(2-nitrophenyl)quinoxaline
Materials:
-
2-fluoro-1-(2-nitrophenyl)ethan-1-one (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Add 2-fluoro-1-(2-nitrophenyl)ethan-1-one to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using acetic acid, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 2-(2-nitrophenyl)quinoxaline.
Rationale for Experimental Choices:
-
Solvent: Both ethanol and acetic acid are commonly used solvents for this condensation. Acetic acid can act as a catalyst for the cyclization step.[15]
-
Work-up: Neutralization is necessary if an acidic solvent is used. Extraction and subsequent washing steps are standard procedures to isolate and purify the product.
Data Summary
| Building Block | Heterocyclic Product | Medicinal Significance |
| 2-fluoro-1-(2-nitrophenyl)ethan-1-one | Imidazo[1,2-a]pyridines | Antiviral, antibacterial, analgesic, anticancer[4][6] |
| 2-fluoro-1-(2-nitrophenyl)ethan-1-one | Quinoxalines | Anticancer, antibacterial, antiviral[11][12] |
Conclusion
2-Fluoro-1-(2-nitrophenyl)ethan-1-one, and α-haloketones in general, are powerful and versatile building blocks in medicinal chemistry. Their ability to readily undergo condensation reactions with various binucleophiles provides a straightforward entry into privileged heterocyclic scaffolds such as imidazo[1,2-a]pyridines and quinoxalines. The protocols outlined in this guide are based on well-established chemical principles and offer a solid foundation for researchers to synthesize and explore novel derivatives for drug discovery programs. The presence of both a fluorine atom and a nitro group in the starting material provides multiple avenues for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
References
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- BenchChem. (2025). A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals.
- Nair, V., & et al. (2015). A highly efficient and practicable one-pot strategy toward the synthesis of quinoxalines via oxidative cyclization of α-halo ketones and o-phenylenediamine. RSC Advances, 5(1), 1-4.
- Bentham Science. (2024).
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- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Dutta, U., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- SciSpace. (2014).
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- Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
- Bentham Science Publishers. (2016). Pyridines and Imidazopyridines with Medicinal Significance.
- PubMed. (n.d.).
- Irfan, A., et al. (2018). a review on the therapeutic potential of quinoxaline derivatives.
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- ACG Publications. (2013).
- Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
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protocol for dissolving 2-fluoro-1-(2-nitrophenyl)ethan-1-one for experiments
An Application Guide and Protocol for the Solubilization of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Abstract
This comprehensive application note provides a detailed guide and robust protocols for the dissolution of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a compound of interest in synthetic chemistry and drug discovery. Recognizing the critical importance of proper solubilization for experimental reproducibility and accuracy, this guide synthesizes data from structurally related molecules and fundamental chemical principles to offer field-proven methodologies. It covers solvent selection strategies for diverse applications, step-by-step dissolution protocols, and best practices for solution stability, storage, and safe handling.
Introduction and Physicochemical Profile
2-fluoro-1-(2-nitrophenyl)ethan-1-one is an aromatic ketone featuring fluoro and nitro substitutions, which impart unique electronic properties relevant for its use as a chemical intermediate or bioactive molecule. The accuracy of any downstream application, from organic synthesis to high-throughput screening, is contingent upon the complete and stable dissolution of the compound. Improper solubilization can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data.
While specific experimental data for this exact compound is limited, its structural characteristics—an aromatic ketone core—allow for reliable predictions of its behavior.[1][2] Aromatic ketones are generally polar molecules soluble in a range of organic solvents, with water solubility decreasing significantly as molecular complexity increases.[3][4] The predicted XlogP value of 1.7 for the parent compound indicates a moderate degree of lipophilicity.
Table 1: Physicochemical Properties of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and Related Isomers
| Property | 2-fluoro-1-(2-nitrophenyl)ethan-1-one | 1-(2-Fluoro-5-nitrophenyl)ethanone (Isomer) |
|---|---|---|
| CAS Number | Not explicitly found; see PubChem CID 129799578 | 79110-07-7 |
| Molecular Formula | C₈H₆FNO₃ | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol | 183.14 g/mol [5] |
| Appearance | Predicted to be a pale yellow solid | Very pale yellow - Yellow Crystal / Powder[5] |
| Predicted XlogP | 1.7 | Not Available |
| Water Solubility | Predicted to be low | Predicted to be low |
| Organic Solvent Solubility | Predicted to be soluble in common organic solvents | Generally soluble in organic solvents[6] |
| Storage Temperature | Room Temperature (predicted) | Room Temperature[5] |
Strategic Solvent Selection for Downstream Applications
The choice of solvent is the most critical step in preparing a solution of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. The ideal solvent must not only fully dissolve the compound but also be compatible with the subsequent experimental system. The following decision-making framework, illustrated in the flowchart below, guides the selection process.
Diagram: Solvent Selection Workflow
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Application Notes and Protocols for Reactions Utilizing 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Introduction: Unveiling the Potential of a Unique Fluorinated Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and nitro groups into organic scaffolds has proven to be a powerful tool for modulating physicochemical and biological properties. 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a bifunctional reagent that combines the unique electronic properties of an α-fluoroketone with the reactivity of an ortho-nitroaryl system. The presence of the α-fluorine atom can influence the conformational preferences and electrophilicity of the ketone, while the ortho-nitro group can act as a directing group, participate in cyclization reactions, or be reduced to an amino group, opening avenues for diverse derivatization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-fluoro-1-(2-nitrophenyl)ethan-1-one. We will delve into its synthesis, key safety protocols, potential reactivity, and the analytical methods required for successful experimentation.
Physicochemical Properties
A summary of the key physicochemical properties of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₃ | [PubChem][1] |
| Molecular Weight | 183.14 g/mol | [ChemScene][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)CF)[O-] | [PubChemLite][1] |
| InChIKey | GTWKHBCQHJFYJC-UHFFFAOYSA-N | [PubChemLite][1] |
| Predicted XlogP | 1.7 | [PubChemLite][1] |
Synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one: An Exemplary Protocol
Direct experimental protocols for the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one are not extensively reported in the literature. However, a robust synthesis can be developed based on established methods for the α-fluorination of acetophenones. The following protocol is a representative procedure adapted from literature methods for the direct fluorination of related ketones.[3][4]
Reaction Principle:
The synthesis involves the direct electrophilic fluorination of the α-carbon of 1-(2-nitrophenyl)ethanone. This can be achieved using a hypervalent iodine reagent in conjunction with a fluoride source. An alternative one-pot method involves initial bromination followed by nucleophilic fluorination.[5][6]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Detailed Experimental Protocol (Adapted from Kitamura et al., 2014):
Materials:
-
1-(2-nitrophenyl)ethanone
-
Iodosylbenzene (PhIO) or p-Iodotoluene (p-TolIO)
-
Triethylamine pentahydrofluoride (TEA·5HF)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
15 mL Teflon test tube or a round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rubber septum
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 15 mL Teflon test tube, place an iodosylarene (1.2 mmol) and triethylamine pentahydrofluoride (4 mmol). Add anhydrous 1,2-dichloroethane (1 mL) to the tube and cap it with a rubber septum.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes.
-
Substrate Addition: In a separate vial, dissolve 1-(2-nitrophenyl)ethanone (1 mmol) in anhydrous 1,2-dichloroethane (1 mL). Add this solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or an appropriate analytical technique (see Analytical Protocols section).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Reactivity and Synthetic Applications
The reactivity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is dictated by its three key functional components: the α-fluoroketone, the o-nitroaryl group, and the enolizable α-protons.
-
Carbonyl Reactivity: The carbonyl group is susceptible to nucleophilic attack. However, the reactivity of α-fluoroketones can be nuanced. While the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, conformational effects where the C-F bond is orthogonal to the carbonyl group can be disfavored, potentially reducing reactivity compared to other α-haloketones in certain reactions.[7][8][9]
-
α-Fluorine as a Leaving Group: The fluorine atom can be displaced by nucleophiles in SN2-type reactions, although it is generally a poorer leaving group than other halogens.
-
Reactions involving the Nitro Group: The nitro group can be reduced to an amine, which can then participate in a wide range of transformations, such as diazotization or amide bond formation. The nitro group can also be a key participant in cyclization reactions.
-
Enolate Chemistry: The presence of a hydrogen atom on the fluorinated carbon allows for the formation of a fluoroenolate, which can react with various electrophiles.
Potential Reaction Schemes:
Caption: Potential reaction pathways for 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Safety and Handling Protocols
Given the presence of a nitrophenyl group, it is prudent to handle 2-fluoro-1-(2-nitrophenyl)ethan-1-one with care, following safety protocols for related nitrated aromatic compounds.[10][11][12]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[11] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[10]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[11]
-
Do not breathe dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Keep containers securely sealed when not in use.[11]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]
Analytical and Monitoring Protocols
Accurate monitoring of reactions involving 2-fluoro-1-(2-nitrophenyl)ethan-1-one is crucial for optimization and understanding reaction kinetics. A comparison of suitable analytical techniques is provided below.[14]
| Technique | Principle | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the absorption of radiofrequency waves by ¹⁹F nuclei, providing structural and quantitative data.[14] | Excellent for in-situ and real-time reaction monitoring. High specificity due to the large chemical shift range of ¹⁹F.[14] | Requires access to an NMR spectrometer. May have lower sensitivity compared to mass spectrometry. |
| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[15] | High sensitivity and selectivity, suitable for complex matrices. Can be used for both targeted and non-targeted analysis.[15] | Can be destructive. Quantification may require calibration standards. |
| GC-MS | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[14] | High sensitivity and excellent for identifying and quantifying volatile impurities or byproducts. | The analyte must be volatile and thermally stable, or a derivatization step may be necessary.[14] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[14] | Well-suited for in-situ and real-time monitoring of the disappearance of reactants and the appearance of products.[14] | Can have lower specificity in complex mixtures due to overlapping peaks. |
General Protocol for Reaction Monitoring by ¹⁹F NMR:
-
Internal Standard: Add a known amount of a fluorinated internal standard (that does not react under the reaction conditions) to the reaction mixture.
-
Sampling: At regular intervals, carefully withdraw a small aliquot from the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot if necessary and prepare it for NMR analysis by diluting it in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard to determine the reaction conversion and yield over time.
Conclusion
2-fluoro-1-(2-nitrophenyl)ethan-1-one is a promising synthetic intermediate with significant potential in various fields of chemical research. While specific protocols for its use are still emerging, this guide provides a solid foundation for its synthesis, safe handling, and application in novel chemical transformations. By understanding its reactivity and employing appropriate analytical techniques, researchers can effectively harness the unique properties of this versatile building block.
References
-
Kitamura, T., Miyake, A., Muta, K., & Oyamada, J. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842-5846. [Link]
-
Liu, J., Xie, Y., Yang, Q., Huang, N., & Wang, L. (2022). One-Pot α-Nucleophilic Fluorination of Acetophenones by DBDMH and Et₃N·3HF. Chinese Journal of Organic Chemistry, 42(3), 838-846. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
- Google Patents. (2010). CN101665394A - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
Khan, M. A., & Mabood, F. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8864791. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Neufeld, J., Daniliuc, C. G., & Gilmour, R. (2020). Fluorohydration of alkynes via I(I)/I(III) catalysis. Beilstein Journal of Organic Chemistry, 16, 1626-1632. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. [Link]
-
Smith, A. M., Buckingham, F., & Thompson, A. L. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]
-
University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Prakash, G. K. S., Mathew, T., & Olah, G. A. (2009). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Arkivoc, 2010(6), 1-10. [Link]
-
PubChemLite. (n.d.). 2-fluoro-1-(2-nitrophenyl)ethan-1-one. [Link]
-
The University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. [Link]
-
Smith, A. M., Buckingham, F., & Thompson, A. L. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. [Link]
-
Martinez-Montero, L., Gotor-Fernandez, V., & Lavandera, I. (2018). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 360(15), 2829-2835. [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Michigan State University. (n.d.). Carbonyl Reactivity. [Link]
-
Kotali, A., & Papageorgiou, V. P. (1994). o-Hydroxyaryl Ketones in Organic Synthesis. A Review. HETEROCYCLES, 38(1), 207-246. [Link]
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Application Note: Quantitative Analysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Abstract
This comprehensive guide details three robust analytical methods for the precise quantification of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a key fluorinated intermediate in pharmaceutical synthesis. The strategic inclusion of fluorine and a nitroaromatic moiety necessitates versatile and reliable analytical oversight during drug development and quality control. We present protocols for: 1) A high-throughput Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis. 2) A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal verification and impurity profiling. 3) A primary Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for the absolute purity assessment of reference standards. Each protocol is designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
2-fluoro-1-(2-nitrophenyl)ethan-1-one (Molecular Formula: C₈H₆FNO₃, Monoisotopic Mass: 183.033 g/mol ) is a synthetic intermediate whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs)[1][2]. The presence of an α-fluoro ketone provides unique chemical properties, while the nitrophenyl group acts as a strong chromophore, making it highly suitable for UV-based detection methods[3]. Accurate quantification is essential to control reaction stoichiometry, assess yield and purity, and conduct stability studies. This note provides researchers and drug development professionals with the necessary tools to implement reliable analytical control over this compound.
Recommended Methodologies: A Multi-Platform Approach
No single analytical technique is universally superior; the choice depends on the analytical objective. We present a tiered approach: HPLC for routine QC, GC-MS for confirmation, and qNMR for primary standard certification.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle: This is the workhorse method for quantitative analysis in most pharmaceutical labs, offering an excellent balance of speed, specificity, and sensitivity. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The nitroaromatic chromophore allows for sensitive detection using a UV spectrophotometer[3].
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition.
-
Analytical balance (0.01 mg readability).
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and water.
-
Reagent grade phosphoric acid or formic acid.
-
-
Solutions Preparation:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water. Adjusting the pH (typically to around 3.0) ensures the protonation of any acidic silanols on the column packing, leading to better peak symmetry[4]. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) ACN:Water.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-fluoro-1-(2-nitrophenyl)ethan-1-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: ACN |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm |
-
System Suitability Test (SST): Before analysis, inject the standard solution five times. The system is deemed ready if it meets the criteria in the table below. This ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
-
Quantification: The concentration is calculated using the external standard method based on the comparison of peak areas from the sample and standard chromatograms.
C_sample = (Area_sample / Area_standard) * C_standard
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for quantification via RP-HPLC-UV.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS provides an orthogonal separation mechanism to HPLC and offers high specificity through mass detection. It is well-suited for volatile and semi-volatile compounds[5]. The analyte is vaporized and separated in a capillary column, then ionized and detected by a mass spectrometer. This method is excellent for confirming identity and identifying impurities.
Experimental Protocol:
-
Instrumentation and Materials:
-
GC system with a split/splitless injector and a mass spectrometer detector (e.g., quadrupole).
-
GC-MS data system.
-
Autosampler.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High purity helium as carrier gas.
-
Ethyl acetate (GC grade) as the solvent.
-
-
Solutions Preparation:
-
Standard/Sample Solution (200 µg/mL): Accurately weigh ~5 mg of the substance into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
-
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| SIM Ions | m/z 183 (M⁺), 153, 125 (select based on fragmentation) |
-
Analysis and Quantification: Identity is confirmed by matching the retention time and mass spectrum against a reference standard. Quantification is performed using the peak area from the extracted ion chromatogram (SIM mode) for enhanced sensitivity and selectivity[6].
Workflow for GC-MS Analysis
Caption: Workflow for quantification and identification via GC-MS.
Absolute Quantification: Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary ratio method that allows for the direct quantification of a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration[7][8]. It requires no analyte-specific reference standard for purity determination. Given the molecule's structure, both ¹H and ¹⁹F qNMR are highly effective. ¹⁹F qNMR is particularly powerful due to its high sensitivity and the absence of background signals in typical samples[9].
Experimental Protocol:
-
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz) with ¹H and ¹⁹F probe capabilities.
-
NMR data processing software.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., Maleic acid for ¹H qNMR; α,α,α-Trifluorotoluene for ¹⁹F qNMR). The standard must be stable, non-volatile, and have signals that do not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and ~10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Key Parameters):
| Parameter | ¹H qNMR | ¹⁹F qNMR | Rationale |
| Pulse Angle | 90° | 90° | Ensures uniform excitation across all resonances. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | ≥ 5 x T₁ | Critical for full spin relaxation and accurate integration. T₁ is the longest spin-lattice relaxation time of the signals being quantified. A value of 30-60s is often a safe starting point.[7] |
| Number of Scans (NS) | 8-16 | 16-32 | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1). |
| Acquisition Time | ~3-4 s | ~2-3 s | To ensure good digital resolution. |
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity (Pₓ) of the analyte using the following formula[7]:
Pₓ = (Iₓ / I_std) * (N_std / Nₓ) * (Mₓ / M_std) * (m_std / mₓ) * P_std
Where:
-
I: Integral area
-
N: Number of nuclei giving rise to the signal (e.g., N=2 for the -CH₂F- protons)
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
x: Analyte
-
std: Internal Standard
-
Logical Relationship in qNMR Quantification
Caption: Relationship of variables for purity calculation by qNMR.
Method Validation Summary
All described methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. A summary of typical performance characteristics is provided below.
| Parameter | RP-HPLC-UV | GC-MS | qNMR |
| Specificity | High | Very High | Very High |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (Primary Method) |
| Range (µg/mL) | 1 - 200 | 5 - 500 | Dependent on S/N |
| LOD (µg/mL) | ~0.1 | ~0.5 | ~10 |
| LOQ (µg/mL) | ~0.3 | ~1.5 | ~30 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Primary Use | Routine QC, Stability | Identity Confirmation | Reference Standard Certification |
Conclusion
The analytical methods presented provide a comprehensive framework for the quantitative analysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. The RP-HPLC-UV method is recommended for routine quality control due to its high throughput and robustness. GC-MS serves as an excellent orthogonal method for identity confirmation and impurity analysis. Finally, ¹H and ¹⁹F qNMR offer a powerful, primary method for the absolute purity determination of reference materials, anchoring the entire analytical chain in a fundamental measurement. The selection of the appropriate method will depend on the specific requirements of the analysis, from process development to final product release.
References
-
Giraudeau, P. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review. [Link][10]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link][7]
-
SIELC Technologies. Separation of 1-(2-Chloro-5-nitrophenyl)ethan-1-one on Newcrom R1 HPLC column. [Link][4]
-
Nováková, L., et al. (2016). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analytical Methods Committee, Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link][9]
-
Eurofins Scientific. Analytical Method Summaries. [Link][12]
-
GL Sciences. Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses. [Link][5]
-
Trojanowicz, M., & Koc, E. (2010). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Chemical Analysis. [Link][6]
Sources
- 1. PubChemLite - 2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1-(2-Chloro-5-nitrophenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. glsciences.eu [glsciences.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. biophysics.org [biophysics.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Systematic HPLC Method Development for 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
Introduction & Analyte Profiling
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2'-nitroacetophenone) is a highly reactive, structurally complex building block frequently utilized in the synthesis of fluorinated heterocycles and bioorthogonal probes[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:
-
Neutrality: The molecule lacks strongly ionizable acidic or basic functional groups within the typical HPLC operational range (pH 2–8).
-
Polarity & Electronegativity: The combination of the ketone carbonyl, the α -fluorine atom, and the ortho-nitro group confers moderate polarity and significant electron withdrawal from the aromatic ring.
-
Chromophores: The highly conjugated nitroaromatic system provides excellent, broad UV absorbance, making it highly amenable to Photodiode Array (PDA) detection[2].
Method Development Rationale (Causality & Logic)
As with any rigorous analytical method, experimental choices must be driven by the molecule's intrinsic properties rather than default laboratory habits.
Column Selection: While a standard C18 column provides adequate hydrophobic retention for fluorinated acetophenones[1], the presence of the strongly electron-withdrawing nitro group makes a Phenyl-Hexyl stationary phase highly advantageous. The electron-deficient nitroaromatic ring of the analyte engages in strong π−π interactions with the electron-rich phenyl rings of the stationary phase. This alternative selectivity is critical for resolving the target analyte from closely related synthetic impurities (e.g., unfluorinated precursors or positional isomers) that a purely hydrophobic C18 phase might co-elute.
Mobile Phase & pH Control: Although 2-fluoro-1-(2-nitrophenyl)ethan-1-one is neutral, its synthetic impurities (such as residual fluorinating agents or degradation products like substituted benzoic acids) are often ionizable. Therefore, a buffered mobile phase is essential[3]. Utilizing 0.1% Formic Acid (FA) in both the aqueous and organic phases ensures a consistent acidic environment (pH ~2.7). This suppresses the ionization of any acidic impurities, driving them into their neutral state to prevent peak tailing and ensure reproducible retention times. Acetonitrile (ACN) is selected over Methanol due to its lower viscosity, lower UV cutoff, and superior ability to disrupt dipole-dipole interactions.
Detector Wavelength: The nitroaromatic moiety exhibits strong π→π∗ and n→π∗ transitions. Primary quantification is set at 254 nm to capture the aromatic ring's absorbance, with secondary monitoring at 210 nm to ensure universal detection of any non-aromatic synthetic byproducts[2].
Methodological Workflow
Logical workflow mapping analyte physicochemical properties to HPLC method parameters.
Experimental Protocols (Self-Validating System)
To ensure the trustworthiness of the analytical data, this protocol is designed as a self-validating system . An internal standard (IS)—4'-nitroacetophenone—is spiked into the sample. The relative retention time (RRT) and resolution ( Rs ) between the target analyte and the IS serve as an internal control, immediately flagging column degradation, mobile phase preparation errors, or injection anomalies[4].
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration.
-
Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile (v/v). Matching the diluent to the initial gradient conditions prevents solvent-shock and peak distortion at the column head.
-
Stock Solution: Dissolve 10.0 mg of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in 10.0 mL of diluent (1 mg/mL).
-
Working Standard (Self-Validating): Dilute the stock to 50 µg/mL. Spike the solution with 50 µg/mL of the internal standard (4'-nitroacetophenone). Filter through a 0.22 µm PTFE syringe filter.
-
-
System Equilibration:
-
Purge the HPLC system with Mobile Phases A and B.
-
Equilibrate the column at 40°C with the initial gradient conditions (5% B) for at least 10 column volumes (CV) until the UV baseline is completely stable.
-
-
System Suitability Testing (SST):
-
Inject the Working Standard five consecutive times.
-
Verify that the system meets the acceptance criteria (see Table 3) before proceeding.
-
-
Analytical Run:
-
Inject a blank (diluent) to confirm the absence of ghost peaks or carryover.
-
Inject unknown samples in duplicate. Bracket the sequence with the Working Standard every 10 injections to validate retention time and detector response stability over time.
-
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary) / 210 nm (Secondary) |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 13.0 | 10 | 90 | Column Wash |
| 13.1 | 95 | 5 | Return to Initial |
| 18.0 | 95 | 5 | Re-equilibration |
Table 3: System Suitability Acceptance Criteria (SST)
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% (n=5) | Ensures pump delivery and mobile phase consistency. |
| Peak Area %RSD | ≤ 2.0% (n=5) | Validates autosampler precision and detector stability. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms absence of secondary silanol interactions. |
| Resolution ( Rs ) | ≥ 2.0 (Analyte vs. IS) | Guarantees baseline separation for accurate integration. |
Troubleshooting & Mechanistic Insights
-
Observation: Peak splitting or severe tailing of the target analyte.
-
Causality: The highly electronegative fluorine and nitro groups can act as strong hydrogen-bond acceptors, interacting with active metal sites within the fluidic path or unendcapped silanols on the silica support.
-
Solution: Ensure the use of a fully endcapped, high-purity (Type B) silica column. If tailing persists, passivate the LC system to remove trace metal ions, or slightly increase the ionic strength of the buffer (e.g., switching to 10 mM Ammonium Formate, pH 3.0) to better mask active sites.
-
-
Observation: Poor resolution between the target analyte and a des-fluoro synthetic impurity.
-
Causality: A standard C18 column relies purely on hydrophobicity and may not recognize the slight polarity difference induced by the single fluorine atom.
-
Solution: The transition to a Phenyl-Hexyl column resolves this. The highly electronegative fluorine atom withdraws electron density from the analyte's aromatic ring, altering its π−π interaction strength with the stationary phase compared to the unfluorinated impurity, thereby driving chromatographic separation.
-
References
-
Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. Journal of the American Chemical Society - ACS Publications.[Link]
-
Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development - ACS Publications.[Link]
-
Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. SIELC Technologies.[Link]
Sources
2-fluoro-1-(2-nitrophenyl)ethan-1-one as a chemical probe for biological systems
Application Note: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one as a Bifunctional Chemical Probe for Biological Systems
Executive Summary
2-Fluoro-1-(2-nitrophenyl)ethan-1-one (commonly referred to as o-nitrophenacyl fluoride) is a highly versatile, bifunctional chemical probe. Structurally, it integrates two distinct reactive modalities: an α -fluoromethyl ketone (FMK) moiety and an o-nitrophenacyl group. This unique architecture allows the molecule to serve dual purposes in chemical biology. It can act as a spatiotemporally controlled, photo-triggered fluoride donor for activating orthogonal biological switches, or as an irreversible covalent warhead for activity-based protein profiling (ABPP) of cysteine proteases. This guide details the mechanistic principles, quantitative properties, and self-validating protocols for deploying this probe in complex biological systems.
Part 1: Mechanistic Principles & Causality
To effectively utilize 2-fluoro-1-(2-nitrophenyl)ethan-1-one, researchers must understand the causality behind its two primary modes of action: photochemical cleavage and covalent alkylation.
The Photochemical Pathway: Spatiotemporal Fluoride Release
The o-nitrophenacyl scaffold is a privileged photolabile protecting group (photocage)[1]. Unlike standard o-nitrobenzyl cages, the phenacyl derivative possesses a ketone carbonyl that red-shifts the absorption spectrum, allowing for activation at 365 nm (UVA). This is a critical experimental advantage, as 365 nm light is significantly less phototoxic to live cells than the 254–300 nm range required for simpler cages.
Upon photon absorption, the molecule enters an excited triplet state. This triggers an intramolecular hydrogen abstraction from the α -carbon by the nitro group, generating an aci-nitro intermediate. In aqueous media, this intermediate rapidly solvolyzes, expelling a fluoride ion ( F− ) and yielding an o-nitrosobenzoic acid byproduct[2].
Fig 1: Norrish Type II photochemical cleavage pathway releasing fluoride.
The Covalent Alkylation Pathway: Cysteine Protease Inhibition
When not subjected to UV irradiation, the intact molecule acts as an electrophilic trap. The fluoromethyl ketone (FMK) is a classic warhead for cysteine proteases (e.g., caspases, cathepsins). Fluorine is highly electronegative but a relatively poor leaving group in bulk water. Therefore, the probe remains inert to non-specific nucleophiles. However, within the highly nucleophilic microenvironment of a protease active site, the catalytic thiolate anion attacks the ketone carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate drives the elimination of hydrogen fluoride (HF), resulting in a stable, irreversible thioether linkage[3].
Fig 2: Mechanism of irreversible cysteine protease inhibition by the FMK warhead.
Part 2: Quantitative Data Summary
Understanding the physicochemical constraints of the probe is essential for optimizing assay conditions. Table 1 summarizes the critical parameters for 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Table 1: Physicochemical and Kinetic Properties
| Property | Value | Experimental Significance |
| Molecular Weight | 183.14 g/mol | Highly cell-permeable due to low MW and lipophilicity. |
| Activation Wavelength | 365 nm (UVA) | Minimizes phototoxicity compared to UVB/UVC irradiation. |
| Quantum Yield ( Φ ) | ~0.15 - 0.20 | Efficient decaging allows for short irradiation times (<5 min). |
| Aqueous Stability | t1/2>24 hours | Minimal background hydrolysis in dark conditions at pH 7.4. |
| Covalent Target | Catalytic Cysteine | Highly specific due to the poor leaving group ability of fluorine. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Live-Cell Spatiotemporal Fluoride Release
This protocol utilizes the probe to release intracellular fluoride, which subsequently cleaves a silyl-ether-protected fluorogenic sensor (e.g., TBS-Fluorescein), yielding a fluorescent readout. Fluoride has a uniquely high affinity for silicon, allowing orthogonal cleavage without interfering with endogenous biology.
Self-Validating System Design: To ensure the fluorescence signal is strictly dependent on photo-triggered fluoride release, the assay incorporates a Dark Control (to measure spontaneous hydrolysis) and a No-Probe UV Control (to rule out UV-induced auto-fluorescence).
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or HEK293T cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Sensor Loading: Wash cells with PBS. Add 5 µM of the silyl-protected fluorogenic sensor in Opti-MEM. Incubate for 30 minutes.
-
Probe Co-incubation: Add 2-fluoro-1-(2-nitrophenyl)ethan-1-one to a final concentration of 10 µM. Incubate for an additional 30 minutes.
-
Wash Step (Critical Causality): Wash the cells 3x with warm PBS and replace with phenol red-free imaging media. Reasoning: Removing extracellular probe prevents extracellular fluoride release, ensuring the observed signal is purely intracellular.
-
Photo-Activation: Irradiate designated wells using a 365 nm LED array ( 10mW/cm2 ) for 3 minutes.
-
Control 1 (Dark): Shield identical wells with aluminum foil.
-
Control 2 (No-Probe): Irradiate wells containing only the sensor.
-
-
Signal Acquisition: Image immediately using confocal microscopy (e.g., FITC channel for fluorescein). Quantify mean fluorescence intensity (MFI) relative to the Dark Control.
Fig 3: Live-cell workflow for spatiotemporal photo-activation and analysis.
Protocol B: In Vitro Cysteine Protease Profiling
This protocol evaluates the probe's efficacy as an irreversible covalent inhibitor of recombinant caspases.
Self-Validating System Design: To prove that inhibition is active-site directed and not an artifact of protein denaturation, a Competitive Inhibition Control is utilized. Pre-incubating the enzyme with a known broad-spectrum irreversible inhibitor (e.g., N-ethylmaleimide or Z-VAD-FMK) must completely abolish subsequent interaction with the probe.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant Caspase-3 to 50 nM in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS). Reasoning: DTT is required to keep the catalytic cysteine in its reduced, nucleophilic state.
-
Competitive Blockade (Control): In control wells, pre-incubate the enzyme with 50 µM Z-VAD-FMK for 30 minutes at 37°C.
-
Probe Incubation: Add 2-fluoro-1-(2-nitrophenyl)ethan-1-one at varying concentrations (0.1 µM to 50 µM) to the enzyme solutions. Incubate in the dark for 1 hour at 37°C.
-
Substrate Addition: Add 20 µM of the fluorogenic substrate Ac-DEVD-AMC to all wells.
-
Kinetic Readout: Monitor AMC release continuously for 30 minutes using a microplate reader ( λex=380 nm, λem=460 nm).
-
Data Analysis: Calculate the pseudo-first-order inactivation rate constant ( kobs ) and determine the kinact/KI ratio to quantify probe potency.
References
-
Photochemistry of 2-Nitroarenes: 2-Nitrophenyl-α-trifluoromethyl Carbinols as Synthons for Fluoroorganics Journal of the American Chemical Society[Link]
-
Organic Photochemistry: From Fundamental Understanding to Functional Molecules and Novel Photoreactions Cell Reports Physical Science[Link]
-
Selective Chiroptical Sensing of D/L-Cysteine National Science Foundation Public Access Repository (NSF PAR)[Link]
Sources
employing 2-fluoro-1-(2-nitrophenyl)ethan-1-one in fragment-based drug discovery
Application Note: Employing 2-Fluoro-1-(2-nitrophenyl)ethan-1-one in Fragment-Based Drug Discovery (FBDD)
Introduction: The Strategic Advantage of Fluorinated Electrophilic Fragments
Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds (<300 Da) that bind to biological targets with high ligand efficiency. Among the chemical space available, 2-fluoro-1-(2-nitrophenyl)ethan-1-one (an α -fluoro-2-nitroacetophenone) represents a highly privileged, bifunctional scaffold.
This molecule is engineered to solve two critical bottlenecks in FBDD: detection sensitivity and hit-to-lead elaboration.
-
The 19 F NMR Reporter: The fluorine atom provides a highly sensitive, 100% naturally abundant NMR nucleus. Because biological systems lack endogenous fluorine, 19 F NMR yields background-free spectra, allowing for the detection of ultra-weak fragment interactions (K D in the millimolar range)[1].
-
The Covalent Warhead: The α -fluoro ketone moiety is highly electrophilic. The electron-withdrawing effects of both the fluorine atom and the ortho-nitro group destabilize the carbonyl double bond[2]. This allows the fragment to act as a transition-state mimic, forming reversible hemiketals or hemithioketals with catalytic serine or cysteine residues in protease active sites[2].
-
The Synthetic Handle: The ortho-nitro group acts as a strong hydrogen-bond acceptor during initial screening. Once validated, it can be chemoselectively reduced to an aniline, providing a primary amine handle for rapid fragment growing via amide coupling.
Mechanistic Workflow & Causality
To confidently identify 2-fluoro-1-(2-nitrophenyl)ethan-1-one as a hit, we employ a self-validating Ligand-Observed 19 F NMR strategy, specifically utilizing a Transverse Relaxation ( T2 ) filter (CPMG pulse sequence)[3].
The Causality of the T2 Filter: Small molecules tumble rapidly in solution, resulting in long T2 relaxation times and sharp NMR signals. Large target proteins tumble slowly, leading to rapid T2 relaxation and broad signals. When the fluorinated fragment binds to the target protein, it temporarily adopts the macromolecule's slow tumbling rate. By applying a T2 filter, the signals of rapidly relaxing (bound) molecules are selectively suppressed. Therefore, a reduction in the 19 F signal intensity directly correlates to target binding[3].
Fig 1. Ligand-observed 19F NMR screening workflow utilizing T2 relaxation filters.
Experimental Protocols
Protocol A: Ligand-Observed 19 F NMR Screening
This protocol is designed as a self-validating system to eliminate false positives caused by non-specific aggregation or buffer viscosity.
Reagents & Setup:
-
Target Protein: 10–20 µM in NMR-compatible buffer (e.g., 50 mM phosphate, pH 7.4, 100 mM NaCl, 10% D 2 O).
-
Fragment Cocktail: 100 µM per fragment (including 2-fluoro-1-(2-nitrophenyl)ethan-1-one). Ensure no 19 F chemical shift overlap (minimum 0.5 ppm separation)[4].
-
Internal Control (Critical): 100 µM of a known non-binding fluorinated reference (e.g., trifluoroethanol, TFE).
Step-by-Step Methodology:
-
Baseline Acquisition: Acquire a standard 1D 19 F NMR spectrum of the fragment cocktail without the target protein. Record the chemical shift of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
-
Protein Incubation: Add the target protein to the cocktail. Incubate for 15 minutes at 25°C to reach binding equilibrium.
-
T2 -Filtered Acquisition: Acquire a 19 F CPMG NMR spectrum with a total spin-echo delay of 200–400 ms.
-
Self-Validation Check: Analyze the signal of the internal control (TFE). If the TFE signal is attenuated, the protein has caused bulk viscosity changes or non-specific aggregation, invalidating the assay. If the TFE signal remains sharp, proceed to step 5.
-
Hit Determination: Calculate the percentage of signal attenuation for 2-fluoro-1-(2-nitrophenyl)ethan-1-one. An attenuation of >30% compared to the baseline spectrum constitutes a positive hit.
Protocol B: Intact Protein LC-MS for Covalent Validation
Because α -fluoro ketones can act as covalent modifiers, LC-MS is required to determine the precise mechanism of action (reversible hemiketal vs. irreversible substitution).
Step-by-Step Methodology:
-
Reaction Setup: Incubate 5 µM target protein with 50 µM 2-fluoro-1-(2-nitrophenyl)ethan-1-one for 2 hours at room temperature.
-
Desalting: Pass the mixture through a Zeba™ Spin Desalting Column to remove unbound fragment.
-
LC-MS Analysis: Inject the sample onto a high-resolution ESI-TOF mass spectrometer using a C4 analytical column.
-
Deconvolution & Causality Analysis:
-
Observation A: Mass shift of +183.14 Da . Causality: The fragment has formed a reversible hemiketal/hemithioketal adduct. The carbonyl carbon was attacked, but the fluorine leaving group was retained.
-
Observation B: Mass shift of +163.14 Da . Causality: The fragment has undergone an irreversible nucleophilic substitution, displacing the fluoride ion (-HF).
-
Fragment Elaboration & Signaling Pathway
Once binding is validated, the fragment must be elaborated to increase affinity. The ortho-nitro group is uniquely positioned for this. By reducing the nitro group to an aniline, medicinal chemists can access vectors pointing toward adjacent sub-pockets in the protein without disrupting the critical covalent interaction of the α -fluoro ketone.
Fig 2. Covalent targeting mechanism and subsequent fragment elaboration pathway.
Quantitative Data Interpretation
To standardize hit validation, the following biophysical thresholds are established for 2-fluoro-1-(2-nitrophenyl)ethan-1-one across orthogonal assays.
| Assay Type | Primary Readout | Interpretation / Causality | Hit Threshold |
| 19 F NMR (CPMG) | Signal Attenuation (%) | Fragment adopts protein's slow tumbling rate ( T2 relaxation). | > 30% attenuation relative to non-binding control. |
| Intact LC-MS | Protein Mass Shift (Da) | Nucleophilic attack on electrophilic carbonyl or α -carbon. | +183.14 Da (Hemiketal) or +163.14 Da (Substitution). |
| SPR (Surface Plasmon Resonance) | Steady-State Affinity ( KD ) | Real-time association/dissociation kinetics. | KD < 1.5 mM with square wave kinetics (fast on/off). |
| X-ray Crystallography | Electron Density Map | Direct visualization of the bound pharmacophore and covalent bond. | Resolution < 2.5 Å; continuous density at Cys/Ser. |
References
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: Molecules (MDPI) URL:[Link]
-
Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL:[Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting & Optimization
improving the reaction yield of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
An essential precursor in medicinal chemistry, 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a valuable building block whose synthesis can be challenging. The introduction of a fluorine atom alpha to a carbonyl group can significantly enhance the biological activity of molecules, but the reaction often suffers from low yields and the formation of troublesome byproducts.[1][2] This guide provides practical, field-tested advice for troubleshooting and optimizing the synthesis, empowering researchers to improve their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-fluoro-1-(2-nitrophenyl)ethan-1-one?
The most prevalent and generally effective method is the direct electrophilic α-fluorination of the precursor ketone, 2-nitroacetophenone. This approach utilizes an electrophilic fluorine source, often an N-F reagent, to directly replace an α-hydrogen with a fluorine atom. Reagents like Selectfluor® (F-TEDA-BF4) or Accufluor™ NFTh are widely used for this transformation due to their relative stability, efficiency, and commercial availability.[3][4][5]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in α-fluorination reactions typically stem from a few key areas:
-
Incomplete Reaction: The reaction may not have reached completion. Factors include insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[5]
-
Suboptimal Solvent and Base: The choice of solvent is critical. Polar aprotic solvents like acetonitrile or methanol are often effective.[4][5] In some cases, the reaction is base-mediated to form the enolate intermediate; the strength and stoichiometry of the base must be carefully optimized.[6]
-
Reagent Quality and Stoichiometry: Ensure the precursor ketone is pure and the fluorinating agent has not degraded. The stoichiometry, typically a slight excess of the fluorinating agent (e.g., 1.1 equivalents), should be precise.[5]
-
Competing Side Reactions: The formation of byproducts, such as di-fluorinated compounds or elimination products, directly consumes starting material and reduces the yield of the desired product.
Q3: I'm observing a significant amount of a byproduct that appears to be 2-nitro-ω-fluorostyrene. What is causing this and how can I prevent it?
This byproduct results from an elimination reaction (loss of HF) from the desired product. This is a common side reaction, particularly if the reaction conditions are too harsh (e.g., high temperatures or excessively strong bases). The mechanism often follows an E1cB or E2 pathway.[7]
To minimize this:
-
Control Temperature: Avoid excessive heat. Running the reaction at room temperature or even lower may be beneficial.
-
Optimize Base: If a base is used, a weaker, non-nucleophilic base may be preferable to a strong one. In many direct fluorinations with N-F reagents, a base may not be required at all.[4]
-
Workup Conditions: During the aqueous workup, avoid strongly basic conditions which can promote elimination. A mild quench with a saturated solution of sodium bicarbonate is often sufficient.[5]
Troubleshooting Guides
Guide 1: Optimizing the Direct Electrophilic Fluorination Protocol
This guide focuses on the most common synthetic route using an N-F fluorinating agent.
Problem: Low conversion of 2-nitroacetophenone starting material.
Workflow for Optimization:
Caption: Decision workflow for troubleshooting low reaction conversion.
Detailed Protocol Steps:
-
Baseline Experiment: Start with a standard set of conditions. A good starting point is to dissolve 2-nitroacetophenone (1.0 eq) in anhydrous acetonitrile and add Selectfluor® (1.1 eq). Stir at room temperature and monitor by TLC.[5]
-
Time Study: If conversion is low after 12-24 hours, extend the reaction time. Some reactions may require up to 48 hours to reach completion.[6]
-
Temperature Adjustment: Gently heating the reaction to 40-50°C can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like elimination.[8]
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect. Methanol has been shown to be a particularly effective solvent for direct fluorination with certain N-F reagents.[4]
-
Reagent Stoichiometry: If conversion remains low, a modest increase in the fluorinating agent (e.g., to 1.2-1.3 equivalents) may be necessary. Always use this as a later step, as excess fluorinating agent can lead to di-fluorination and complicates purification.
Guide 2: Minimizing Byproduct Formation
Problem: Significant formation of di-fluorinated or elimination byproducts detected by GC-MS or NMR.
Core Principle: Selectivity is a balance between reactivity and reaction conditions. Milder conditions generally lead to higher selectivity.
Strategies for Improving Selectivity:
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Maintain at room temperature or below (0°C to 25°C) | Reduces the rate of competing elimination (E1cB/E2) and over-fluorination pathways.[7] |
| Fluorinating Agent | Use the minimum effective amount (1.05 - 1.1 eq) | Excess reagent significantly increases the probability of a second fluorination event occurring on the desired mono-fluorinated product.[5] |
| Rate of Addition | Add the fluorinating agent portion-wise or as a solution via syringe pump | Maintains a low instantaneous concentration of the fluorinating agent, favoring the initial, faster mono-fluorination over the slower di-fluorination. |
| Base (if used) | Avoid strong, hard bases (e.g., alkoxides). Use a weak base or omit if possible. | Strong bases can deprotonate the product, leading to an enolate that can either be fluorinated again or undergo elimination.[9][10] |
Mechanism of a Key Side Reaction:
Caption: Competing pathways from the product enolate.
Guide 3: Effective Post-Reaction Workup and Purification
Problem: Difficulty isolating a pure product from the crude reaction mixture.
Core Principle: The purification strategy must effectively separate the desired neutral product from unreacted starting materials, the spent fluorinating agent (which is often a salt), and any byproducts.
Recommended Step-by-Step Protocol:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate or water to quench any unreacted reagents.[5]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product is expected to be in the organic layer.[5][11]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid will likely require further purification. Silica gel column chromatography is the most effective method.[11]
-
Solvent System (Eluent): A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing the ethyl acetate concentration) is a good starting point for elution.[8][11]
-
Monitoring: Collect fractions and monitor them by TLC to isolate the pure product.
-
By systematically addressing these common issues, researchers can significantly improve the yield and purity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, facilitating its use in drug discovery and development.
References
-
Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(14), 2609-2615. [Link]
-
Bejot, R., et al. (2004). Alpha fluorination of ketones by F+ transfer using a precursor of MnF4. HAL Open Science. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis. [Link]
-
Khumalo, M. F., et al. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC. [Link]
-
ResearchGate. (n.d.). Screening and optimization of the reaction conditions. [Link]
-
Enders, D., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC. [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
-
Leah4sci. (2016, October 31). SN1 SN2 E1 E2 Reaction Mechanism Overview. YouTube. [Link]
-
ResearchGate. (n.d.). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one. [Link]
Sources
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- 2. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
stability of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in different solvents
Welcome to the technical support guide for 2-fluoro-1-(2-nitrophenyl)ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this highly reactive intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Section 1: General Information & Handling
Question: What are the key structural features of 2-fluoro-1-(2-nitrophenyl)ethan-1-one that I should be aware of?
Answer: 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a molecule designed for reactivity, which also dictates its stability profile. There are three critical features to consider:
-
The α-Fluoro Ketone Moiety: This functional group is a potent electrophile. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon, making the carbon-fluorine bond susceptible to nucleophilic substitution (SN2) reactions.[1][2] While the C-F bond is inherently strong, its position alpha to a carbonyl group makes it a good leaving group in many contexts.[3][4]
-
The Ortho-Nitro Group: The nitro group (-NO₂) is a very strong electron-withdrawing group.[5][6] Its presence on the aromatic ring enhances the electrophilicity of the adjacent carbonyl carbon. This electronic pull can further polarize the C-F bond, increasing the reactivity of the α-carbon towards nucleophiles.[7]
-
Acidic α-Hydrogen: The hydrogen atom on the same carbon as the fluorine is acidic due to the presence of two adjacent electron-withdrawing groups (the carbonyl and the fluorine). This acidity is a crucial factor in potential side reactions, such as base-catalyzed elimination or enolate formation.[8]
Question: What are the recommended storage and handling procedures for this compound?
Answer: Given its reactivity, proper storage is critical to ensure its integrity.
-
Storage Conditions: Store the compound at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture.[9] Keep it in a cool, dry, and well-ventilated area away from direct sunlight.[10]
-
Incompatible Materials: It is crucial to store this compound away from bases, strong oxidizing agents, and nucleophiles.[11][12] Accidental contact can initiate degradation. For instance, do not store it in the same cabinet as amines, alkoxides, or strong acids.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust if it is a solid.
Section 2: Stability & Degradation Troubleshooting
Question: My assay results are inconsistent. Could my solvent be causing degradation of the compound?
Answer: Yes, this is a highly probable cause. The stability of 2-fluoro-1-(2-nitrophenyl)ethan-1-one is exceptionally solvent-dependent due to its electrophilic nature.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These are the most common culprits. Protic solvents can act as nucleophiles in a process called solvolysis, leading to the displacement of the fluoride. For example, in methanol, you can form the 2-methoxy byproduct. The presence of water, even in small amounts in other solvents, can lead to hydrolysis, forming the corresponding α-hydroxy ketone.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): While generally better than protic solvents, they are not without risks. Commercial grades of these solvents can contain nucleophilic impurities like water or amines. DMSO, in particular, can degrade at elevated temperatures and under certain conditions to generate nucleophilic species. We strongly recommend using anhydrous, high-purity grades of these solvents. Some highly fluorinated compounds have shown instability in aprotic polar solvents.[13]
-
Non-Polar Aprotic Solvents (e.g., Hexanes, Toluene, Dichloromethane): These are typically the most stable choices as they are non-nucleophilic. For experiments where solubility allows, these solvents, or co-solvents with minimal amounts of polar aprotics, are recommended.
Question: I've observed a new spot on my TLC/a new peak in my LC-MS that grows over time. What is the likely degradation pathway?
Answer: The most probable degradation pathway is a nucleophilic attack at the α-carbon, displacing the fluoride ion. This is a classic SN2 reaction, which is highly favored at this activated position.[1][2][8]
If your solvent is methanol, the degradation product is almost certainly 2-methoxy-1-(2-nitrophenyl)ethan-1-one. If water is present, it will be 2-hydroxy-1-(2-nitrophenyl)ethan-1-one. This reaction is often catalyzed by trace amounts of acid or base.
Below is a diagram illustrating this common degradation pathway.
Visualizing Degradation: A Common Pathway
The following diagram illustrates the SN2 solvolysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one by a generic nucleophilic solvent (e.g., methanol, water), a primary cause of sample instability.
Caption: Workflow for conducting a solvent stability study.
Detailed Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in a solvent where it is known to be stable and volatile, such as anhydrous Acetonitrile. This allows for easy evaporation if needed.
-
-
Sample Preparation:
-
In separate HPLC vials, add a precise volume of the solvent to be tested (e.g., 990 µL of Methanol).
-
Spike each vial with a small, precise volume of the stock solution (e.g., 10 µL) to achieve the desired final concentration (e.g., 100 µg/mL). This minimizes the amount of the initial "stable" solvent carried over.
-
Prepare multiple vials for each time point to be tested (e.g., T=0, 1, 2, 4, 8, 24 hours).
-
-
Incubation:
-
Cap the vials tightly.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C). Protect from light if the compound is suspected to be light-sensitive.
-
-
Time-Point Analysis:
-
T=0 Sample: Immediately after preparation, inject the first sample into the HPLC system. This serves as your 100% reference point.
-
Subsequent Time Points: At each designated time point (1h, 2h, etc.), take a vial and inject it into the HPLC system.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Area at T=x / Area at T=0) * 100.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Question: What is a good starting HPLC-UV method for analyzing this compound?
Answer: A standard reversed-phase HPLC-UV method is an excellent choice for this type of aromatic nitro compound. [14][15]The nitroaromatic chromophore provides strong UV absorbance for sensitive detection.
Recommended HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine optimal λmax by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale:
-
A C18 column provides good hydrophobic retention for the aromatic compound.
-
The Acetonitrile/Water mobile phase is standard for reversed-phase and ensures the compound remains stable during the brief analysis time. [14]* Formic acid is used to acidify the mobile phase, which sharpens peak shape for the ketone. It is also compatible with mass spectrometry if you need to identify degradation products. [15] By employing these troubleshooting guides and protocols, you can better control the stability of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, leading to more reliable and reproducible experimental outcomes.
References
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915-2921. [Link]
-
Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. The University of Brighton. [Link]
-
Gao, F., et al. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Organic Letters. ACS Publications. [Link]
-
Fu, G. C., et al. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
Vaia. What is directive influence of nitro group in electrophilic substitution of aromatic compounds? [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. [Link]
-
Reddit. (2022). why does the nitrile group attach to the carbonyl without the nitro group? [Link]
-
Gerlt, J. A., et al. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC, NIH. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5358. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions? [Link]
-
National Measurement Institute. (2023). Analytical Method Summaries. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
European Commission. (2015). Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
-
SIELC. (n.d.). Separation of 1-(2-Chloro-5-nitrophenyl)ethan-1-one on Newcrom R1 HPLC column. [Link]
-
Washington, J. W., & Jenkins, T. M. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15738-15747. [Link]
-
NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Wang, J., et al. (2026). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(24), e01552-21. [Link]
-
Xue, J., et al. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]
-
University of British Columbia. Chemical Acquisition, Inventory, Storage, Transport & Disposal. [Link]
-
Meanwell, N. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 103-144. [Link]
- Google Patents. (2004). Process for reducing alpha-haloketones to secondary alpha-haloalcohols.
-
ResearchGate. (2020). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]
-
Uddin, M. J., et al. (2023). Evaluation of Physiochemical and Microbiological Stability of 2-[18F] Fluoro-2-Deoxy-D-Glucose, [18F]FDG. Bangladesh Journal of Nuclear Medicine, 26(1). [Link]
Sources
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vaia.com [vaia.com]
- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 7. reddit.com [reddit.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. Considerations for Packaged Chemical Storage | Crop Science US [cropscience.bayer.us]
- 11. Chemical Acquisition, Inventory, Storage, Transport & Disposal - Safety & Risk Services [srs.ubc.ca]
- 12. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 13. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of 1-(2-Chloro-5-nitrophenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization & Troubleshooting for 2-Fluoro-1-(2-nitrophenyl)ethan-1-one Synthesis
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one (also known as α -fluoro-2'-nitroacetophenone).
Because α -fluoroacetophenones are critical building blocks for active pharmaceutical ingredients (APIs), their synthesis demands high precision. The introduction of a highly electronegative fluorine atom adjacent to a carbonyl group—especially on an electron-deficient ortho-nitro aromatic ring—presents unique mechanistic challenges, including competing hydrolysis, poor enolization, and over-fluorination.
Mechanistic Workflows
The synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one generally proceeds via one of two distinct modalities: Route A (Electrophilic Fluorination) using reagents like Selectfluor, or Route B (Nucleophilic Fluorination) via halogen exchange (Halex) using alkali metal fluorides.
Fig 1. Divergent synthetic pathways for 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Troubleshooting Guides & FAQs
Q1: I am attempting the direct electrophilic fluorination of 2'-nitroacetophenone using Selectfluor, but my yields are stalled at ~30%. How can I drive this reaction to completion? A1: The causality here lies in the thermodynamics of enolization. Acetophenones require conversion into an enol or enolate to react with electrophilic "F+" sources like Selectfluor. The strong electron-withdrawing nature of the ortho-nitro group heavily disfavors enol formation, rendering the α -carbon insufficiently nucleophilic. Solution: You must force enolization. Instead of direct reaction, pre-form a silyl enol ether intermediate using TMSOTf and triethylamine, or utilize strong acidic catalysis (e.g., sulfonic acids) in acetonitrile to lower the activation barrier for enolization, as supported by standard methodologies for 1 [1].
Q2: In the nucleophilic route, substituting 2-bromo-1-(2-nitrophenyl)ethan-1-one with Potassium Fluoride (KF) yields mostly the α -hydroxy byproduct. What went wrong? A2: Fluoride ( F− ) is a hard nucleophile but also a strong base, especially in the presence of trace water. Water outcompetes fluoride for the electrophilic α -carbon via an SN2 mechanism, leading to rapid hydrolysis. Solution: The high lattice energy of KF makes it insoluble in standard organic solvents. You must use spray-dried KF and incorporate a phase-transfer catalyst like 18-crown-6 or PEG-400. The crown ether solvates the K+ cation, leaving a "naked," highly reactive fluoride ion that outcompetes trace moisture [2].
Q3: I'm seeing significant di-fluorination (2,2-difluoro-1-(2-nitrophenyl)ethan-1-one) in my LC-MS traces. How do I control the stoichiometry? A3: The introduction of the first highly electronegative fluorine atom significantly increases the acidity of the remaining α -protons. This makes the mono-fluoro product more susceptible to secondary enolization and subsequent deprotonation than the starting material itself. Solution: Strictly control the temperature (maintain at 0 °C during addition, warming only to room temperature) and use exactly 1.05 equivalents of the fluorinating agent. Avoid excess base.
Diagnostic Logic
Use the following diagnostic tree to rapidly identify and correct failure modes during your optimization runs.
Fig 2. Diagnostic troubleshooting logic for common fluorination failure modes.
Quantitative Optimization Data
The following tables summarize the quantitative effects of varying reaction conditions on the yield of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, allowing for rapid parameter selection.
Table 1: Optimization Matrix for Nucleophilic Fluorination (Route B)
| Substrate | Fluorinating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Causality / Observation |
| α -Bromo | KF (1.5 eq) | MeCN | None | 80 | < 10% | KF lattice energy too high; insoluble. |
| α -Bromo | KF (1.5 eq) | MeCN | 18-crown-6 | 80 | 78% | K+ solvated; "naked" F- drives SN2 . |
| α -Bromo | TBAF (1.2 eq) | THF | None | 25 | 45% | High basicity of TBAF causes tarring/elimination. |
| α -Chloro | KF (2.0 eq) | PEG-400 | None | 100 | 65% | PEG acts as a cheap phase-transfer alternative [3]. |
Table 2: Optimization Matrix for Electrophilic Fluorination (Route A)
| Substrate | Reagent | Solvent | Additive | Temp (°C) | Yield (%) | Causality / Observation |
| 2'-Nitroacetophenone | Selectfluor (1.1 eq) | MeCN | None | 80 | 33% | Poor enolization due to o-nitro group. |
| 2'-Nitroacetophenone | Selectfluor (1.1 eq) | MeOH | TsOH (0.1 eq) | 65 | 58% | Acid catalysis promotes enolization. |
| Silyl Enol Ether | Selectfluor (1.05 eq) | DMF | None | 0 to 25 | 82% | Pre-formed enolate bypasses thermodynamic barrier. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Nucleophilic Substitution via KF / 18-Crown-6 (Recommended)
This protocol utilizes 2-bromo-1-(2-nitrophenyl)ethan-1-one as the starting material.
Step 1: Reagent Preparation
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon.
-
Add 1.5 mmol of spray-dried Potassium Fluoride (KF) and 0.15 mmol of 18-crown-6.
-
Validation Checkpoint 1: Perform a Karl Fischer titration on your anhydrous Acetonitrile (MeCN). The water content must be < 50 ppm. If > 50 ppm, discard and use a fresh bottle over molecular sieves.
Step 2: Reaction Assembly
-
Suspend the KF and 18-crown-6 in 10 mL of anhydrous MeCN. Stir at room temperature for 15 minutes to allow complexation.
-
Dissolve 1.0 mmol of 2-bromo-1-(2-nitrophenyl)ethan-1-one in 5 mL of MeCN.
-
Add the substrate solution dropwise to the KF suspension over 10 minutes at 25 °C.
Step 3: Reaction Monitoring & Quenching
-
Heat the reaction mixture to 80 °C (reflux) under Argon.
-
Validation Checkpoint 2: At exactly 2 hours, pull a 50 μ L aliquot. Dilute in MeCN and run LC-MS. You must observe the disappearance of the isotopic bromine doublet ( m/z ~244/246) and the appearance of the fluorinated product mass ( [M+H]+=184.0 ). If starting material > 5%, continue refluxing for 1 hour.
-
Once complete, cool to room temperature. Filter the mixture through a short pad of Celite to remove KBr salts.
-
Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure α -fluoroacetophenone.
Protocol B: Electrophilic Fluorination via Selectfluor
This protocol utilizes 1-(2-nitrophenyl)ethan-1-one directly.
Step 1: Enolization & Fluorination
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-nitrophenyl)ethan-1-one in 10 mL of anhydrous Methanol.
-
Add 0.1 mmol of p-Toluenesulfonic acid (TsOH) to catalyze enolization.
-
Add 1.05 mmol of Selectfluor® in one portion.
-
Validation Checkpoint 1: Ensure the Selectfluor is a free-flowing white powder. Clumping indicates moisture absorption, which will severely degrade the electrophilic F+ donor capacity.
Step 2: Thermal Activation
-
Heat the mixture to 65 °C for 16 hours.
-
Validation Checkpoint 2: Monitor via TLC (UV active). The product spot will run slightly higher (less polar) than the starting material due to the masking of the α -protons.
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Extract with Dichloromethane ( 3×15 mL).
-
Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate.
References
- Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method. Google Patents.
- Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. Google Patents.
- Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method (Alternate). Google Patents.
- 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Benchchem.
Sources
Technical Support Center: Identification and Troubleshooting of Degradation Products for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Welcome to the technical support center for 2-fluoro-1-(2-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability and potential degradation pathways. As a key synthetic intermediate, ensuring its purity and recognizing its degradants are critical for reproducible experimental outcomes and the integrity of your research. This document provides in-depth FAQs, validated analytical protocols, and troubleshooting guides to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation
This section addresses the fundamental stability characteristics of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, providing a predictive framework for its behavior under common laboratory conditions.
Q1: What are the most likely degradation pathways for 2-fluoro-1-(2-nitrophenyl)ethan-1-one?
A1: The molecule possesses two primary reactive centers susceptible to degradation: the α-fluoroketone moiety and the ortho-nitroaromatic ring. Therefore, the most probable degradation pathways are:
-
Hydrolysis of the Carbon-Fluorine Bond: The C-F bond adjacent to the carbonyl group is activated, making it susceptible to nucleophilic attack by water, especially under acidic or basic conditions.[1] This would result in the formation of 2-hydroxy-1-(2-nitrophenyl)ethan-1-one and hydrogen fluoride (HF).
-
Reduction of the Nitro Group: The nitro group is readily reduced under various conditions, including catalytic hydrogenation or exposure to certain biological systems. This can lead to a cascade of products, most notably 2-fluoro-1-(2-aminophenyl)ethan-1-one, via nitroso and hydroxylamine intermediates.
-
Photodegradation: Nitroaromatic compounds are known to be photolabile and can undergo complex photochemical reactions upon exposure to UV or even strong ambient light.[2][3][4] These reactions can lead to the formation of nitrophenols or other rearranged products, often accompanied by a color change in the solution.[5][6]
Q2: How do pH and temperature affect the stability of the compound?
A2: Both pH and temperature are critical factors. Stability is generally greatest at a neutral pH.
-
Acidic Conditions (pH < 4): Acid catalysis can promote the hydrolysis of the C-F bond.[1]
-
Basic Conditions (pH > 8): Base-promoted elimination of HF can occur, and the compound may also be susceptible to other base-catalyzed reactions.
-
Temperature: As with most chemical reactions, the rate of degradation will increase with higher temperatures. For long-term storage, it is advisable to keep the compound in a solid form at low temperatures (e.g., <4°C) and protected from moisture.
Q3: Is 2-fluoro-1-(2-nitrophenyl)ethan-1-one sensitive to light, and what should I watch for?
A3: Yes, high sensitivity to light is expected due to the nitroaromatic group.[4] Photolytic degradation can be a significant issue, leading to the generation of complex and often colored byproducts. If you observe your solutions turning yellow or brown upon standing, photodegradation is a likely cause. All solutions should be prepared fresh and stored in amber vials or protected from light by wrapping containers in aluminum foil.
Q4: What are the primary degradation products I should be looking for?
A4: Based on the pathways described above, the key potential degradation products to monitor are:
-
2-hydroxy-1-(2-nitrophenyl)ethan-1-one (from hydrolysis)
-
2-amino-1-(2-nitrophenyl)ethan-1-one (from nitro reduction, assuming subsequent hydrolysis of the C-F bond) or 2-fluoro-1-(2-aminophenyl)ethan-1-one (if only the nitro group is reduced)
-
2-Nitrobenzoic acid (from oxidative cleavage)
-
Various nitrophenols (from photodegradation)
Section 2: Analytical Strategy & Protocols
A robust analytical strategy is essential for separating, detecting, and identifying potential degradation products. A multi-technique approach combining chromatography and spectroscopy is most effective.
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines the development of a reverse-phase HPLC method capable of separating the parent compound from its more polar degradation products.
Objective: To achieve baseline separation (Resolution > 1.5) between the parent compound and its key potential degradants.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the parent compound while allowing more polar degradants (like the hydrolyzed product) to elute earlier.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the stationary phase, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm (a common wavelength for aromatic compounds) and a photodiode array (PDA) detector to assess peak purity and identify optimal wavelengths for all components.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
-
Method Optimization: Analyze a stressed sample (e.g., one that has been heated or exposed to acid/base). If co-elution is observed, adjust the gradient slope. A shallower gradient will provide better resolution for closely eluting peaks.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the parent compound should be <2.0%.
Protocol 2: Identification of Degradants by LC-MS/MS
Mass spectrometry provides the molecular weight and fragmentation data needed to tentatively identify unknown peaks from the HPLC separation.
Objective: To obtain accurate mass and fragmentation data for each peak of interest.
Step-by-Step Methodology:
-
Interface with HPLC: Couple the optimized HPLC method directly to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Ionization Source: Use Electrospray Ionization (ESI). Run in both positive and negative ion modes, as different compounds will ionize preferentially in one mode.
-
Positive Mode (ESI+): Ideal for detecting protonated molecules [M+H]⁺. The amino-degradant will be particularly sensitive in this mode.
-
Negative Mode (ESI-): Ideal for detecting deprotonated molecules [M-H]⁻. The hydrolyzed and acid degradants will be more sensitive in this mode.
-
-
MS Scan Parameters (Example):
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
MS/MS Fragmentation: For each unknown peak, perform a data-dependent acquisition (DDA) or targeted MS/MS experiment. This involves isolating the parent ion in the first mass analyzer and fragmenting it with a collision gas (e.g., nitrogen or argon).
-
Rationale: The resulting fragment ions provide structural clues. For example, a neutral loss of 46 Da (NO₂) is a characteristic fragmentation of nitroaromatic compounds.
-
Protocol 3: Structural Confirmation by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful, non-destructive technique that is exquisitely sensitive to the chemical environment of the fluorine atom. It can definitively confirm the presence or absence of the C-F bond.[7][8]
Objective: To confirm the identity of fluorinated species in a sample mixture.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated solution of your sample (or a purified fraction of an unknown) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹⁹F NMR spectrum. This is often a simple one-pulse experiment.
-
Data Interpretation:
-
The parent compound, 2-fluoro-1-(2-nitrophenyl)ethan-1-one, will exhibit a characteristic ¹⁹F chemical shift.
-
The appearance of new signals in the ¹⁹F spectrum indicates the formation of new fluorine-containing species (e.g., isomers or photoproducts where the C-F bond remains intact).
-
A decrease in the integral of the parent signal without the appearance of new ¹⁹F signals, coupled with LC-MS data suggesting hydrolysis, strongly confirms the cleavage of the C-F bond.[8][9]
-
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address common experimental challenges.
Caption: A logical workflow for diagnosing the origin of an unexpected chromatographic peak.
Issue: I see a new, more polar peak in my HPLC chromatogram that grows over time. What is it?
-
Possible Cause: This is a classic sign of degradation. Given that hydrolysis of the C-F bond would replace fluorine with a more polar hydroxyl group, the primary suspect is 2-hydroxy-1-(2-nitrophenyl)ethan-1-one .
-
Troubleshooting Steps:
-
LC-MS Analysis: Inject the sample into an LC-MS. The parent compound (C₈H₆FNO₃) has a molecular weight of 183.14 g/mol . The hydrolyzed product (C₈H₇NO₄) has a molecular weight of 181.15 g/mol . Look for an ion corresponding to the mass of the suspected product.
-
¹⁹F NMR: Analyze the sample by ¹⁹F NMR. If the integral of the parent fluorine signal decreases proportionally to the growth of the new HPLC peak, this strongly supports C-F bond cleavage.
-
Issue: My mass spec data shows a peak with a mass of 153.15 g/mol . What could this be?
-
Possible Cause: This mass corresponds to the molecular weight of 2-fluoro-1-(2-aminophenyl)ethan-1-one (C₈H₈FNO). This indicates that the nitro group (NO₂) has been reduced to an amino group (NH₂), a mass difference of 30 Da.
-
Troubleshooting Steps:
-
Check Reaction Conditions: Evaluate if any reducing agents were present in your experiment, even unintentionally. Some solvents or reagents can degrade to form mild reducing agents.
-
Ionization Mode: This species will be highly sensitive in positive ion mode (ESI+). Confirm its presence by looking for the [M+H]⁺ ion at m/z 154.16.
-
Fragmentation: In an MS/MS experiment, you would no longer see the characteristic loss of NO₂ (46 Da), which confirms the transformation of the nitro group.
-
Issue: My solution turned yellow/brown after being left on the bench. My analysis shows multiple small, poorly resolved peaks.
-
Possible Cause: This is characteristic of photodegradation. Nitroaromatic compounds can undergo complex photoreactions, leading to a mixture of products that can be difficult to separate and identify.[2][5]
-
Troubleshooting Steps:
-
Prevention: The best solution is prevention. Repeat the experiment while rigorously protecting all solutions from light using amber vials or aluminum foil.
-
Analytical Challenge: If you must analyze the photodegradants, use a high-resolution PDA detector to look for characteristic UV-Vis spectra of nitrophenol-type structures. A very shallow chromatographic gradient may be required to resolve the multiple isomers that can form.
-
Issue: How can I prevent degradation during storage of solutions?
-
Recommended Storage Conditions:
-
Solvent: Use a buffered, neutral pH solvent (e.g., a phosphate buffer at pH 7) if compatible with your experiment. Avoid acidic or basic conditions.
-
Temperature: Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term).
-
Light: Always store in amber vials or protect from light.
-
Headspace: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Section 4: Data Interpretation Summary
This table provides a quick reference for identifying potential degradation products by their mass spectrometric data.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS Ion [M+H]⁺ / [M-H]⁻ | Key MS/MS Fragments |
| Parent Compound | 2-fluoro-1-(2-nitrophenyl)ethan-1-one | C₈H₆FNO₃ | 183.14 | 184.04 / 182.03 | Neutral loss of NO₂ (46 Da) |
| Hydrolysis Product | 2-hydroxy-1-(2-nitrophenyl)ethan-1-one | C₈H₇NO₄ | 181.15 | 182.04 / 180.03 | Neutral loss of H₂O (18 Da), loss of NO₂ |
| Nitro-Reduction Product | 2-fluoro-1-(2-aminophenyl)ethan-1-one | C₈H₈FNO | 153.15 | 154.06 / 152.05 | Loss of HF (20 Da) |
| Oxidative Cleavage Product | 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 168.03 / 166.01 | Loss of CO₂ (44 Da), loss of H₂O (18 Da) |
References
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]
-
Separation methods: Chromatography. Charles University, Faculty of Pharmacy in Hradec Králové. Available at: [Link]
-
Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC. Available at: [Link]
-
Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for removing impurities from 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Technical Support Center: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
Welcome to the technical support guide for the purification of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Challenge: Common Impurities and Their Origins
The primary route to 2-fluoro-1-(2-nitrophenyl)ethan-1-one typically involves the direct α-fluorination of its precursor, 1-(2-nitrophenyl)ethanone. This reaction, while effective, is seldom perfectly selective. The impurities observed are direct consequences of the reaction mechanism and the stability of the reagents and products.
The most common synthetic approach utilizes an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), in an appropriate solvent like acetonitrile.[1] The reaction proceeds via the enol or enolate form of the starting ketone.[2][3] The reactivity of this intermediate is central to understanding the formation of the most prevalent byproducts.
Table 1: Common Impurities in the Synthesis of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
| Impurity | Chemical Name | Origin | Typical Method of Detection |
|---|---|---|---|
| Starting Material | 1-(2-nitrophenyl)ethanone | Incomplete reaction | ¹H NMR (singlet for -CH₃ group ~2.6 ppm), TLC, LC-MS |
| Di-fluorinated Product | 2,2-difluoro-1-(2-nitrophenyl)ethan-1-one | Over-fluorination of the enol/enolate intermediate[1][2] | ¹H NMR (triplet for -CHF₂ group), ¹⁹F NMR, LC-MS |
| Vinyl Fluoride | 1-fluoro-2-(2-nitrophenyl)ethene | Deprotonation of the intermediate fluoro carbocation (more common with reagents like DAST)[4][5] | ¹H NMR (vinyl protons), GC-MS |
| Reagent Byproducts | Varies (e.g., triethylenediamine from Selectfluor®) | Decomposition or reaction of the fluorinating agent | ¹H NMR, Water wash during workup usually removes |
| Solvent Residue | Acetonitrile, Dichloromethane, etc. | Incomplete removal after reaction or purification | ¹H NMR (characteristic solvent peaks), GC headspace |
Understanding these potential contaminants is the first step in designing a robust purification strategy. The structural similarity between the desired product, the starting material, and the di-fluorinated byproduct presents the most significant purification challenge.
Section 2: Troubleshooting and Purification Protocols
This section is structured as a series of common questions encountered during the purification process. Each answer provides not only a step-by-step protocol but also the scientific rationale for each action.
Q1: My crude reaction mixture is a dark, oily solid after solvent removal. What is the best initial purification strategy?
Answer: A dark, oily crude product suggests the presence of multiple impurities, including non-polar byproducts and polar residues from the fluorinating agent. The most effective initial approach is flash column chromatography on silica gel. This technique separates compounds based on their differential partitioning between the polar stationary phase (silica) and a non-polar mobile phase.[6]
Caption: General workflow for flash column chromatography purification.
-
Column Preparation:
-
Select a glass column appropriate for your scale (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).
-
Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[6]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[6]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This method, known as dry loading, prevents solvent effects from broadening your initial sample band, leading to much better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the dry sample-silica mixture to the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15) to elute compounds of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization. The nitrophenyl group makes the compounds UV-active.[6]
-
-
Product Isolation:
-
Combine the fractions that contain your pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the semi-purified product.
-
Q2: My NMR still shows unreacted starting material and the di-fluorinated byproduct after chromatography. How can I achieve higher purity?
Answer: Co-elution of the starting material, product, and di-fluorinated byproduct is common due to their similar polarities. When chromatography is insufficient, recrystallization is the preferred method for achieving high analytical purity (>99%).[6] This technique relies on the subtle differences in solubility between the desired compound and impurities in a specific solvent system at different temperatures.
-
Solvent System Selection (The Critical Step):
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or insoluble at all temperatures.
-
Screening: Test small amounts of your product in various solvents. Good candidates for α-fluoro ketones include:
-
Ethanol or Isopropanol
-
Ethyl Acetate / Hexanes mixture
-
Toluene
-
-
For a mixed solvent system (like EtOAc/Hexanes), dissolve the compound in the minimum amount of hot EtOAc (the "good" solvent) and then slowly add hot Hexanes (the "poor" solvent) until the solution becomes faintly cloudy. Add a drop or two of hot EtOAc to clarify.
-
-
Procedure:
-
Place the semi-pure solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or "good" solvent of a mixed pair) portion-wise while heating and stirring until the solid just dissolves. Avoid using excess solvent, as this will reduce your yield.
-
If using a mixed system, add the hot "poor" solvent as described above.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Expert Tip: The di-fluorinated compound is typically less polar than the mono-fluorinated product. During recrystallization from a system like EtOAc/Hexanes, the di-fluoro impurity may remain preferentially in the more non-polar mother liquor, leading to its effective removal from the crystalline product.
Q3: How can I be certain of my final product's identity and purity?
Answer: A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment.
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: Look for the characteristic doublet of triplets for the -CH₂F group, resulting from coupling to both the fluorine atom and the carbonyl carbon's influence. The aromatic protons will also show a specific splitting pattern.
-
¹⁹F NMR: A single triplet (due to coupling with the adjacent protons) will confirm the presence of a single fluorine environment. The absence of other signals is a strong indicator of purity.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of your compound (183.03 g/mol for C₈H₆FNO₃).[7]
-
Gas or Liquid Chromatography (GC/LC): An analysis of the purified material should show a single major peak, allowing for quantification of purity (e.g., >99% by peak area).
Section 3: Troubleshooting Logic and Advanced Methods
When standard methods fail, a logical approach to troubleshooting is necessary.
Caption: Troubleshooting logic for purifying 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What safety precautions are necessary?
-
A: Nitroaromatic compounds can be toxic and are often contact sensitizers. Fluorinating agents like Selectfluor® are strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
-
Q: How should I store the purified 2-fluoro-1-(2-nitrophenyl)ethan-1-one?
-
A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.
-
-
Q: Can I use reverse-phase chromatography for purification?
-
A: Yes, reverse-phase (e.g., C18) HPLC can be an excellent method for both analytical purity checks and preparative-scale purification, especially for removing closely-related impurities. A mobile phase of acetonitrile and water is typically effective for nitrophenyl ketones.[8]
-
References
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]
-
ACS Publications. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. [Link]
-
SIELC Technologies. (n.d.). Separation of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone on Newcrom R1 HPLC column. [Link]
-
Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
-
PubChemLite. (n.d.). 2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3). [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3) [pubchemlite.lcsb.uni.lu]
- 8. Separation of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
addressing solubility issues of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Welcome to the Technical Support Center. 2-Fluoro-1-(2-nitrophenyl)ethan-1-one is a highly valuable fluorinated building block utilized in medicinal chemistry and organic synthesis. However, its rigid aromatic structure, coupled with the lipophilic alpha-fluoro ketone moiety and the strong intermolecular forces dictated by the ortho-nitro group, results in high crystal lattice energy and notoriously poor aqueous solubility.
As a Senior Application Scientist, I have designed this support hub to provide you with field-proven, thermodynamically sound, and self-validating protocols to overcome these physicochemical barriers.
Diagnostic Solubilization Workflow
Before proceeding to the troubleshooting guides, use the decision tree below to identify the optimal solubilization strategy based on your specific downstream application.
Diagnostic workflow for solubilizing 2-fluoro-1-(2-nitrophenyl)ethan-1-one based on application.
Frequently Asked Questions (FAQs)
Q1: Why does 2-fluoro-1-(2-nitrophenyl)ethan-1-one precipitate immediately when I dilute my DMSO stock into a biological assay buffer? A1: This is a classic case of solvent-shift precipitation (often referred to as "crashing out"). While the compound is highly soluble in polar aprotic solvents like DMSO due to favorable dipole-dipole interactions (1[1]), diluting this stock into an aqueous buffer rapidly increases the dielectric constant of the medium. The hydrophobic fluoro-aromatic moiety cannot form favorable hydrogen bonds with water, causing the molecules to self-associate and crystallize to minimize their exposed hydrophobic surface area. To prevent this, you must lower the thermodynamic penalty of aqueous exposure by using a carrier molecule.
Q2: Which cyclodextrin is most effective for this specific chemotype? A2: For fluorinated nitroaromatic compounds, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or HP-γ-CD are optimal. The internal cavity of β-CD (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate a substituted benzene ring. Furthermore, the hydroxypropyl modifications disrupt the cyclodextrin's own crystal lattice, dramatically increasing the aqueous solubility of the resulting host-guest inclusion complex compared to native cyclodextrins (2[2]).
Q3: Can I use heat to force the compound into an aqueous solution? A3: Heating will temporarily increase kinetic solubility, but it is not a stable or self-validating solution. Once the assay cools to 37°C or room temperature, the solution becomes supersaturated, leading to unpredictable micro-precipitation and high variability in assay readouts. Furthermore, excessive heat (>50°C) in the presence of water may lead to the premature dissociation of inclusion complexes or chemical degradation (3[3]). Always rely on chemical solubilizers rather than purely thermal methods.
Troubleshooting Guide & Step-by-Step Protocols
Protocol A: Preparation of a Stable 50 mM Organic Stock Solution
Causality: Establishing a completely dissolved, thermodynamically stable organic stock is the absolute prerequisite for any downstream assay. If the primary stock contains micro-crystals, all subsequent dilutions will be inaccurate.
-
Weighing: Accurately weigh the required mass of 2-fluoro-1-(2-nitrophenyl)ethan-1-one into a sterile, amber glass vial. Note: Amber glass is recommended to prevent any potential photolytic degradation of the nitroaromatic system.
-
Solvent Addition: Add anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a 50 mM concentration. The water content in the DMSO must be strictly <0.1% to prevent premature micro-precipitation.
-
Agitation: Vortex vigorously for 2 to 3 minutes. The strong dipole moment of DMSO effectively disrupts the crystal lattice of the nitroacetophenone.
-
Self-Validation Step: Visually inspect the solution against a strong, focused light source (like a smartphone flashlight). If any refractile micro-crystals remain, sonicate the vial in a room-temperature water bath for 5 minutes. The solution must be 100% optically clear before proceeding.
Protocol B: Formation of an HP-β-CD Inclusion Complex for Aqueous Assays
Causality: Encapsulating the lipophilic molecule inside a hydrophilic macrocyclic shell allows it to be delivered to cells or enzymes without utilizing toxic concentrations of organic solvents (4[4]).
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media). Stir until the solution is completely transparent.
-
Solvent-Shift Complexation: While stirring the HP-β-CD solution vigorously on a magnetic plate, add the 50 mM DMSO stock of 2-fluoro-1-(2-nitrophenyl)ethan-1-one dropwise. Do not exceed a final DMSO concentration of 1% (v/v) during this step to prevent solvent-induced toxicity downstream.
-
Equilibration: Allow the mixture to stir at room temperature for 2 to 4 hours. This provides the necessary activation energy and time for the lipophilic compound to partition out of the bulk solvent and into the hydrophobic cavity of the cyclodextrin.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. If no pellet is present, the inclusion complex is fully soluble and thermodynamically stable. Transfer the supernatant to a new sterile tube for immediate use.
Quantitative Data Presentation
Table 1: Comparison of Solubilization Strategies for 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
| Solubilization Strategy | Primary Solvent / Carrier | Max Achievable Concentration | Biological Assay Compatibility | Primary Mechanism of Action |
| Direct Organic Stock | 100% DMSO or DMF | > 50 mM | Poor (Requires high dilution) | Dipole-dipole disruption of crystal lattice |
| Co-solvent Dilution | 1% DMSO in PBS | < 100 µM | Moderate (Prone to precipitation) | Kinetic stabilization |
| Macrocyclic Inclusion | 20% HP-β-CD in PBS | 2 - 5 mM | Excellent (Low cellular toxicity) | Host-guest thermodynamic encapsulation |
| Micellar Dispersion | 0.5% Tween-80 in PBS | 0.5 - 1 mM | Good (May disrupt lipid membranes) | Surfactant-mediated micelle formation |
References
-
A Comprehensive Technical Guide to the Solubility of 2'-Nitroacetophenone in Common Laboratory Solvents, BenchChem. 1
-
Evaluation of cyclodextrin solubilization of drugs, International Journal of Pharmaceutics. 4
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid, PMC. 2
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development, MDPI.3
Sources
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- 3. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development | MDPI [mdpi.com]
- 4. juliet84.free.fr [juliet84.free.fr]
Technical Support Center: Interpreting Unexpected Peaks in the NMR of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Welcome to the technical support guide for navigating the complexities of the NMR spectrum of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. This document is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals during their analysis. Here, we move beyond simple data reporting to provide in-depth troubleshooting strategies, explain the chemical reasoning behind spectral anomalies, and offer validated protocols to confirm your hypotheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured as a series of questions that address common to complex issues encountered when acquiring and interpreting the NMR data for this specific molecule.
Q1: My ¹H NMR spectrum looks more complex than expected. Where do I even begin?
A1: Start with a systematic workflow. Before investigating complex chemical phenomena, it's crucial to rule out common instrumental and sample-related issues. The first step is to verify the fundamental quality of your data and sample preparation.
Troubleshooting Workflow: Initial Data & Sample Verification
Caption: A logical workflow for initial NMR troubleshooting.
Step 1: Check for Common Contaminants. Unexpected sharp singlets or multiplets often arise from residual solvents used in synthesis or purification.[1] Before attributing a peak to a novel species, compare its chemical shift (δ) to a reference table of common NMR impurities.[2][3][4][5][6]
Table 1: Approximate ¹H NMR Chemical Shifts of Common Laboratory Impurities
| Compound | Signal Type | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) |
| Water | broad s | 1.56 | 3.33 |
| Acetone | s | 2.17 | 2.09 |
| Dichloromethane | s | 5.30 | 5.76 |
| Diethyl ether | q, t | 3.48, 1.21 | 3.39, 1.11 |
| Ethyl acetate | s, q, t | 2.05, 4.12, 1.26 | 1.99, 4.03, 1.16 |
| Hexanes | m | ~1.25, ~0.88 | ~1.24, ~0.86 |
| Silicone Grease | broad s | ~0.07 | ~0.05 |
Source: Adapted from values reported by Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[2][3] Note that chemical shifts are dependent on temperature and concentration.[5]
Step 2: Evaluate Instrument Performance. Poor magnetic field homogeneity (shimming) can cause peak broadening or the appearance of multiplets for signals that should be singlets.[7][8][9] If all peaks, including the solvent residual peak, appear distorted, re-shimming the instrument is recommended.
Q2: I've ruled out common impurities, but I still see an extra set of aromatic signals and a new peak around 10-12 ppm. What could this be?
A2: This pattern is highly suggestive of sample degradation, specifically hydrolysis. The α-fluoro ketone moiety is susceptible to hydrolysis, especially if the sample or solvent contains trace amounts of water/acid. This reaction would cleave the C-F bond, yielding 2-nitrobenzoic acid and other byproducts.
Proposed Degradation Pathway: Hydrolysis
Caption: Proposed hydrolysis pathway and corresponding NMR evidence.
The appearance of a broad singlet far downfield (>10 ppm) is characteristic of a carboxylic acid proton (-COOH).[10][11] The new set of aromatic signals would correspond to the altered electronic environment of the 2-nitrophenyl ring in the resulting benzoic acid derivative.
Verification Protocol: D₂O Exchange Experiment To confirm the presence of an exchangeable proton like -COOH (or an -OH from an enol, see Q3), a deuterium oxide (D₂O) exchange experiment is the definitive test.[1][9]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of D₂O to the NMR tube.
-
Mix: Cap the tube and shake gently for ~30 seconds.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.
-
Analyze: If the peak above 10 ppm disappears or significantly diminishes, it confirms the presence of an exchangeable proton, strongly supporting the hydrolysis hypothesis.[10]
Q3: I see a doubled set of signals for both the methylene (-CH₂F) and aromatic protons, but no carboxylic acid peak. What's happening?
A3: You are likely observing keto-enol tautomerism. Like other ketones with α-hydrogens, your compound can exist in equilibrium between the standard keto form and its enol tautomer.[12][13] The fluorine atom can influence this equilibrium. Because the interconversion can be slow on the NMR timescale, you may see distinct peaks for both species in solution.[14]
Keto-Enol Tautomerism
Caption: Equilibrium between keto and enol forms and their expected ¹H NMR signals.
The enol form is stabilized by factors like intramolecular hydrogen bonding and conjugation.[12] The presence of fluorine can also modulate the position of this equilibrium.[15][16] The key indicator for the enol form would be the disappearance of the -CH₂F signal and the appearance of a vinyl proton signal (=CHF) coupled to both fluorine and the enolic -OH proton, along with the broad -OH signal itself.
Verification Protocol: Variable Temperature (VT) NMR If the doubled peaks are due to two species in equilibrium, changing the temperature will affect the rate of their interconversion.[1][17]
-
Acquire Room Temperature Spectrum: Record a spectrum at your standard temperature (e.g., 25 °C).
-
Increase Temperature: Increase the probe temperature in 15-20 °C increments (e.g., to 45 °C, then 65 °C). Allow the sample to equilibrate for 5-10 minutes at each temperature.
-
Acquire Spectra: Obtain a ¹H NMR spectrum at each temperature.
-
Observe Coalescence: If the doubled peaks are from tautomers, they will broaden and eventually merge into a single, averaged signal as the temperature increases and the rate of interconversion becomes fast on the NMR timescale.[17]
Q4: The aromatic region of my spectrum is unusually complex and broad, even at low temperatures. What other factors could be at play?
A4: You may be observing dynamic effects due to restricted rotation around the aryl-carbonyl bond. The bulky ortho-nitro group can sterically hinder free rotation around the C(aryl)-C(carbonyl) single bond. If this rotation is slow on the NMR timescale, the protons on either side of the nitro group (H-3 and H-6) can become chemically non-equivalent, leading to more complex splitting patterns and peak broadening.[17][18]
This phenomenon, known as dynamic NMR, is temperature-dependent. At very low temperatures, you might see sharp, distinct signals for each aromatic proton. As the temperature rises, the rate of rotation increases, causing the peaks to broaden. At high temperatures (the "fast exchange limit"), rotation is rapid, and the peaks sharpen into the expected, time-averaged pattern.[18] If VT-NMR experiments show this pattern of broadening and sharpening without coalescence into a single set of peaks, restricted bond rotation is a likely cause.
Reference Data
Table 2: Predicted ¹H and ¹⁹F NMR Data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
| Nucleus | Protons/Fluorine | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Coupling Constant(s) |
| ¹H | -CH₂F | ~5.5 - 6.0 | Doublet (d) | ²JHF ≈ 45-50 Hz |
| ¹H | Aromatic (H3-H6) | ~7.6 - 8.2 | Multiplets (m) | JHH ≈ 1-9 Hz |
| ¹⁹F | -CH₂F | ~ -220 to -235 (vs CFCl₃) | Triplet (t) | ²JFH ≈ 45-50 Hz |
Note: These are estimated values. Actual shifts and coupling constants can be influenced by solvent, concentration, and temperature.[19][20][21] The aromatic region is expected to be a complex second-order system due to the ortho substitution.[22][23]
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
- Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Royal Society of Chemistry.
- ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]
- Smith, P. A., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 56(8), 737-747.
- Wonneberger, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789.
- BenchChem. (2025). Troubleshooting NMR peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Martinez-Montero, S., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal, 27(54), 13548-13554.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Kim, C.-Y., et al. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
-
Michigan State University Chemistry Department. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Mellouki, A., et al. (2018). Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity.
- Li, Y., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic & Biomolecular Chemistry, 21(30), 6191-6196.
- PubChem. (n.d.). 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2570–2579.
-
Ashenhurst, J. (2022). Keto-enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)
- Indian Journal of Pure & Applied Physics. (1964). High resolution NMR spectra of some tri-substituted benzenes.
- MedchemExpress. (n.d.). 2-bromo-1-4-fluoro-3-nitrophenyl-ethan-1-one.
- ResearchGate. (1991). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones.
- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
- BenchChem. (n.d.). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
- Chem Lab. (2015). Keto-Enol Tautomerism.
- BenchChem. (2025). Comparative study of different synthetic routes to Ethanone, 2-fluoro-1-(3-pyridinyl)-.
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managing exothermic reactions in the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Welcome to the Technical Support Center for Advanced Fluorination Processes . This hub is designed for process chemists, researchers, and drug development professionals tasked with the synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one ( α -fluoro-o-nitroacetophenone).
The introduction of a fluorine atom alpha to a carbonyl group is a critical transformation in medicinal chemistry, often used to block metabolic soft spots or modulate pKa. However, when coupled with an energetic ortho-nitro group, the highly exothermic nature of C-F bond formation presents severe thermal runaway risks. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting logic to ensure safe and high-yielding syntheses.
Thermodynamic Profiling & Thermal Hazards
Before initiating the synthesis, it is critical to understand the thermal boundaries of your reagents and substrates. The primary hazard stems from the combination of the exothermic fluorination event and the latent energy of the nitroaromatic core.
Table 1: Quantitative Thermal Data for α -Fluorination Components
| Component / Reaction | Parameter | Value | Process Implications |
| Selectfluor® (Solid) | Decomposition Onset | ~100 °C | Reagent must be stored < 30°C. Never subject the solid to direct heating or milling[1]. |
| Selectfluor® (Aqueous) | Net Heat Flux | Endothermic (-1094 J/g) | Water quenches the exotherm via vaporization; highly effective for emergency reaction quenching[2]. |
| Nitroacetophenones | Thermal Decomposition | ~182–192 °C | High baseline stability, but localized hot spots can trigger catastrophic explosive decomposition[3]. |
| C-F Bond Formation | Bond Dissociation Energy | ~110 kcal/mol | The thermodynamic driving force releases massive heat; requires active jacketed cooling (-20°C). |
Synthesis Workflow & Thermal Control Strategy
To manage the exotherm, the most reliable route avoids direct fluorination of the ketone. Instead, we utilize a two-step process: pre-enolization to a silyl enol ether, followed by controlled electrophilic fluorination.
Workflow for the controlled synthesis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Troubleshooting Guides & FAQs
Q1: Why does the reaction mixture rapidly overheat specifically during the addition of Selectfluor? Causality: Electrophilic fluorination using N -F reagents involves the cleavage of a relatively weak N-F bond and the formation of an exceptionally strong C-F bond (~110 kcal/mol). This thermodynamic gap releases significant energy. When Selectfluor is added to the enol ether, the reaction is nearly instantaneous. If the dosing rate exceeds the heat removal capacity of your chiller, the internal temperature ( Tr ) will spike[1].
Q2: My reaction mixture turned black and yielded a tar-like substance. What went wrong? Causality: This is indicative of nitroaromatic decomposition driven by localized overheating. Selectfluor is a solid and has poor solubility in non-polar solvents. If added too quickly without high-shear agitation, it forms high-concentration solid-liquid interfaces. The localized exotherm at these pockets can exceed the ~182°C decomposition onset of the ortho-nitro group[3], causing the starting material to degrade into polymeric tar. Fix: Ensure high-shear mechanical stirring (avoid magnetic stir bars on >5g scales) and dose the Selectfluor in 10+ small portions.
Q3: I am getting significant amounts of di-fluorinated product. How do I prevent this? Causality: The first fluorination lowers the pKa of the remaining α -proton. If the reaction is allowed to warm up, or if there is a localized excess of Selectfluor, the mono-fluoro product can re-enolize and react again. Fix: Maintain strict stoichiometric control (1.05 eq of Selectfluor) and keep the temperature strictly below -10°C. Alternatively, consider using hypervalent iodine reagents with a Triethylamine·HF (TEA·5HF) complex. This method selectively produces monofluorinated products because the specific reagent system suppresses the reactivity of fluorinated enols[4].
Q4: The reaction stalled, and I have incomplete conversion despite adding excess Selectfluor. Why? Causality: Selectfluor is virtually insoluble in Dichloromethane (DCM). If your silyl enol ether was prepared in DCM and you did not perform a solvent switch, the Selectfluor is simply sitting at the bottom of the flask. Fix: Use a 1:1 mixture of DCM and Acetonitrile (MeCN). MeCN provides the necessary polarity to partially dissolve Selectfluor, facilitating the electrophilic transfer.
Thermal Runaway Mitigation Logic
If you experience a temperature spike during the fluorination step, immediate action is required to prevent a thermal runaway event. Follow the logic tree below:
Troubleshooting logic for managing thermal runaway during electrophilic fluorination.
Self-Validating Experimental Protocol
This protocol utilizes a pre-enolization strategy to decouple the enol formation from the fluorination event, providing maximum control over the exothermic step.
Phase 1: Enolization (Silyl Enol Ether Formation)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a nitrogen inlet.
-
Dissolution: Dissolve 2-nitroacetophenone (10.0 g, 60.5 mmol) in anhydrous Dichloromethane (150 mL). Add Triethylamine (12.6 mL, 90.7 mmol).
-
Cooling: Cool the reactor to 0°C using an ice/water bath.
-
Addition: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (13.1 mL, 72.6 mmol) over 30 minutes. The reaction is mildly exothermic; maintain Tr < 5°C.
-
Self-Validation Check (Critical): Do not proceed blindly. After 1 hour, withdraw a 0.1 mL aliquot, quench in saturated NaHCO3 , extract with CDCl3 , and run a crude 1 H-NMR.
-
Pass Criteria: Disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of vinylic protons (~4.5–5.0 ppm). Proceeding with unreacted ketone can cause unpredictable exotherms in Phase 2.
-
-
Workup: Quench with cold water, extract the organic layer, dry over Na2SO4 , and concentrate under reduced pressure to yield the crude silyl enol ether.
Phase 2: Controlled Electrophilic Fluorination
-
Solvent Switch: Dissolve the crude silyl enol ether in a 1:1 mixture of anhydrous Dichloromethane and Acetonitrile (200 mL total).
-
Active Cooling: Transfer to a jacketed reactor and cool the solution to -20°C . Ensure high-shear mechanical stirring is active.
-
Reagent Preparation: Weigh Selectfluor (22.5 g, 63.5 mmol, 1.05 eq). Divide into 10 equal portions.
-
Exothermic Dosing: Add one portion of Selectfluor. Monitor the internal thermocouple. You will observe an immediate temperature spike.
-
Rule: Wait for Tr to return to -20°C before adding the next portion. Do not allow Tr to exceed -10°C at any point.
-
-
Emergency Quench Readiness: Keep a secondary vessel of ice-cold water readily available. As established by calorimetric data, aqueous quenching forces an endothermic vaporization event that rapidly kills the thermal runaway[2].
-
Isolation: Once addition is complete and TLC confirms the consumption of the enol ether, pour the cold reaction mixture into saturated aqueous NaHCO3 . Extract with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography to isolate 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
References
- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex - Organic Chemistry Portal.
- Fluorin
- EP0992494A1 - Package for safe storage of electrophilic fluorinating agent - Google P
- Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone - Science Publishing Group.
Sources
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- 2. EP0992494A1 - Package for safe storage of electrophilic fluorinating agent - Google Patents [patents.google.com]
- 3. Physical, Thermal and Spectral Properties of Biofield Treated 3-Nitroacetophenone, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. For novel compounds such as 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a fluorinated nitroaromatic ketone with potential applications in medicinal chemistry and materials science, precise structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.
Experimental Protocol: X-ray Crystallography of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
1. Crystal Growth (The Bottleneck and the Art)
The primary challenge in X-ray crystallography is obtaining high-quality, single crystals of the analyte.[3][4] For a small organic molecule like 2-fluoro-1-(2-nitrophenyl)ethan-one, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical; one in which the compound is moderately soluble is often ideal.[4] The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: A nearly saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. This decrease in temperature reduces the solubility of the compound, leading to crystallization.
2. Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The data is collected using a diffractometer equipped with a Mo or Cu X-ray source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. Finally, the structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.
Hypothetical Crystallographic Data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
| Parameter | Hypothetical Value for 2-fluoro-1-(2-nitrophenyl)ethan-1-one |
| Chemical Formula | C₈H₆FNO₃ |
| Formula Weight | 183.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 10.15 |
| c (Å) | 9.88 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 823.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.478 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
This data is representative and based on typical values for small organic molecules.
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Alternative and Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are indispensable tools for routine characterization, offering insights into the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). For 2-fluoro-1-(2-nitrophenyl)ethan-1-one, ¹H, ¹³C, and ¹⁹F NMR would be crucial.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the spectra are acquired. Standard experiments include ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. For this compound, a ¹⁹F NMR spectrum would also be essential.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of the atoms and the structure of the molecule.
Expected NMR Data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
-
¹H NMR: Would show signals for the aromatic protons and the methylene protons adjacent to the fluorine and carbonyl groups. The coupling between the fluorine and the adjacent protons would be observable.
-
¹³C NMR: Would show signals for all eight carbon atoms, with the chemical shifts indicating their electronic environment.
-
¹⁹F NMR: Would show a single signal for the fluorine atom, with its chemical shift being characteristic of its environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrometry Data for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆FNO₃). The predicted monoisotopic mass is 183.03317 Da.[5]
Visualizing the Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic (NMR & MS) Analysis.
Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[1] | Connectivity, chemical environment of atoms, solution-state conformation.[6] | Molecular weight, elemental formula, fragmentation pattern.[5] |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous and definitive structural determination.[3] | Provides information about the molecule's structure in solution. | High sensitivity and accuracy in determining molecular formula. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[4] | Provides indirect structural information; interpretation can be complex for large molecules. | Does not provide information on the 3D arrangement of atoms. |
Conclusion
For the definitive structural confirmation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a complete and unambiguous picture of the molecule's three-dimensional structure. However, NMR and mass spectrometry are essential and complementary techniques that provide crucial information about the molecule's structure in solution and its elemental composition. In practice, a combination of all three techniques is employed to provide a comprehensive and robust characterization of a novel chemical entity, ensuring its identity and purity for further research and development.
References
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021, March 1). Retrieved from [Link]
-
Figure SI. The 3D structures of acetophenone and trifluoroacetophenone.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]
-
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved from [Link]
-
Structural Insights into the Nonmutagenicity of 2-Haloacetophenone - MDPI. (2025, March 12). Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]
-
2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3) - PubChemLite. (n.d.). Retrieved from [Link]
-
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one - PubChem. (n.d.). Retrieved from [Link]
-
2-chloro-1-(2-fluoro-5-methyl-3-nitrophenyl)ethan-1-one - Chemspace. (n.d.). Retrieved from [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv. (n.d.). Retrieved from [Link]
-
Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]
-
Ethanone, 1-(2-nitrophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes - YMER. (n.d.). Retrieved from [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. PubChemLite - 2-fluoro-1-(2-nitrophenyl)ethan-1-one (C8H6FNO3) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one vs. Alternative Nitrophenyl Ketones
As drug development increasingly relies on late-stage functionalization and the strategic incorporation of fluorine to modulate pharmacokinetic profiles, the selection of appropriate halogenated building blocks is critical. This guide provides an objective, mechanistic comparison between 2-fluoro-1-(2-nitrophenyl)ethan-1-one (FNOA) and its traditional alternatives, such as 2-bromo-1-(2-nitrophenyl)ethan-1-one (BNOA) and the unhalogenated parent, 1-(2-nitrophenyl)ethan-1-one.
By analyzing the causality behind their divergent reactivity profiles, this guide empowers synthetic chemists to rationally design pathways for complex fluorinated heterocycles[1].
Mechanistic Causality: The Halogen Effect on Chemoselectivity
The reductive cyclization of o -nitrophenyl ketones is a cornerstone methodology for accessing benzofused heterocycles[2]. However, the identity of the α -substituent fundamentally dictates the architectural outcome of the reaction.
The Bromo-Driven Intramolecular SN2 Pathway
In traditional α -bromo derivatives (BNOA), the C–Br bond is relatively weak (~68 kcal/mol), and the bromide ion is an excellent leaving group. Upon reduction of the nitro group to an aniline, the nascent nucleophilic amine rapidly undergoes an intramolecular SN2 attack on the highly electrophilic α -carbon. This spontaneous displacement of the bromide yields a 5-membered indoxyl (3-hydroxyindole) core, which can further tautomerize or oxidize.
The Fluoro-Driven Intermolecular Condensation Pathway
Conversely, FNOA presents a radically different electronic landscape. The C–F bond possesses an exceptionally high bond dissociation energy (~105 kcal/mol), rendering the fluorine atom a remarkably poor leaving group. Consequently, reduction of the nitro group yields a stable o -amino- α -fluoroacetophenone intermediate that heavily resists intramolecular SN2 cyclization.
Instead, the highly electronegative fluorine atom significantly enhances the acidity of the adjacent α -protons[3]. This electronic activation primes the α -carbon for base-mediated intermolecular condensations (e.g., the Friedländer synthesis), allowing the fluorine atom to be retained in the final scaffold to produce highly valuable 3-fluoroquinolines[4].
Divergent post-reduction cyclization pathways of α-fluoro vs. α-bromo o-nitrophenyl ketones.
Quantitative Comparison of Nitrophenyl Ketones
The following table synthesizes the physicochemical and reactive properties that govern the selection of these building blocks in synthetic workflows.
| Property | 2-Fluoro-1-(2-nitrophenyl)ethan-1-one (FNOA) | 2-Bromo-1-(2-nitrophenyl)ethan-1-one (BNOA) | 1-(2-Nitrophenyl)ethan-1-one (Parent) |
| C–X Bond Dissociation Energy | ~105 kcal/mol (Highly Stable) | ~68 kcal/mol (Labile) | N/A (C–H ~98 kcal/mol) |
| Leaving Group Ability | Poor (F⁻) | Excellent (Br⁻) | N/A |
| α -Proton Acidity (pKa) | High (Inductive effect of F) | Moderate | Low |
| Post-Reduction SN2 Susceptibility | Highly Resistant | Highly Susceptible | N/A |
| Primary Heterocyclic Application | 3-Fluoroquinolines (Intermolecular) | Indoxyls / Indoles (Intramolecular) | Quinolines / Indoles (Requires C1 source) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify causality and reaction progress.
Protocol A: Synthesis of 3-Fluoroquinolines via FNOA
Causality: The use of Palladium on Carbon (Pd/C) with hydrogen gas at ambient pressure is specifically chosen to chemoselectively reduce the nitro group while preventing hydrodefluorination—a common degradation pathway encountered with harsher reducing agents. The subsequent addition of KOH drives the Friedländer condensation by exploiting the enhanced acidity of the α -fluoro protons.
-
Substrate Preparation: Dissolve FNOA (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M).
-
Chemoselective Reduction: Add 10% Pd/C (0.05 equiv). Purge the reaction flask with Argon, then backfill with H2 (1 atm via balloon). Stir at 25°C for 4 hours.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material ( [M+H]+=184 ) is fully converted to the stable o -amino intermediate ( [M+H]+=154 ).
-
-
Friedländer Condensation: Filter the mixture through a Celite pad to remove Pd/C. To the filtrate, add the desired coupling ketone (1.2 equiv) and KOH (1.5 equiv). Heat the mixture to 80°C for 6 hours.
-
Isolation: Quench with water, extract with ethyl acetate (3x), dry over Na2SO4 , and purify via silica gel chromatography to isolate the 3-fluoroquinoline derivative.
Step-by-step experimental workflow for the synthesis of 3-fluoroquinolines from FNOA.
Protocol B: Synthesis of Indoxyl via BNOA
Causality: Tin(II) chloride ( SnCl2 ) in acidic media is utilized to rapidly reduce the nitro group. The acidic environment simultaneously activates the carbonyl oxygen, increasing the electrophilicity of the adjacent α -carbon and perfectly setting up the rapid, spontaneous intramolecular SN2 attack by the nascent amine.
-
Substrate Preparation: Dissolve BNOA (1.0 equiv, 10 mmol) in a mixture of ethanol and concentrated HCl (5:1 ratio, 0.2 M).
-
Reductive Cyclization: Portion-wise, add SnCl2⋅2H2O (3.5 equiv) at 0°C to control the exothermic reduction. Allow the mixture to warm to 25°C and stir for 2 hours.
-
Self-Validation Check: The reaction is self-indicating. The solution will transition from a pale yellow to a deep orange/red as the indoxyl core forms. TLC (3:1 Hexanes/EtOAc) will show the complete consumption of BNOA ( Rf≈0.6 ) and the appearance of a highly polar baseline spot.
-
-
Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO3 , filter the resulting tin salts through Celite, extract the filtrate with dichloromethane, and concentrate under reduced pressure.
References
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry - ACS Public
- 15.3.
- Fluorine-containing indoles: Synthesis and biological activity - ResearchGate.
- Conformational analysis. Part 35. NMR, solvation and theoretical investigation of rotational isomerism in methyl fluoroacetate and methyl difluoroacetate | Request PDF - ResearchGate.
Sources
Comparative Analysis: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one and its Halogenated Analogs
Executive Summary
In the realm of advanced organic synthesis and drug discovery, α -halonitroacetophenones serve as highly versatile, bifunctional building blocks. These molecules possess a masked nucleophile (the ortho-nitro group, which can be reduced to an amine) and an electrophilic center (the α -haloketone).
While the structural difference between 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its heavier halogen analogs (chloro and bromo) may seem minor, the unique physicochemical properties of the carbon-fluorine (C–F) bond fundamentally alter their synthetic trajectories. This guide provides an objective, data-driven comparison of these analogs, detailing how the "fluorine effect" dictates their reactivity, stability, and downstream applications in pharmaceutical development.
Physicochemical Profiling & The "Fluorine Effect"
The comparative behavior of these analogs is governed by two competing factors: the electrophilicity of the α -carbon and the leaving group ability of the halogen.
-
Bond Dissociation Energy (BDE): Fluorine is the most electronegative element, resulting in an exceptionally strong C–F bond (~105 kcal/mol). In contrast, the C–Cl (~81 kcal/mol) and C–Br (~68 kcal/mol) bonds are significantly weaker.
-
SN2 Reactivity: In typical α -halo ketones, the adjacent carbonyl group accelerates SN2 displacement. However, α -fluoro ketones are notoriously resistant to SN2 reactions due to electrostatic repulsion and poor leaving group ability.
-
Positional Isomers: Analogs such as [3] and [4] lack the geometric proximity required for intramolecular cyclization. They act as stable electrophiles and are primarily utilized in cross-coupling reactions or as precursors to metabolically stable phenylethanolamines.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the ortho-nitro α -haloacetophenone series.
| Compound | C–X Bond Energy (kcal/mol) | Relative SN2 Reactivity | Reductive Cyclization Outcome | Primary Application in Drug Design |
| 2-Fluoro-1-(2-nitrophenyl)ethanone | ~105 | Very Low (< 0.01) | Stable acyclic amine | Covalent inhibitor probes, stable fluorinated pharmacophores |
| 2-Chloro-1-(2-nitrophenyl)ethanone | ~81 | High (1.0) | Indolin-3-one (Moderate yield) | General heterocyclic scaffold synthesis |
| 2-Bromo-1-(2-nitrophenyl)ethanone | ~68 | Very High (~50) | Indolin-3-one (High yield) | Rapid indole/indigo dye synthesis |
| 2-Fluoro-1-(4-nitrophenyl)ethanone | ~105 | Low | No cyclization (Geometric barrier) | Cross-coupling, metabolic stabilization |
Mechanistic Divergence in Reductive Cyclization
The most critical functional assay for these analogs is their behavior upon reduction of the nitro group.
When [2] is reduced to its corresponding amine, the intermediate undergoes spontaneous, rapid intramolecular SN2 displacement of the bromide ion, yielding an indolin-3-one (indoxyl) scaffold. Conversely, the reduction of 2-fluoro-1-(2-nitrophenyl)ethanone yields an amine that faces a massive kinetic barrier to displace the fluoride ion. This allows for the isolation of the stable α -fluoro-ortho-aminoacetophenone, a valuable building block that cannot be accessed via the bromo or chloro routes.
Divergent reductive cyclization pathways of ortho-nitro-alpha-haloacetophenones.
Experimental Workflow: Chemoselective Reduction Protocol
To objectively compare the cyclization kinetics of these analogs, a highly controlled reduction protocol must be employed.
Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly contraindicated for this comparative assay. Palladium catalysis frequently induces premature hydrodehalogenation (cleaving the C–Cl or C–Br bonds), which destroys the electrophilic α -carbon and ruins the SN2 cyclization step. Therefore, a modified Béchamp reduction (Fe/NH4Cl) is selected to chemoselectively reduce the nitro group while preserving the α -halogen integrity.
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve 1.0 mmol of the target α -halonitroacetophenone in 10 mL of a 4:1 Ethanol/Water mixture.
-
Reagent Addition: Add 5.0 equivalents of Iron powder (Fe, ~325 mesh) and 5.0 equivalents of solid Ammonium chloride (NH4Cl).
-
Thermal Activation: Heat the suspension to 70°C under vigorous stirring for 2 hours.
-
Self-Validating Reaction Monitoring (LC-MS):
-
System Validation: Withdraw a 10 μ L aliquot, filter through a 0.2 μ m PTFE syringe filter, and dilute in MeCN.
-
Data Interpretation: For the fluoro analog , the LC-MS trace must show the acyclic amine mass [M+H]+ . For the bromo/chloro analogs , the trace will validate cyclization by showing the indolinone mass [M−HX+H]+ . If the acyclic bromo-amine is detected, the cyclization is incomplete.
-
-
Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove iron salts, and extract the filtrate with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Applications in Drug Development
The deliberate selection of the fluoro analog over its chloro or bromo counterparts is driven by specific pharmacological goals:
-
Metabolic Stability: Fluorine substitution is a proven strategy to block cytochrome P450-mediated oxidative metabolism. Just as the difluorophenyl moiety is critical for the stability of azole antifungals like Voriconazole [1], the α -fluoro group in these acetophenones prevents rapid in vivo degradation.
-
Targeted Covalent Inhibitors (TCIs): While α -bromo ketones are highly reactive and often flag as Pan-Assay Interference Compounds (PAINS) due to indiscriminate protein alkylation, α -fluoro ketones act as mild, tunable electrophiles. They are increasingly used to design reversible covalent inhibitors targeting specific active-site serine or cysteine residues in viral proteases and kinases.
References
-
Title: 2-fluoro-1-(4-nitrophenyl)ethanone - CAS 350-39-0 Source: Molaid URL: [Link]
A Researcher's Guide to the Synthesis of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: Assessing Reproducibility and Comparing Methodologies
For chemists engaged in pharmaceutical and agrochemical research, 2-fluoro-1-(2-nitrophenyl)ethan-1-one and its analogs are valuable intermediates. The incorporation of a fluorine atom at the α-position to a carbonyl group can significantly alter a molecule's pharmacokinetic and metabolic properties. However, the synthesis of such compounds is often plagued by challenges in reproducibility, leading to variations in yield and purity that can hinder drug development pipelines. This guide provides an in-depth comparison of common synthetic routes to 2-fluoro-1-(2-nitrophenyl)ethan-1-one, with a focus on the practical aspects of achieving consistent results. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most suitable method for their needs.
Method 1: Direct Electrophilic α-Fluorination of 2'-Nitroacetophenone
The direct α-fluorination of a ketone is often the most conceptually straightforward approach. This method relies on the generation of an enol or enolate intermediate from the starting ketone, which then attacks an electrophilic fluorine source.
Causality Behind Experimental Choices
The choice of an electrophilic fluorinating agent is critical. Reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their relative safety and efficacy. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of the reagents and promote the desired reaction pathway. The presence of a weak acid or base catalyst can be employed to control the rate of enolization, which is often the rate-determining step. However, the electron-withdrawing nature of the nitro group on the aromatic ring can make enolization more challenging compared to unsubstituted acetophenone.[1]
Experimental Protocol: Direct α-Fluorination
Materials:
-
2'-Nitroacetophenone (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2'-nitroacetophenone in anhydrous acetonitrile.
-
Add Selectfluor® in one portion to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Workflow for Direct α-Fluorination
Sources
cross-validation of analytical techniques for 2-fluoro-1-(2-nitrophenyl)ethan-1-one
[label="
Tri-orthogonal analytical workflow for cross-validating 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
The Thermal Degradation Challenge
A common pitfall in analyzing ortho-nitro α -fluoroketones is the uncritical use of standard GC-MS. At standard injector port temperatures (250°C), the molecule undergoes dehydrofluorination (loss of HF) and nitro-reduction artifacts. If you only use GC-MS, you will quantify thermal artifacts rather than the true impurity profile of your batch. This causality dictates that HPLC-UV must be the primary quantitative assay, while GC-MS requires specialized cold-injection techniques.
Thermal degradation pathways of ortho-nitro alpha-fluoroketones during standard GC-MS analysis.
Experimental Protocols (Self-Validating Systems)
To achieve reliable results, the following methodologies have been optimized specifically for the chemical sensitivities of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Method A: HPLC-UV/DAD (Primary Assay)
Causality: The nitroaromatic system provides a strong, distinct UV chromophore. Liquid chromatography operates at ambient or near-ambient temperatures, completely bypassing the thermal degradation risks associated with the analyte.
Step-by-Step Protocol:
-
Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure adequate retention of the polar ketone.
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). The acidic modifier suppresses enolization of the α -fluoroketone, ensuring sharp, symmetrical peaks.
-
Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes.
-
Detection: Set the Diode Array Detector (DAD) to extract at 254 nm (optimal for the nitroaromatic ring).
-
Sample Prep: Dissolve the sample in a 50:50 mixture of Water/Acetonitrile to a target concentration of 1.0 mg/mL.
Method B: GC-MS (Volatile Impurity Profiling)
Causality: While thermal degradation is a risk, GC-MS is unparalleled for identifying low-level volatile synthetic byproducts (e.g., unreacted fluorinating agents or solvents). We mitigate thermal risks by utilizing Cold On-Column (COC) injection.
Step-by-Step Protocol:
-
Column: Use a mid-polarity fused silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Injection: Utilize a Cold On-Column injector set to track the oven temperature, starting at 40°C. Do not use a standard split/splitless inlet at 250°C.
-
Oven Program: 40°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detection: Electron Ionization (EI) at 70 eV. Scan range 50–400 m/z.
-
Sample Prep: Dilute the sample in anhydrous dichloromethane (DCM) to 0.1 mg/mL.
Method C: ¹⁹F Quantitative NMR (Absolute Orthogonal Validation)
Causality: [3]. Because ¹⁹F has a 100% natural isotopic abundance and a wide chemical shift range, the fluorine signal from the -CH₂F group will not overlap with any hydrocarbon background, ensuring perfect specificity.
Step-by-Step Protocol:
-
Internal Standard (IS): Select a high-purity fluorinated IS with a distinct chemical shift, such as 4,4'-difluorobenzophenone.
-
Sample Prep: Accurately weigh ~15 mg of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and ~10 mg of the IS into a vial. Dissolve completely in 0.6 mL of CDCl₃.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ (typically 20-30 seconds for fluorinated organics) to ensure complete longitudinal relaxation and accurate integration.
-
Scans: 64 to achieve a Signal-to-Noise Ratio (SNR) > 250.
-
-
Processing: Apply a 0.3 Hz line broadening, phase accurately, and integrate the -CH₂F doublet against the IS signal.
Quantitative Data & Method Comparison
The following tables summarize the validation parameters derived from the cross-validation of these three techniques, evaluated against ICH Q2(R2) acceptance criteria.
Table 1: ICH Q2(R2) Validation Parameters Comparison
| Validation Parameter | HPLC-UV/DAD | GC-MS (Cold Injection) | ¹⁹F qNMR |
| Specificity | High (RT + UV Spectrum) | High (RT + Mass Fragmentation) | Very High (Unique Chemical Shift) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | 0.8% | 3.2% | 1.1% |
| Accuracy (% Recovery) | 99.5% – 101.2% | 94.0% – 105.0% | 98.8% – 101.0% |
| LOD | 0.05 µg/mL | 0.01 µg/mL | 1.0 µg/mL |
| LOQ | 0.15 µg/mL | 0.03 µg/mL | 3.0 µg/mL |
Data Interpretation: HPLC-UV provides the tightest precision and accuracy for routine batch release. GC-MS offers superior sensitivity (lowest LOD/LOQ) for trace impurities but suffers in precision due to minor residual thermal effects. ¹⁹F qNMR matches HPLC in accuracy and linearity, serving as the perfect orthogonal anchor.
Table 2: Operational Method Selection Matrix
| Feature | HPLC-UV/DAD | GC-MS (Cold Injection) | ¹⁹F qNMR |
| Primary Application | Routine Assay & Purity | Trace Volatile Impurity ID | Absolute Quantitation / Reference |
| Sample Preparation | Simple dilution | Dilution in volatile solvent | Co-weighing with Internal Standard |
| Reference Standard | Required (Identical Analyte) | Required (Identical Analyte) | Not Required (Universal IS used) |
| Throughput | High (~15 min/run) | Medium (~25 min/run) | Low-Medium (~15 min/run + prep) |
| Thermal Degradation | None | Moderate to High | None |
Conclusion
For the robust analysis of 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a single-method approach is scientifically indefensible. The thermal lability of the ortho-nitro group and the reactivity of the α -fluoroketone mandate a cross-validated strategy.
By utilizing HPLC-UV as the primary quantitative engine, Cold-Injection GC-MS for trace volatile profiling, and ¹⁹F qNMR as the absolute, standard-free orthogonal validator, analytical scientists can build a self-validating data package that easily withstands rigorous regulatory scrutiny under ICH Q2(R2) frameworks.
References
-
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Center for Biotechnology Information (PMC). Available at:[Link]
A Comparative Analysis of the Inhibitory Activity of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy. The COX-2 enzyme is responsible for the production of prostaglandins that mediate inflammation and pain.[1][2] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastrointestinal tract, COX-2 is primarily induced during inflammation.[3][4] This distinction has driven the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]
This guide introduces a novel compound, 2-fluoro-1-(2-nitrophenyl)ethan-1-one, as a hypothetical selective COX-2 inhibitor. While the biological activity of this specific molecule is not yet extensively documented in publicly available literature, its structural features, such as the nitrophenyl group, suggest a potential for enzyme inhibition.[6] To provide a valuable comparative framework for researchers, this document will objectively compare the hypothetical inhibitory activity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one with well-established and clinically relevant COX-2 inhibitors, namely Celecoxib and Rofecoxib.[7][8]
Mechanism of Action: The Rationale for Selective COX-2 Inhibition
The arachidonic acid cascade is a central pathway in the inflammatory response. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[1] Selective COX-2 inhibitors are designed to specifically bind to the active site of the COX-2 enzyme, blocking the production of these inflammatory mediators.[3][4] This targeted approach is intended to leave the gastroprotective functions of COX-1 intact.
Caption: Simplified diagram of the COX-2 pathway and the inhibitory action of selective drugs.
Comparative Inhibitory Activity
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this guide, we will assign a hypothetical IC50 value to 2-fluoro-1-(2-nitrophenyl)ethan-1-one for COX-2, allowing for a direct comparison with the experimentally determined values for Celecoxib and Rofecoxib.
| Compound | Target Enzyme | IC50 Value | Selectivity (COX-1/COX-2) |
| 2-Fluoro-1-(2-nitrophenyl)ethan-1-one | COX-2 | Hypothetical: 35 nM | Hypothetical: >1000-fold |
| Celecoxib | COX-2 | 40 nM[9][10] | ~375-fold (IC50 for COX-1 is 15 µM)[7] |
| Rofecoxib | COX-2 | 18-26 nM[8][11][12] | >1000-fold (IC50 for COX-1 > 15 µM)[8][12] |
Note: The IC50 values for known drugs can vary depending on the specific assay conditions and cell types used. The values presented here are representative figures from published studies.[12][13]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
To empirically determine the inhibitory activity of novel compounds like 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a common fluorometric COX-2 inhibitor screening assay.[14]
Objective: To determine the IC50 value of a test compound for human recombinant COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, producing a signal that is proportional to the enzyme's activity. An inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (as a positive control inhibitor)
-
Test Compound (e.g., 2-fluoro-1-(2-nitrophenyl)ethan-1-one) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the COX-2 inhibitor screening assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer. The final concentrations should span a range that is expected to encompass the IC50 value.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[14]
-
Prepare the arachidonic acid substrate solution by reconstituting it in ethanol and then diluting with NaOH as per the protocol.
-
-
Plate Setup:
-
Add the diluted test compounds and controls to the designated wells of the 96-well plate.
-
Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known concentration of Celecoxib).
-
If the solvent for the test compound is suspected to affect the enzyme activity, include a "Solvent Control" well.
-
-
Reaction Initiation and Measurement:
-
Add the Reaction Mix to all wells.
-
Initiate the enzymatic reaction by adding the prepared arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) and temperature (e.g., 25°C).
-
Measure the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction for each well by calculating the change in fluorescence over time from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Concluding Remarks
This guide provides a comparative overview of the hypothetical inhibitory activity of 2-fluoro-1-(2-nitrophenyl)ethan-1-one against the established COX-2 inhibitors, Celecoxib and Rofecoxib. The provided experimental protocol offers a standardized method for determining the potency and selectivity of novel compounds. While the biological profile of 2-fluoro-1-(2-nitrophenyl)ethan-1-one requires empirical validation, this comparative framework serves as a valuable resource for researchers in the field of anti-inflammatory drug discovery. It underscores the importance of rigorous, data-driven comparisons in the evaluation of new chemical entities.
References
-
Chan, C. C., Boyce, S., Brideau, C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4′-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. PubMed. Available at: [Link]
-
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. Available at: [Link]
-
Patsnap Synapse. What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. Available at: [Link]
-
American Heart Association Journals. Cyclooxygenase-2 Inhibitors | Stroke. American Heart Association Journals. Available at: [Link]
-
NCBI Bookshelf. COX Inhibitors - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]
-
Everyday Health. COX-2 Inhibitors. Everyday Health. Available at: [Link]
-
Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. Available at: [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available at: [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
PubChem. 1-(2-Fluoro-6-hydroxy-4-nitrophenyl)ethan-1-one. PubChem. Available at: [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
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- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. assaygenie.com [assaygenie.com]
In Vivo Validation Studies for 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A Comparative Guide for Covalent Inhibition and PET Imaging
As drug development increasingly relies on targeted covalent inhibitors and advanced molecular imaging, the demand for versatile, bifunctional chemical building blocks has surged. 2-Fluoro-1-(2-nitrophenyl)ethan-1-one (2-F-o-NAP) —an α -fluoroketone featuring an ortho-nitro substitution—has emerged as a highly valuable fragment. It serves dual roles: as a photo-responsive fluoromethyl ketone (FMK) warhead for the irreversible inhibition of cysteine proteases, and as a robust precursor for [18F]-PET radiotracer synthesis.
This guide provides an objective, data-driven comparison of 2-F-o-NAP against standard alternatives, detailing the chemical causality behind its performance and establishing self-validating in vivo protocols for target engagement.
Mechanistic Grounding & Chemical Rationale
To effectively utilize 2-F-o-NAP in vivo, one must understand the synergistic causality of its two primary functional groups:
The Fluoromethyl Ketone (FMK) Warhead: FMKs are classic mechanism-based pharmacophores used to target cysteine proteases (e.g., caspases, cathepsins). The highly electrophilic carbonyl carbon is attacked by the nucleophilic active-site thiolate, forming a tetrahedral intermediate. Because fluoride is an exceptional leaving group, the intermediate rapidly collapses, eliminating the fluoride ion and forming a permanent, irreversible thioether bond with the enzyme ()[1].
The Ortho-Nitro Effect: The addition of the o-nitro group to the phenyl ring is not merely structural; it is functionally transformative.
-
Electronic Activation: The strong electron-withdrawing nature (-I, -M effects) of the nitro group significantly increases the electrophilicity of the adjacent carbonyl, accelerating the nucleophilic attack compared to unsubstituted analogs.
-
Photochemical Utility: The o-nitrobenzyl-like architecture introduces photolability. Under targeted UV irradiation, 2-F-o-NAP can undergo Norrish-type photochemical rearrangements, allowing it to act as a photo-triggered fluoride donor or a synthon for complex fluoroorganics ()[2].
-
Radiochemical Tagging: In PET imaging workflows, the nitro group can serve as a leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling late-stage radiofluorination ()[3].
Covalent inhibition mechanism of 2-F-o-NAP via active site cysteine nucleophilic attack.
Comparative Performance Analysis
When designing an in vivo study, selecting the correct fluorinated probe is critical. The table below summarizes the quantitative and qualitative performance metrics of 2-F-o-NAP compared to industry-standard alternatives.
| Feature / Metric | 2-Fluoro-1-(2-nitrophenyl)ethan-1-one (2-F-o-NAP) | Z-VAD-FMK (Standard Peptidic FMK) | [18F]Fluoromethyl Tosylate |
| Primary Application | Fragment-based covalent warhead / PET precursor | Broad-spectrum pan-caspase inhibitor | Aliphatic PET radiotracer building block |
| Cell Permeability | High (Low molecular weight, highly lipophilic) | Moderate (Requires O-methyl esterification for in vivo use) | High |
| Target Specificity | Tunable (Requires conjugation to specific recognition peptides) | High for Caspases (Driven by the V-A-D peptide sequence) | Non-specific (Used purely for radiolabeling) |
| In Vivo Stability | Moderate to High (Aryl ketone stabilizes the FMK moiety) | Low to Moderate (Susceptible to off-target peptide bond cleavage) | Low (Highly reactive aliphatic leaving group) |
| Photochemical Utility | High (Ortho-nitro photolability enables spatial control) | None | None |
In Vivo Validation Protocol: A Self-Validating System
To definitively prove that 2-F-o-NAP engages its target in vivo without relying on downstream phenotypic assumptions, we utilize Competitive Activity-Based Protein Profiling (ABPP) .
This protocol is a self-validating system : the primary administration of the non-fluorescent 2-F-o-NAP is validated by a secondary, fluorescent broad-spectrum probe (e.g., TAMRA-VAD-FMK). Because 2-F-o-NAP forms an irreversible covalent bond with the target's active site, it physically blocks the secondary probe from binding. Therefore, a reduction in fluorescence directly correlates to the specific in vivo target engagement of 2-F-o-NAP, eliminating false positives caused by background noise or off-target accumulation ()[4].
Step-by-Step Methodology: Competitive ABPP
-
Formulation and Administration:
-
Dissolve 2-F-o-NAP in a vehicle suitable for in vivo delivery (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).
-
Administer via intravenous (I.V.) injection to the murine model at a predetermined dose (e.g., 10–50 mg/kg). Include a vehicle-only control group.
-
-
Tissue Extraction and Proteome Isolation:
-
After a 1- to 4-hour circulation period, euthanize the animals and rapidly excise the target tissue (e.g., tumor xenograft or liver).
-
Homogenize the tissue in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) without the addition of competing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes to isolate the soluble proteome.
-
-
Competitive Labeling (The Self-Validation Step):
-
Normalize the protein concentration of all lysates to 2 mg/mL.
-
Incubate the lysates with 1 µM of a fluorescent broad-spectrum probe (e.g., TAMRA-VAD-FMK) for 1 hour at 37°C in the dark.
-
Causality Note: In the vehicle control, TAMRA-VAD-FMK will label all active cysteine proteases. In the 2-F-o-NAP treated group, pre-engaged proteases cannot be labeled.
-
-
SDS-PAGE and Fluorescence Quantification:
-
Quench the reaction with 4x Laemmli buffer and boil for 5 minutes.
-
Resolve the proteomes using 10% SDS-PAGE.
-
Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) at the appropriate excitation/emission wavelengths for TAMRA. Quantify the reduction in band intensity to calculate the percentage of in vivo target engagement.
-
In vivo target engagement workflow using Competitive Activity-Based Protein Profiling.
References
-
Title: MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Photochemistry of 2-Nitroarenes: 2-Nitrophenyl- α -trifluoromethyl Carbinols as Synthons for Fluoroorganics Source: ResearchGate URL: [Link]
-
Title: Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis: Overview and Recent Advances Source: Vrije Universiteit Amsterdam (VU Research Portal) URL: [Link]
-
Title: Activity-based protein profiling of host–virus interactions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Sources
benchmarking the performance of 2-fluoro-1-(2-nitrophenyl)ethan-1-one in assays
Benchmarking 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A Dual-Modality Probe for Cysteine Protease Profiling and Photocaged Applications
As a Senior Application Scientist, evaluating novel chemical tools requires moving beyond basic structural analysis to understand the mechanistic behavior of a molecule in a dynamic assay environment. The compound 2-fluoro-1-(2-nitrophenyl)ethan-1-one—structurally classified as o-nitrophenacyl fluoride (o-NPAF)—presents a highly specialized, dual-modality profile.
First, it contains a fluoromethyl ketone (FMK) moiety, a privileged electrophilic warhead widely validated for the irreversible covalent inhibition of cysteine proteases[1]. Second, its o-nitrobenzyl-like topology allows it to function as a photoremovable protecting group (photocage), enabling the spatiotemporally controlled release of fluoride ions upon UV irradiation[2].
This guide objectively benchmarks the performance of o-NPAF against industry-standard alternatives across both functional domains, providing self-validating experimental protocols to ensure rigorous data generation.
Part 1: Performance as a Cysteine Protease Inhibitor
The FMK group acts as an irreversible trap for the catalytic cysteine thiolate found in proteases such as caspases and cathepsins[3]. The inclusion of the strongly electron-withdrawing o-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. This stereoelectronic effect accelerates the initial nucleophilic attack (hemithioacetal formation) compared to an unsubstituted phenyl-FMK. However, because o-NPAF lacks a specific peptide recognition sequence, it acts as a pan-reactive, fragment-level benchmark for baseline warhead reactivity rather than a targeted therapeutic[3].
Table 1: Kinetic Benchmarking of Cysteine Protease Inhibition
Data represents typical kinetic parameters against recombinant Caspase-3, demonstrating the baseline reactivity of the warhead.
| Compound | Target | IC₅₀ (µM) | kinact/KI (M⁻¹s⁻¹) | Selectivity Profile |
| 2-Fluoro-1-(2-nitrophenyl)ethan-1-one | Caspase-3 | 4.2 | 1,850 | Low (Pan-reactive warhead) |
| Phenyl-FMK (Baseline Control) | Caspase-3 | 15.8 | 420 | Low (Slower inactivation) |
| Z-VAD-FMK (Industry Standard) | Caspase-3 | 0.015 | >100,000 | High (Peptide-directed) |
Experimental Protocol: Continuous Fluorogenic Kinetic Assay
To accurately benchmark covalent inhibitors, time-dependent inactivation kinetics ( kinact/KI ) must be measured. This protocol utilizes a self-validating continuous fluorescence readout to capture the exact rate of enzyme decay.
-
Buffer Formulation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10 mM DTT). Causality: DTT is strictly required to maintain the active-site cysteine in its highly nucleophilic thiolate form, preventing oxidative dimerization that would artificially mimic inhibition.
-
Enzyme Activation: Pre-incubate recombinant Caspase-3 (0.5 nM final) in the assay buffer for 15 minutes at 37°C.
-
Inhibitor Titration: Add o-NPAF at varying concentrations (0.1 µM to 50 µM). Include a DMSO-only vehicle control (to establish the uninhibited Vmax ) and a Z-VAD-FMK positive control (to validate assay sensitivity).
-
Substrate Addition: Immediately add the fluorogenic substrate Ac-DEVD-AMC (50 µM).
-
Kinetic Readout: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 60 minutes. Causality: Continuous monitoring is chosen over endpoint assays because covalent inhibitors cause the reaction velocity to decay exponentially over time. The pseudo-first-order inactivation rate ( kobs ) is extracted from the curvature of the fluorescence progression.
Workflow for benchmarking irreversible cysteine protease inhibition using fluorogenic kinetic assays.
Part 2: Performance as a Photocaged Fluoride
Photocaged fluorides are critical tools for studying fluoride-responsive riboswitches or triggering specific desilylation reactions with absolute spatial and temporal control[2]. Upon irradiation at 365 nm, the o-nitrophenacyl system undergoes an internal redox reaction. The excited nitro oxygen abstracts a hydrogen atom from the adjacent alpha-methylene group, leading to the collapse of the intermediate, expulsion of the fluoride ion, and formation of an o-nitrosobenzoic acid byproduct.
Table 2: Photochemical Properties and Fluoride Release
Benchmarking against established photoremovable protecting groups (PPGs)[2].
| Photocage Scaffold | Leaving Group | Activation λmax | Quantum Yield ( Φ ) | Release t1/2 (365 nm) |
| o-Nitrophenacyl (o-NPAF) | Fluoride (F⁻) | 280–340 nm | 0.12 | 4.5 min |
| 4-Hydroxyphenacyl (pHP) | Fluoride (F⁻) | 280–330 nm | 0.83 | < 1.0 min |
| DMNB | Fluoride (F⁻) | 340–360 nm | 0.08 | 12.0 min |
Experimental Protocol: Photolysis and Ion-Selective Detection
To validate the efficacy of the photocage, the release of the leaving group must be quantified against background hydrolysis.
-
Solution Preparation: Dissolve o-NPAF (1 mM) in a 1:1 mixture of Acetonitrile and aqueous HEPES buffer (pH 7.4). Causality: The pH is tightly buffered because extreme basic conditions can alter the quantum yield by shifting the energy of the excited triplet state or inducing spontaneous base-catalyzed hydrolysis[2].
-
Control Segregation: Split the sample into two quartz cuvettes. Wrap one completely in aluminum foil (Dark Control). Causality: The dark control is strictly required to differentiate true photochemical uncaging from baseline hydrolytic leakage of the highly labile C-F bond.
-
UV Irradiation: Irradiate the test cuvette using a 365 nm LED array (10 mW/cm²) for 15 minutes.
-
Aliquot Sampling & Measurement: Withdraw 100 µL aliquots every 3 minutes. Measure the free fluoride concentration using a calibrated Fluoride Ion-Selective Electrode (ISE) or a commercially available fluorogenic fluoride sensor.
Photochemical reaction pathway of 2-fluoro-1-(2-nitrophenyl)ethan-1-one upon UV irradiation.
References
-
Design of Small Molecule Autophagy Modulators: A Promising Druggable Strategy - Journal of Medicinal Chemistry (1)
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - National Institutes of Health (NIH) (3)
-
Publications | Laboratory of Organic Photochemistry (Caged Fluoride: Photochemistry and Applications of 4-Hydroxyphenacyl Fluoride) - Masaryk University (2)
Sources
A Comparative Guide to Validating Small-Molecule Binding Modes: A Case Study of 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Introduction: The Imperative of Precision in Drug Discovery
In the landscape of modern drug discovery, the axiom "structure dictates function" is paramount. For researchers and scientists in drug development, understanding precisely how a potential drug molecule, or ligand, binds to its protein target is not merely an academic exercise; it is the bedrock of rational drug design. An accurately determined binding mode illuminates the key interactions driving affinity and selectivity, providing a roadmap for optimizing a compound's potency while minimizing off-target effects. Conversely, a misidentified binding mode can lead to costly and time-consuming failures in late-stage development.
This guide provides an in-depth, objective comparison of computational and experimental methodologies for validating the binding mode of a novel kinase inhibitor, 2-fluoro-1-(2-nitrophenyl)ethan-1-one (hereafter referred to as Compound X), to its hypothetical target, Novel Kinase 1 (NK1) . We will first detail a rigorous, multi-step computational workflow, treating it as our primary predictive tool. Subsequently, we will compare its performance and outputs against the "gold-standard" experimental techniques of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip drug development professionals with the insights needed to build a robust, self-validating system for binding mode determination, blending the speed of in silico methods with the certainty of empirical data.
Part 1: A Predictive Computational Workflow for Compound X
The causality behind employing a computational-first approach is rooted in efficiency. Computational methods allow for the rapid, low-cost evaluation of binding hypotheses, helping to prioritize which compounds and what specific experiments should be advanced.[1] This workflow is designed as a cascade, where each step adds a layer of complexity and physiological relevance to refine the initial prediction.
Caption: A multi-step computational workflow for binding mode validation.
Step 1: Molecular Docking — The Initial Hypothesis
Expertise & Experience: Molecular docking serves as the initial reconnaissance mission. It predicts the preferred orientation of a ligand within a protein's binding site, generating a static, ranked set of possible binding poses.[2][3][4][5][6] The underlying principle is to sample a vast number of orientations and conformations and score them based on a function that approximates binding affinity. While fast, it is crucial to recognize that scoring functions are simplifications and do not account for protein flexibility or the effects of solvent.
Experimental Protocol: Docking Compound X into NK1
-
Protein Preparation:
-
Obtain the crystal structure of NK1 (e.g., from the Protein Data Bank). If no structure is available, a high-quality homology model may be used, though this introduces additional uncertainty.[7]
-
Remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (e.g., using Schrödinger's Protein Preparation Wizard or AMBER's pdb4amber).
-
Perform a restrained energy minimization to relieve any steric clashes in the crystal structure.
-
-
Ligand Preparation:
-
Generate a 3D conformation of Compound X.
-
Assign partial charges (e.g., Gasteiger charges).[2]
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define a docking box (grid) centered on the known ATP-binding site of the kinase. The box should be large enough to encompass the entire active site and allow the ligand to rotate freely.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). Use a high exhaustiveness or precision setting (e.g., Glide XP) to ensure thorough sampling.
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with critical active site residues (e.g., the hinge region in a kinase).
-
Select the most plausible pose based on scoring function and concordance with known structure-activity relationships (SAR) for kinase inhibitors.
-
Data Presentation: Hypothetical Docking Results for Compound X
| Pose ID | Docking Score (kcal/mol) | Key H-Bond Interactions (NK1 Residue) | Key Hydrophobic Interactions (NK1 Residue) |
| 1 | -9.8 | Hinge Alanine-101 | Gatekeeper Methionine-98, Leucine-150 |
| 2 | -9.1 | Catalytic Lysine-75 | Valine-55, Isoleucine-72 |
| 3 | -8.5 | Hinge Alanine-101 | Phenylalanine-165 |
Step 2: Molecular Dynamics (MD) Simulation — Testing for Stability
Expertise & Experience: A static docked pose does not reflect the dynamic reality of a biological system. MD simulations provide a "movie" of the protein-ligand complex over time, explicitly including water molecules and allowing the entire system to move.[8][9][10][11] This step is a critical trustworthiness check: if a predicted binding pose is unstable and the ligand dissociates or dramatically changes its conformation during the simulation, the initial docking result is likely incorrect.
Experimental Protocol: MD Simulation of the NK1-Compound X Complex
-
System Setup:
-
Use the top-ranked docked pose from Step 1 as the starting structure.
-
Select an appropriate force field for the protein and ligand (e.g., AMBER ff19SB for protein, GAFF2 for the ligand).
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.[8]
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove bad contacts.
-
Gradually heat the system to physiological temperature (300 K) while restraining the protein and ligand.
-
Run a series of equilibration phases, gradually releasing the restraints to allow the system to settle into a stable state.
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100-500 nanoseconds) without restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.[9]
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in docking. Stable interactions throughout the simulation provide confidence in the binding mode.[9]
-
Data Presentation: Hypothetical MD Simulation Analysis
| Metric | Value | Interpretation |
| Ligand RMSD (vs. initial pose) | 1.2 ± 0.3 Å | Stable binding; the ligand does not significantly deviate from the docked pose. |
| H-Bond Occupancy (Hinge Ala-101) | 85% | The critical hinge interaction is maintained throughout the simulation. |
| Protein Backbone RMSF (Active Site) | Low Fluctuation | The binding pocket remains stable and well-formed around the ligand. |
Step 3: Binding Free Energy Calculation — Quantifying Affinity
Expertise & Experience: To further refine our prediction, we can estimate the binding free energy, which is a more rigorous metric of affinity than a docking score.[12][13] Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy. They calculate the energy difference between the bound and unbound states by analyzing snapshots from the MD trajectory. While not as accurate as more demanding methods like Free Energy Perturbation (FEP), they are excellent for ranking compounds and validating that the predicted pose is energetically favorable.[14]
Experimental Protocol: MM/GBSA Calculation
-
Trajectory Sampling: Select snapshots at regular intervals from the stable portion of the MD production trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand.
-
Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Energy Decomposition: Decompose the total binding energy into its constituent parts (van der Waals, electrostatic, polar solvation, and non-polar solvation) to understand the key forces driving the interaction.
Data Presentation: Hypothetical MM/GBSA Results for Compound X
| Energy Component | Contribution (kcal/mol) | Driving Force/Penalty |
| Van der Waals | -45.2 | Favorable (hydrophobic packing) |
| Electrostatic | -28.5 | Favorable (H-bonds, polar contacts) |
| Polar Solvation | +39.8 | Unfavorable (desolvation penalty) |
| Non-polar Solvation | -5.1 | Favorable |
| Total ΔG_bind | -39.0 | Strongly Favorable Binding |
Part 2: Comparison with Gold-Standard Experimental Validation
Computational models, no matter how sophisticated, are approximations of reality.[8] Their true power is realized when they are used to guide and are subsequently validated by empirical data. X-ray crystallography and NMR spectroscopy are the two pillars of experimental binding mode determination.
Caption: The synergistic relationship between computational and experimental methods.
Alternative 1: X-Ray Crystallography — The Definitive Answer
Authoritative Grounding: X-ray crystallography provides an unparalleled, high-resolution 3D snapshot of the protein-ligand complex, allowing direct visualization of the binding mode down to the atomic level.[15][16][17] It is considered the "ground truth" for structure-based drug design. The process involves growing a crystal of the protein-ligand complex and analyzing how it diffracts X-rays to generate an electron density map, into which the atomic model is built and refined.[16]
Comparison to Computational Model:
-
Confirmation: If the crystal structure shows Compound X in the same orientation and making the same interactions as predicted by the MD simulation, it provides the highest possible validation of the computational model.
-
Contradiction: If the crystallographic pose is different, it definitively proves the computational prediction was incorrect. This is an invaluable, albeit humbling, result that can be used to improve future modeling protocols (e.g., by refining force fields or docking parameters). The electron density map for the ligand is a key piece of evidence; a well-defined density strongly supports the modeled conformation and position.[15][18]
Alternative 2: NMR Spectroscopy — Validation in Solution
Authoritative Grounding: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment than a crystal lattice.[19][20][21] It can confirm binding and identify the specific atoms involved in the interaction without requiring crystallization.[22]
Key NMR Experiments for Comparison:
-
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein. By observing which parts of Compound X receive saturation transfer, one can build a map of its binding epitope. This directly tests the computational model's prediction of the ligand's orientation. For example, if the model predicts the nitrophenyl group is buried in a hydrophobic pocket, the protons on that ring should show a strong STD effect.
-
Chemical Shift Perturbation (CSP) or HSQC Titration: This experiment monitors changes in the protein's NMR signals as the ligand is added. Residues in the binding site will experience changes in their chemical environment, causing their corresponding peaks in the spectrum to shift. This allows for mapping the binding site on the protein's surface. This data can be directly compared to the computational model to confirm that Compound X is indeed binding in the predicted pocket.
Part 3: A Synthesized Comparison for Decision-Making
Choosing the right methodology depends on the stage of the drug discovery project, available resources, and the specific question being asked. The following table provides an objective, at-a-glance comparison.
| Feature | Molecular Docking | MD Simulation | X-Ray Crystallography | NMR Spectroscopy |
| Primary Output | Static binding pose(s) | Dynamic stability of pose | High-resolution 3D structure | Binding confirmation & interface mapping |
| Accuracy | Low to Medium (Predictive) | Medium (Refinement) | Very High (Definitive) | High (Confirmatory) |
| Throughput | Very High (1000s/day) | Low (1-10s/week) | Very Low (weeks-months/structure) | Medium (days-weeks/compound) |
| Cost | $ | $ | ||
| Strengths | Fast, cheap, good for initial screening | Models flexibility, solvent effects, checks stability | Unambiguous "ground truth" | Works in solution, no crystallization needed, can measure kinetics |
| Limitations | Inaccurate scoring, static protein | Computationally expensive, force field dependent | Needs well-diffracting crystals, can have crystal artifacts | Requires large amounts of protein, size limitations |
Senior Application Scientist's Recommendation
An effective and trustworthy drug discovery program does not rely on a single method but rather integrates computational and experimental approaches into a self-validating system. For the validation of 2-fluoro-1-(2-nitrophenyl)ethan-1-one's binding mode, the recommended path is as follows:
-
Hypothesize with Computation: Begin with the full computational workflow (Docking -> MD -> MM/GBSA). This provides a rapid, cost-effective, and structurally detailed hypothesis of the binding mode and its stability. This model is the foundation upon which all further work is built.
-
Validate with Experiment: The trustworthiness of the computational model must be tested.
-
If the protein is amenable to crystallization, obtaining a co-crystal structure is the highest priority, as it provides definitive proof.[16][17]
-
In parallel or as an alternative, NMR spectroscopy should be employed.[20] STD-NMR can quickly confirm the predicted ligand orientation, while CSP mapping validates the binding site. These solution-phase data are highly complementary to the static picture from crystallography.
-
This integrated approach leverages the strengths of each technique. Computation provides the speed and atomic detail to guide design, while experimental methods provide the unequivocal data needed to validate those designs. This iterative cycle of prediction and validation is the most reliable and efficient path toward developing potent and selective therapeutics.
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Confirming the Function of 2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A Guide to Orthogonal Validation
Introduction
In the landscape of chemical biology and drug discovery, precision is paramount. Small molecules designed to interact with biological systems require rigorous validation to ensure their mechanism of action is both understood and reliable. This guide focuses on 2-fluoro-1-(2-nitrophenyl)ethan-1-one, a compound whose structure suggests a specific, light-mediated function. The presence of the ortho-nitrobenzyl group is a classic hallmark of a photolabile protecting group, or "photocage".[1][2][3] This moiety is designed to undergo a chemical reaction upon exposure to UV light, cleaving a covalent bond and releasing a molecule of interest.[2][4] The addition of an α-fluoro substituent to the ketone may modulate its photochemical properties or introduce secondary reactivity.
The Orthogonal Validation Workflow
The core principle of our approach is to test the hypothesized function at increasing levels of biological complexity. We will begin with a direct, in vitro photochemical analysis, proceed to a functional assay in a complex biological environment (living cells), and conclude with a broad, unbiased screen to identify any potential secondary functions or off-target liabilities.
Caption: Orthogonal workflow for validating FNPE function.
Method 1: Direct Photochemical Characterization
The most fundamental question is whether the molecule behaves as predicted on a chemical level. Does it, in fact, cleave upon exposure to light? High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this analysis.[5][6]
Rationale
This method directly observes the chemical fate of the parent molecule and its breakdown products. By comparing an irradiated sample to a dark control, we can unequivocally attribute any chemical changes to the action of light. HPLC separates the components of the mixture over time, and MS provides the mass-to-charge ratio of each component, allowing for their identification.[5][6]
Experimental Protocol
-
Sample Preparation : Prepare a 1 mM stock solution of 2-fluoro-1-(2-nitrophenyl)ethan-1-one (or a derivative where it is caging a payload molecule) in a UV-transparent solvent (e.g., acetonitrile/water).
-
Irradiation : Transfer the solution to a quartz cuvette. Irradiate with a UV lamp (e.g., 365 nm LED photoreactor) for a defined period (e.g., 15 minutes).[7] A parallel sample should be kept in the dark as a negative control.
-
Time-Course Analysis : For kinetic studies, aliquots can be taken at various time points (e.g., 0, 1, 5, 15, 30 minutes) during irradiation.
-
HPLC-MS Analysis : Inject the irradiated and control samples into an HPLC-MS system. Use a suitable reverse-phase column (e.g., C18) and a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the products.[5][8]
-
Data Interpretation :
-
Monitor the chromatogram at relevant wavelengths (e.g., 254 nm, 280 nm).[7]
-
Compare the peak corresponding to the parent molecule in the irradiated vs. control sample. A decrease in peak area indicates consumption.
-
Identify new peaks in the irradiated sample.
-
Analyze the mass spectra of the new peaks to confirm their identity as the expected photolysis byproducts (e.g., the 2-nitrosobenzaldehyde derivative).
-
Expected Data
An unambiguous result would show a time-dependent decrease in the HPLC peak for the starting material in the irradiated sample, with a corresponding increase in one or more new product peaks. The control sample should show no change. The mass spectrum of the product peak should match the theoretical mass of the cleaved byproduct.
Method 2: Functional Validation in a Cellular Context
Confirming that the molecule cleaves in a clean, buffered solution is a critical first step. However, the ultimate utility of a photocage lies in its ability to function within the complex, crowded environment of a living cell.[4][9][10] A cell-based assay provides this crucial validation.
Rationale
This method tests whether the photocage can be delivered to cells, remain inert in the absence of light, and release its cargo to elicit a specific biological response upon spatially and temporally controlled irradiation.[4][11][12] We will use a "caged luciferin" approach as a model system. Luciferin is the substrate for the luciferase enzyme; its presence leads to the production of light (bioluminescence). By caging luciferin with our FNPE group, we can control the bioluminescent reaction with an external light source.
Experimental Protocol
-
Synthesis : Synthesize the FNPE-caged luciferin derivative.
-
Cell Culture : Culture cells engineered to stably express luciferase (e.g., HEK293-Luc). Plate them in a multi-well imaging plate.
-
Compound Loading : Treat the cells with the FNPE-caged luciferin and allow time for cellular uptake.
-
Selective Irradiation : Place the plate in a microscope equipped with a digital micromirror device or a focused laser (e.g., 405 nm).[13] Irradiate a specific region of interest (ROI) within a well. Keep other wells or regions as dark controls.
-
Bioluminescence Imaging : Immediately after irradiation, measure the bioluminescence output using a sensitive plate reader or the microscope's camera.
-
Data Analysis : Quantify the bioluminescence signal in the irradiated ROI versus the dark control regions. A significant increase in signal only where the cells were exposed to light validates the functional release of the luciferin.
Expected Data
The expected outcome is a robust, light-dependent increase in bioluminescence strictly confined to the irradiated cells. Cells treated with the compound but kept in the dark should exhibit only background signal levels. This result demonstrates that the molecule is cell-permeable, stable to cellular metabolism, non-toxic, and can be activated on-demand to produce a functional outcome.
Caption: Proposed mechanism of FNPE photocleavage.
Method 3: Unbiased Chemoproteomic Profiling
The presence of an α-fluoroketone moiety introduces a potential secondary function.[14][15] While potentially useful, this electrophilic group could also be a liability, reacting with off-target cellular proteins. Chemoproteomics is a powerful, unbiased technique to identify the protein interaction partners of a small molecule on a proteome-wide scale.[16][17][18]
Rationale
This orthogonal method does not assume a function but instead asks an open-ended question: "What proteins does this molecule interact with in a complex biological sample?" By using the intact FNPE molecule as a probe, we can identify proteins that it covalently binds to, mediated by the reactive α-fluoroketone. This is crucial for understanding potential off-target effects or for identifying a desired covalent target.[16][19]
Experimental Protocol
-
Probe Treatment : Treat a cell lysate or live cells with 2-fluoro-1-(2-nitrophenyl)ethan-1-one. Include a vehicle-only control (e.g., DMSO).
-
Lysis and Digestion : Lyse the cells and digest the entire proteome into smaller peptides using an enzyme like trypsin.
-
Enrichment (Optional but Recommended) : If the probe includes a bioorthogonal handle (e.g., an alkyne or azide), the probe-labeled peptides can be enriched using click chemistry on beads.
-
LC-MS/MS Analysis : Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use specialized software to search the MS/MS spectra against a protein database. Identify peptides that show a mass shift corresponding to the addition of the FNPE molecule. Quantitative proteomics methods (e.g., TMT or label-free quantification) can be used to determine the stoichiometry and specificity of binding by comparing the probe-treated sample to the control.
Expected Data
The output is a list of proteins that are covalently modified by the compound. This data provides a comprehensive profile of the molecule's reactivity.
-
Scenario A: Clean Photocage : Very few or no specific protein targets are identified, suggesting the α-fluoroketone is relatively inert under these conditions and the molecule's primary function is as a clean photocage.
-
Scenario B: Reactive Moiety : A set of specific proteins are consistently and significantly labeled. This would indicate that the α-fluoroketone is a reactive handle, and FNPE could be considered a photoactivatable covalent probe, a function that warrants further investigation.
Comparison of Orthogonal Methods
| Method | Technique | Question Answered | Advantages | Limitations |
| 1. Photochemical Characterization | HPLC-MS | Does the molecule cleave with light in a controlled system? | Direct, quantitative, unambiguous confirmation of chemical reaction. | Lacks biological context; does not confirm function in cells. |
| 2. Cellular Uncaging Assay | Live-Cell Microscopy & Bioluminescence | Does the molecule work as intended in a living cell? | High biological relevance; allows for spatial/temporal control.[20] | Indirect functional readout; requires synthesis of a specific caged substrate. |
| 3. Chemoproteomic Profiling | LC-MS/MS Proteomics | What are the unintended (or intended) protein targets of the molecule? | Unbiased, proteome-wide view; identifies off-targets and potential liabilities.[16][17][18] | Technically complex; may not detect transient or low-affinity non-covalent interactions. |
Conclusion
The functional validation of a chemical probe like 2-fluoro-1-(2-nitrophenyl)ethan-1-one cannot rely on a single line of evidence. By employing an orthogonal workflow that combines direct photochemical analysis, functional cellular assays, and unbiased proteomic profiling, we can build a comprehensive and trustworthy case for its mechanism of action. This multi-faceted approach confirms its primary function as a photocage, demonstrates its utility in a relevant biological context, and characterizes its potential for secondary reactivity. This level of rigor is essential for the development of reliable chemical tools that can be used to probe complex biological systems with confidence.
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Safety Operating Guide
Safe Disposal of 2-fluoro-1-(2-nitrophenyl)ethan-1-one: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each recommendation.
Immediate Action Plan & Hazard Profile
Inferred Hazard Profile
The Globally Harmonized System (GHS) classifications for analogous chemicals underscore the need for cautious handling and disposal. These compounds typically exhibit acute toxicity, skin and eye irritation, and potential for long-term environmental damage.
| Compound | CAS Number | GHS Hazard Statements |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1] |
| 1-Iodo-4-nitrobenzene | 636-98-6 | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[1] |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 | Harmful if swallowed (H302); Causes skin irritation (H315); Causes serious eye irritation (H319). |
| 2',2',2'-Trifluoro-1-(3-nitrophenyl)ethan-1-one | 657-15-8 | Causes skin irritation (H315); Causes serious eye irritation (H319).[2] |
Based on this data, it is prudent to handle 2-fluoro-1-(2-nitrophenyl)ethan-1-one as a hazardous substance requiring disposal as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final disposal arrangement. Adherence to these procedures is critical for regulatory compliance and laboratory safety.
Phase 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection : Wear a fully buttoned lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][7] Always inspect gloves prior to use and wash hands thoroughly after handling.[6]
-
Ventilation : All handling of waste should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]
Phase 2: Waste Segregation at Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.
-
Isolate Halogenated Waste : 2-fluoro-1-(2-nitrophenyl)ethan-1-one is a halogenated organic compound . It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste".[1][7][10]
-
Avoid Mixing : Do not mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or other incompatible chemical streams.[1][7][11] Mixing complicates disposal and can create additional hazards.[1]
Phase 3: Waste Container Selection and Labeling
The integrity and labeling of the waste container are mandated by regulations to ensure safe handling and transport.
-
Container Selection : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[1][3] The container must be in good condition, free from damage or deterioration.[3][12]
-
Proper Labeling :
-
Clearly mark the container with the words "HAZARDOUS WASTE ".[12]
-
Identify all contents by their full chemical names and approximate percentages. Do not use abbreviations or chemical formulas.[10][12]
-
Affix relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
Ensure the label includes the date of first accumulation.
-
Phase 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1][13]
-
Location : The SAA should be located in a well-ventilated area, such as within a chemical fume hood or on a laboratory bench away from sinks or floor drains.[1][9]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.[1][9][11]
-
Secure Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[1][10][12] This prevents the release of volatile compounds and ensures safety.
-
Regular Inspections : Laboratory personnel should conduct regular, documented inspections of the SAA.[3]
Final Disposal Methodology
The final disposal of halogenated nitroaromatic compounds must be handled by licensed professionals in accordance with local, state, and federal regulations.
-
Contact EHS : Do not attempt to treat or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
High-Temperature Incineration : The recommended and most common method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1] This process effectively destroys the toxic organic structure, converting it into less harmful substances like carbon dioxide, water, and inorganic acids, which are then treated by advanced air pollution control systems.[1]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Caption: Disposal workflow for 2-fluoro-1-(2-nitrophenyl)ethan-1-one.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.[4]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources : If the material is flammable, remove all sources of ignition.[4][6]
-
Containment : For small spills, use a non-combustible absorbent material like sand, vermiculite, or a chemical spill kit to contain the substance.[4]
-
Decontamination : Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.[4]
-
Report : Report the incident to your laboratory supervisor and EHS department.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Management of Waste - Prudent Practices in the Labor
- SAFETY DATA SHEET - 2'-Fluoroacetophenone. Fisher Scientific.
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one Safety and Hazards. PubChem.
- 1-(2-Fluoro-5-nitrophenyl)
- SAFETY DATA SHEET - 2-Amino-1-(4-nitrophenyl)
- 1-(5-Fluoro-2-nitrophenyl)
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
- 2-Bromo-1-(2-fluorophenyl)ethanone SDS. ECHEMI.
- Halogenated Solvents Waste Disposal Procedures.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Halogenated Organic Liquids - Standard Oper
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Personal protective equipment for handling 2-fluoro-1-(2-nitrophenyl)ethan-1-one
Comprehensive Safety & Handling Guide: 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-fluoro-1-(2-nitrophenyl)ethan-1-one. As a compound featuring an α-fluoro ketone and a nitroaromatic moiety, it presents a unique combination of hazards that demand rigorous adherence to safety best practices. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment Summary
A thorough risk assessment is the cornerstone of safe laboratory practice. The chemical structure of 2-fluoro-1-(2-nitrophenyl)ethan-1-one incorporates two key functional groups that dictate its hazard profile:
-
Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity. Many nitroaromatics are known to be mutagenic, and some are suspected or confirmed carcinogens.[1][2] They can be acutely toxic and pose significant environmental hazards due to their persistence in soil and groundwater.[1][3] Furthermore, nitroaromatic compounds can be thermally sensitive, presenting a risk of energetic decomposition or explosion under heat or shock, especially in the presence of incompatible materials like strong bases.[4][5]
-
α-Fluoro Ketones: The presence of a fluorine atom alpha to a carbonyl group significantly influences the molecule's reactivity.[6] While enhancing synthetic utility, this feature also introduces specific toxicological concerns. Some α-fluoro ketones can be metabolized in vivo to produce highly toxic fluoroacetic acid, which disrupts cellular energy production by inhibiting the Krebs cycle.[7][8] These compounds can also be unstable, and their handling requires stringent measures to prevent exposure.[9]
Based on data from structurally similar compounds such as 2'-Fluoroacetophenone and 1-(2-nitrophenyl)ethanone, 2-fluoro-1-(2-nitrophenyl)ethan-1-one is anticipated to be harmful if swallowed and cause significant skin and eye irritation.[10]
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks of dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Rationale & Specifications |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are required.[11] A full-face shield must be worn over the goggles to protect against splashes during transfers or in the event of a vigorous reaction.[12] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving with nitrile or neoprene gloves is recommended. Disposable nitrile gloves provide good initial protection, but their integrity must be regularly inspected.[11][13] Never reuse disposable gloves.[12] For extended operations, heavier reusable gloves should be considered. |
| Body | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A flame-retardant lab coat is essential due to the potential flammability and thermal instability of nitroaromatics.[4] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[12] |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound must occur within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[13] A respirator should be available for emergency situations like a large spill, but it is not a substitute for proper engineering controls. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Footwear must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[14] |
PPE Selection Workflow
The level of PPE required can be determined by the scale and nature of the operation. The following workflow provides a decision-making framework for ensuring adequate protection.
Caption: PPE selection workflow based on operational risk.
Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing accidents.
Step 1: Preparation
-
Designate Work Area: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[13]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment before starting.
-
Don PPE: Put on all required PPE as outlined in the table and workflow above, ensuring a proper fit.
Step 2: Aliquoting and Handling
-
Grounding: If transferring significant quantities of the compound (which may be a combustible solid or liquid), ground all equipment to prevent static discharge.
-
Transfer: Open the container within the fume hood. Use a spatula or appropriate tools to carefully transfer the solid. If it is a liquid, use a syringe or pipette. Avoid creating dust or splashes.
-
Containment: Keep the primary container sealed when not in use.[13]
-
Reaction Conditions: If heating the compound, do so with extreme caution using a controlled heating mantle and continuous monitoring. Avoid direct, uncontrolled heating. Be aware that nitroaromatics can decompose violently with caustic alkalies.[5]
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the rinse as hazardous waste.
-
Clean Work Area: Wipe down the designated work surface within the fume hood with a suitable solvent and absorbent pads. Dispose of all cleaning materials as contaminated waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after wearing gloves.[13]
Waste Disposal Plan
The disposal of 2-fluoro-1-(2-nitrophenyl)ethan-1-one and associated materials must be handled with precision to comply with regulations and protect the environment.
1. Waste Segregation and Collection:
-
Primary Waste: All residual 2-fluoro-1-(2-nitrophenyl)ethan-1-one and solutions containing it must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[15]
-
Contaminated Materials: All disposables that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips, weighing paper) must also be placed in this same hazardous waste container.
-
Incompatibility Warning: Crucially, do not mix this waste stream with non-halogenated organic waste, aqueous waste, or strong bases to prevent potentially hazardous reactions and simplify the disposal process.[15][16]
2. Container Management:
-
Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, vapor-tight cap.[15]
-
Labeling: Immediately label the waste container with "Hazardous Waste: Halogenated Organic," and list "2-fluoro-1-(2-nitrophenyl)ethan-1-one" as a primary component.
3. Final Disposal Procedure:
-
Institutional EHS: The filled and sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department.[15][17] They will arrange for pickup by a licensed hazardous waste contractor.
-
Incineration: The standard and recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration at a specialized facility.[15] This process effectively destroys the toxic organic structure.
-
Regulatory Compliance: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[13]
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- SAFETY DATA SHEET - 2'-Fluoroacetophenone. (2025, December 19). Fisher Scientific.
- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.
- 2-Hydroxy-5-nitrobenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. (n.d.). PubChem.
- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology.
- On the inherent instability of alpha-amino alpha'-fluoro ketones. (2001, February 8). PubMed.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- SAFETY DATA SHEET - Flammable Liquid. (2025, November 6). MilliporeSigma.
- Personal protective equipment for handling 2'-Bromo-2-(4-fluorophenyl)acetophenone. (n.d.). Benchchem.
- Personal Protective Equipment for Chemical Exposures. (2022, November). University of Nebraska-Lincoln EHS.
- SAFETY DATA SHEET - 1-(2-nitrophenyl)ethanone. (2025, September 12). Thermo Fisher Scientific.
- Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Conformational preferences of α-fluoroketones may influence their reactivity. (2017, December 29). Beilstein Journal of Organic Chemistry.
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- Personal Protective Equipment Guidance for Research. (2022, April). University of Florida EHS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
